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  • Product: 2-Cyclobutyl-1H-imidazole
  • CAS: 89943-00-0

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Cyclobutyl-1H-imidazole Physical Properties & Characterization

The following technical guide details the physical properties, synthesis, and applications of 2-Cyclobutyl-1H-imidazole , a critical heterocyclic building block in medicinal chemistry. [1] Executive Summary 2-Cyclobutyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of 2-Cyclobutyl-1H-imidazole , a critical heterocyclic building block in medicinal chemistry.

[1]

Executive Summary

2-Cyclobutyl-1H-imidazole (CAS: 89943-00-0) is a functionalized imidazole derivative featuring a cyclobutyl ring at the C2 position.[1][2] This structural motif is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability while maintaining the hydrogen-bond donor/acceptor profile of the imidazole core. It serves as a key pharmacophore in the development of Histamine H3 receptor antagonists , B-Raf kinase inhibitors , and antiviral agents.

This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and structural data for researchers in lead optimization.

Chemical Identity & Structural Analysis

The cyclobutyl group introduces steric bulk and conformational restriction compared to linear alkyl chains, influencing the binding kinetics of the parent molecule.

AttributeDetail
IUPAC Name 2-Cyclobutyl-1H-imidazole
CAS Number 89943-00-0
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
SMILES C1CCC1C2=NC=CN2
InChI Key CNOAXNNBTQYBCJ-UHFFFAOYSA-N
Structural Features Planar 5-membered aromatic ring; non-planar cyclobutyl substituent (puckered conformation).[2][3]

Physicochemical Properties Profile

The following data synthesizes experimental values and high-confidence predictive models based on structural analogs (e.g., 2-isopropylimidazole, 2-cyclopropylimidazole).

Table 1: Physical & Thermodynamic Properties
PropertyValue / RangeConfidenceNote
Physical State Solid (Powder)HighTypically isolated as a yellow to off-white powder [1][2].
Melting Point 115 – 120 °CMediumAnalogous to 2-cyclopropylimidazole (mp 118°C).
Boiling Point 310 – 315 °CPredictedAt 760 mmHg.
Solubility DMSO, Methanol, DCMHighHigh solubility in polar organic solvents; moderate in water.
pKa (Conj. Acid) 7.8 – 8.1PredictedMore basic than imidazole (6.95) due to inductive effect of the cyclobutyl group.
LogP 1.25 ± 0.2PredictedLipophilic shift +0.8 relative to imidazole.
Topological PSA 28.7 ŲCalculatedPolar Surface Area derived from N-H and N: counts.
Stability & Storage[5][6]
  • Hygroscopicity: Moderate. The imidazole ring can absorb moisture; store under inert atmosphere (Argon/Nitrogen).

  • Thermal Stability: Stable up to 250°C; degradation observed under strong oxidative conditions.

  • Reactivity: Nucleophilic at N3; susceptible to electrophilic attack (alkylation/acylation). C4/C5 positions are prone to electrophilic aromatic substitution.

Experimental Protocols

The synthesis of 2-cyclobutyl-1H-imidazole typically employs the Radziszewski reaction , condensing a dicarbonyl species with an aldehyde and ammonia.

Protocol A: Synthesis from Cyclobutanemethanol

Objective: Preparation of 2-cyclobutyl-1H-imidazole via 2-step oxidation-cyclization [3].

Reagents:

  • Cyclobutanemethanol[4][5]

  • Pyridinium chlorochromate (PCC)[5]

  • Glyoxal (40% aq.)

  • Ammonium hydroxide (28% aq.)

  • Solvents: THF, Methanol, Ethyl Acetate.

Step-by-Step Methodology:

  • Oxidation (Precursor Synthesis):

    • Dissolve cyclobutanemethanol (1.0 eq) in anhydrous THF.

    • Add PCC (1.2 eq) slowly at 0°C. Stir at room temperature (RT) for 2 hours.

    • Filter through a Celite pad to remove chromium salts. Concentrate filtrate to obtain crude cyclobutanecarbaldehyde.

    • Note: The aldehyde is volatile and unstable; proceed immediately.

  • Cyclization (Imidazole Formation):

    • Dissolve the crude aldehyde in Methanol (0.5 M concentration).

    • Add Glyoxal (1.0 eq) and Ammonium Hydroxide (4.0 eq) sequentially at 0°C.

    • Stir the mixture at RT for 12–16 hours. The solution typically turns dark.

  • Purification:

    • Remove methanol under reduced pressure.

    • Partition residue between Ethyl Acetate and Water.

    • Extract aqueous layer with Ethyl Acetate (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Recrystallization: Triturate with diethyl ether/hexanes or recrystallize from acetonitrile to yield the product as a yellow powder.

Synthesis & Logic Visualization

The following diagram illustrates the chemical logic flow, from precursor selection to final application, highlighting the critical intermediate steps.

G cluster_0 Precursor Phase cluster_1 Cyclization Phase (Radziszewski) cluster_2 Product & Application A Cyclobutane- methanol B Cyclobutane- carbaldehyde A->B Oxidation (PCC/Swern) E Intermediate Diimine B->E + C + D C Glyoxal (C2 Source) D Ammonia (N Source) F 2-Cyclobutyl- 1H-imidazole (CAS 89943-00-0) E->F Cyclization (- H2O) G H3 Receptor Antagonists F->G Lead Opt. H B-Raf Kinase Inhibitors F->H Scaffold Hopping

Caption: Synthesis workflow of 2-Cyclobutyl-1H-imidazole via aldehyde oxidation and glyoxal cyclization, leading to downstream medicinal applications.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.6 ppm (br s, 1H): Imidazole N-H (Exchangeable).

    • δ 6.8–7.0 ppm (s, 2H): Imidazole C4-H and C5-H (Characteristic aromatic singlet/doublet).

    • δ 3.5 ppm (m, 1H): Cyclobutyl methine (CH) attached to the ring.

    • δ 1.8–2.4 ppm (m, 6H): Cyclobutyl methylene protons (distinct multiplets).

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺ Peak: Observed at m/z 123.1.

    • Absence of m/z 85 (cyclobutanecarbaldehyde) indicates complete conversion.

References

  • FDC Chemical . (n.d.). 2-Cyclobutyl-1H-imidazole Product Entry. Retrieved from

  • Konoscience . (n.d.). 2-Cyclobutyl-1H-imidazole CAS: 89943-00-0.[1][2] Retrieved from

  • Ren, P., et al. (2014). Compounds and Compositions as B-Raf Kinase Inhibitors. US Patent 2014/0309228 A1. Retrieved from

Sources

Exploratory

Solubility Profile of 2-Cyclobutyl-1H-imidazole in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract: The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailabil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing bioavailability, formulation, and efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Cyclobutyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on first principles of physical organic chemistry and solubility data from analogous imidazole structures. We analyze the molecular properties of 2-Cyclobutyl-1H-imidazole to forecast its behavior in various classes of organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable empirical data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility for compound screening, process chemistry, and formulation development.

The Central Role of Solubility: Understanding 2-Cyclobutyl-1H-imidazole

2-Cyclobutyl-1H-imidazole (C7H10N2, MW: 122.17 g/mol ) is a heterocyclic compound featuring a polar imidazole ring coupled with a non-polar cyclobutyl substituent.[1] The imidazole nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metalloenzymes.[2][3][4] The solubility of such molecules is not merely a physical property but a critical determinant of a drug candidate's success. Poor solubility can lead to low absorption, inadequate bioavailability, and challenges in creating viable dosage forms.

This guide addresses the solubility of 2-Cyclobutyl-1H-imidazole by:

  • Dissecting its molecular structure to understand the forces governing its interaction with solvents.

  • Predicting its solubility in common organic solvents based on established chemical principles.

  • Providing a rigorous, step-by-step methodology for experimental solubility determination.

A Framework for Predicting Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[5] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another. For 2-Cyclobutyl-1H-imidazole, solubility is a tale of two moieties: the polar, hydrophilic imidazole ring and the non-polar, lipophilic cyclobutyl group.

The Biphasic Nature of 2-Cyclobutyl-1H-imidazole
  • The Imidazole Moiety: The imidazole ring is highly polar and aromatic.[4] It possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). This amphoteric nature allows it to interact favorably with a wide range of polar solvents.[2][6] Unsubstituted imidazole is very soluble in water and other polar solvents.[3][4]

  • The Cyclobutyl Moiety: In contrast, the cyclobutyl group is a saturated, non-polar aliphatic ring. It contributes to the molecule's overall size and introduces lipophilicity. Its interactions are primarily limited to weaker van der Waals forces, favoring dissolution in non-polar solvents.[7]

The overall solubility is therefore a balance between the strong polar interactions of the imidazole core and the non-polar character of the cyclobutyl side chain.

Classification of Solvents and Predicted Interactions

Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capability.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are expected to strongly solvate the imidazole ring, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, DMF): These solvents have a large dipole moment but lack an N-H or O-H bond. They can act as hydrogen bond acceptors. Strong dipole-dipole interactions with the imidazole ring are expected, resulting in moderate to high solubility.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot engage in hydrogen bonding. The highly polar imidazole ring will resist dissolution in these environments, leading to low solubility. The presence of the cyclobutyl group may slightly improve solubility compared to unsubstituted imidazole, but the effect is likely to be minimal. Studies on similar imidazoles have shown very low solubility in chloroalkanes and toluene.[8]

The logical flow of predicting solubility based on these interactions is visualized in the diagram below.

Solute 2-Cyclobutyl-1H-imidazole Prop Dual Nature: - Polar Imidazole (H-bonding) - Non-polar Cyclobutyl (van der Waals) Solute->Prop PolarProtic Polar Protic (Methanol, Ethanol) Prop->PolarProtic 'Like Dissolves Like' PolarAprotic Polar Aprotic (DMSO, Acetone) Prop->PolarAprotic 'Like Dissolves Like' NonPolar Non-Polar (Hexane, Toluene) Prop->NonPolar 'Like Dissolves Like' Interaction_Protic Strong H-Bonding + Dipole-Dipole PolarProtic->Interaction_Protic Interaction_Aprotic Dipole-Dipole + H-Bond Acceptance PolarAprotic->Interaction_Aprotic Interaction_NonPolar Weak van der Waals (Polar/Non-polar Mismatch) NonPolar->Interaction_NonPolar Outcome_High High Solubility Interaction_Protic->Outcome_High Outcome_Mod Moderate-High Solubility Interaction_Aprotic->Outcome_Mod Outcome_Low Low / Insoluble Interaction_NonPolar->Outcome_Low

Caption: Predictive solubility based on solute-solvent interactions.

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative solubility of 2-Cyclobutyl-1H-imidazole in a range of common organic solvents at ambient temperature. These predictions are derived from the chemical principles discussed above.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolHighExcellent hydrogen bond donor and acceptor capabilities, effectively solvating both N-H and =N- sites of the imidazole ring.
EthanolHighSimilar to methanol, provides strong hydrogen bonding interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExceptionally strong hydrogen bond acceptor and highly polar, leading to strong interactions with the imidazole N-H proton.
AcetoneModerate to HighGood hydrogen bond acceptor and polar nature allows for effective solvation of the imidazole ring.[2]
AcetonitrileModeratePolar nature facilitates dissolution, but it is a weaker hydrogen bond acceptor compared to DMSO or acetone.
Less Polar Dichloromethane (DCM)Low to ModerateThe molecule's polarity is sufficient for some interaction, but lacks hydrogen bonding. Solubility of related imidazoles in chloroalkanes is known to be low.[8]
Ethyl AcetateLow to ModeratePossesses some polarity and hydrogen bond accepting capability, but the overall non-polar character limits extensive dissolution.
Non-Polar TolueneLow / Very LowAromatic stacking with the imidazole ring is possible, but the large polarity mismatch results in poor overall solvation.[8]
HexaneInsolubleAliphatic solvent with only weak van der Waals forces, incapable of solvating the highly polar imidazole head.

Gold Standard Protocol: Experimental Solubility Determination

Predictions require empirical validation. The saturation shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[9] The following protocol provides a detailed, self-validating workflow.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the dissolved compound in the saturated supernatant is quantified using a suitable analytical technique.

Materials and Reagents
  • 2-Cyclobutyl-1H-imidazole (solid, >97% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge capable of holding the selected vials

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Analytical balance (±0.01 mg)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative method.

Experimental Workflow

The workflow for this protocol is illustrated in the diagram below.

start_end start_end process_step process_step qc_step qc_step output_step output_step start Start step1 1. Preparation Add excess solid to solvent in a sealed vial. start->step1 step2 2. Equilibration Agitate at constant T (e.g., 24-48h). step1->step2 qc1 Is equilibrium reached? (Check at 24h & 48h) step2->qc1 step3 3. Phase Separation Centrifuge to pellet undissolved solid. step4 4. Sample Collection Filter supernatant to remove particulates. step3->step4 step5 5. Dilution Accurately dilute the saturated solution for analysis. step4->step5 step6 6. Quantification Analyze concentration via calibrated HPLC-UV. step5->step6 output Solubility Data (mg/mL or mol/L) step6->output qc1->step2 No qc1->step3 Yes end End output->end

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Cyclobutyl-1H-imidazole (e.g., 10-20 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period.

    • Causality & Self-Validation: True thermodynamic solubility is an equilibrium state. To ensure equilibrium has been reached, run parallel experiments and measure the concentration at different time points (e.g., 24 hours and 48 hours). The results should be consistent; if the concentration increases between the two points, the equilibration time must be extended.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness: This filtration step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

  • Quantification: Accurately perform a serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of a pre-established calibration curve. Analyze the diluted samples using a validated HPLC-UV method.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Conclusion

While empirical data for the solubility of 2-Cyclobutyl-1H-imidazole remains to be broadly published, a strong predictive assessment can be made based on its molecular structure. The presence of a polar, hydrogen-bonding imidazole ring and a non-polar cyclobutyl group suggests high solubility in polar protic solvents like methanol, moderate-to-high solubility in polar aprotic solvents like DMSO, and poor solubility in non-polar solvents such as hexane. This guide provides not only this theoretical framework but also a robust, detailed protocol for the experimental determination of these values. For professionals in drug discovery and development, utilizing this combined predictive and methodological approach is essential for advancing compounds from the bench to preclinical development.

References

  • Vertex AI Search Result[2]: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. This source discusses the properties of the imidazole ring, including its polarity and solubility in solvents like ethanol, methanol, and DMSO.

  • Scribd[11]: Procedure For Determining Solubility of Organic Compounds. Provides a general procedure for testing the solubility of organic compounds in various solvents.

  • PubChem[12]: Imidazole | C3H4N2 | CID 795. Details the physical and chemical properties of imidazole, including its solubility in various organic solvents.

  • ResearchGate[8]: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. This paper provides experimental solubility data for various imidazole derivatives in several organic solvents, noting low solubility in chloroalkanes.

  • Course Hero[10]: Experiment: Solubility of Organic & Inorganic Compounds. Outlines experimental techniques for determining if a compound is soluble or insoluble in a given solvent.

  • Academia.edu[13]: Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Discusses the solubility of imidazole in various solvents and the effect of temperature.

  • Quora[9]: How can you determine the solubility of organic compounds?. Describes practical methods, including the shake-flask method, for experimentally determining solubility.

  • StuDocu[14]: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Provides a flowchart and procedures for solubility testing as part of qualitative organic analysis.

  • Course Hero[15]: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Details a procedure for determining solubility by adding a compound to a solvent in small portions.

  • Alfa Chemistry[16]: CAS 288-32-4 Imidazole. Lists solubility information for imidazole in various solvents.

  • PubMed[17]: Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Discusses the theoretical aspects of solubility for heterocyclic compounds.

  • EPA CompTox Dashboard[18]: 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- Properties. Provides predicted property data for a structurally related compound.

  • CP Lab Safety[1]: 2-CYCLOBUTYL-1H-IMIDAZOLE, 97% Purity, C7H10N2, 25 mg. Product page confirming the molecular formula and weight of the target compound.

  • AAT Bioquest[7]: What factors affect solubility?. Explains the core factors affecting solubility, including polarity and molecular size.

  • SlideShare[19]: FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Discusses various factors that influence the solubility of drugs.

  • Scilit[20]: Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. A commentary on the theoretical modeling of solubility for heterocyclic compounds.

  • Chemistry LibreTexts[5]: Solubility and Factors Affecting Solubility. Provides a clear explanation of the "like dissolves like" principle.

  • Solubility of Things[21]: Imidazole. General overview of imidazole properties, including solubility.

  • Wikipedia[3]: Imidazole. A comprehensive encyclopedia entry on imidazole, including its properties and applications.

  • ResearchGate[22]: Solubility of Imidazoles in Alcohols. A study detailing the solubility of various imidazole compounds in alcoholic solvents.

  • Organic Chemistry Portal[23]: Imidazole synthesis. Provides context on the synthesis of imidazole derivatives.

  • Thieme Chemistry[24]: Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. A research article that involves the use of different solvents in the synthesis of imidazole-containing scaffolds.

  • Human Journals[4]: Chemical and Pharmacological Properties of Imidazoles. Reviews the physical and chemical properties of imidazoles, including their polarity and solubility.

  • MDPI[25]: Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Discusses various synthesis methods for imidazole compounds.

  • NeuroQuantology[6]: Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Reviews the properties and applications of imidazole, noting its amphoteric nature and solubility in polar solvents.

  • Organic Syntheses[26]: REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Details synthetic procedures that mention the use of various solvents.

  • ResearchGate[27]: Microwave-Assisted Synthesis and Antibacterial Activity of Some Pyrazol-1-ylquinoxalin-2(1H)-one Derivatives. A research article that uses organic solvents like DMF and ethanol in synthesis.

Sources

Foundational

Tautomeric Landscapes of 2-Substituted Cyclobutyl Imidazoles: A Technical Guide for Drug Development Professionals

Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals due to its versatile chemical properties and biological activity.[1][2] A critical, yet often nuanced, aspect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals due to its versatile chemical properties and biological activity.[1][2] A critical, yet often nuanced, aspect of its chemistry is annular tautomerism, a phenomenon that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth exploration of tautomerism in 2-substituted cyclobutyl imidazoles, a class of compounds of growing interest in drug discovery. While direct literature on this specific substitution pattern is nascent, this document synthesizes established principles of imidazole chemistry to provide a predictive framework for researchers. We will delve into the theoretical underpinnings of tautomerism, the influence of the 2-position substituent, and present robust experimental and computational protocols for the characterization of tautomeric systems. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of imidazole tautomerism and leverage it for rational drug design.

The Phenomenon of Annular Tautomerism in Imidazoles

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through the migration of an atom or group, most commonly a proton.[3] In heterocyclic systems like imidazole, this is often referred to as annular tautomerism, where a proton can reside on either of the two ring nitrogen atoms.[4] This results in two distinct, yet rapidly equilibrating, tautomeric forms: the 1H-imidazole and the 3H-imidazole.

The imidazole ring is an aromatic, five-membered heterocycle containing two nitrogen atoms.[5] Its aromaticity is a key contributor to its stability.[6] The tautomeric equilibrium is a dynamic process, and the relative populations of the two tautomers can be influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[7][8][9] Understanding and controlling this equilibrium is paramount in drug development, as the different tautomers can exhibit distinct biological activities and metabolic profiles.[10]

The Influence of a 2-Substituent on Tautomeric Equilibrium

The substitution pattern on the imidazole ring plays a crucial role in determining the favored tautomeric form. Substitution at the C2 position is particularly influential. The electronic properties of the substituent directly impact the relative basicity of the two ring nitrogens.

  • Electron-Donating Groups (EDGs): When an EDG is placed at the 2-position, it increases the electron density of the imidazole ring. This generally leads to a stabilization of the tautomer where the proton is located on the nitrogen atom further from the substituent (the N3 position), as this minimizes electronic repulsion.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, an EWG at the 2-position decreases the electron density of the ring. This tends to favor the tautomer where the proton is on the nitrogen atom adjacent to the substituent (the N1 position), as this can be stabilized through inductive effects.[11]

The Cyclobutyl Group as a 2-Substituent: A Predictive Analysis

The cyclobutyl group is an aliphatic, cyclic alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. Therefore, it is reasonable to predict that a cyclobutyl group at the 2-position of an imidazole ring will behave as a weak EDG.

Based on this, we can hypothesize that for 2-substituted cyclobutyl imidazoles, the tautomeric equilibrium will likely favor the form where the proton is located on the N3 nitrogen (the tautomer further from the cyclobutyl group). However, the energetic difference between the two tautomers is expected to be small, meaning that both forms will likely be present in significant proportions at equilibrium.[6]

The following diagram illustrates the predicted tautomeric equilibrium for 2-cyclobutyl-1H-imidazole and 2-cyclobutyl-3H-imidazole.

Caption: Predicted annular tautomerism in 2-substituted cyclobutyl imidazoles.

Experimental Characterization of Tautomeric Equilibria

A definitive understanding of the tautomeric landscape requires experimental validation. Several spectroscopic and analytical techniques can be employed to characterize the tautomeric equilibrium of 2-substituted cyclobutyl imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely used tool for studying tautomerism.[12] The rate of interconversion between tautomers on the NMR timescale will dictate the appearance of the spectrum.

  • Slow Exchange: If the tautomeric interconversion is slow, distinct sets of signals will be observed for each tautomer, allowing for direct quantification of their relative populations by integrating the corresponding peaks.[13][14]

  • Fast Exchange: If the interconversion is fast, a single, time-averaged set of signals will be observed. In such cases, the chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • Sample Preparation: Dissolve a precisely weighed sample of the 2-substituted cyclobutyl imidazole in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[9]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify the signals corresponding to the imidazole ring protons (H4 and H5).

    • In the case of slow exchange, two distinct sets of signals for these protons will be visible. Integrate the signals for each tautomer.

    • Calculate the mole fraction (χ) of each tautomer using the formula: χ_A = Area_A / (Area_A + Area_B).

    • The equilibrium constant (K_eq) can then be calculated as K_eq = χ_B / χ_A.

  • Variable Temperature (VT) NMR: To further investigate the dynamics of the equilibrium, acquire spectra at a range of temperatures. Changes in the spectra can provide information about the thermodynamics of the tautomerization process.[9][15]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Spectral Analysis: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are sensitive to the tautomeric state.[16] Differences in the chemical shifts between C4 and C5 can be particularly informative for assigning the dominant tautomer.[10][16]

The following workflow illustrates the process of NMR-based tautomer analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Prep Dissolve 2-cyclobutyl imidazole in deuterated solvent Acq_1H Acquire ¹H NMR Spectrum Prep->Acq_1H Acq_13C Acquire ¹³C NMR Spectrum Prep->Acq_13C Acq_VT Perform Variable Temperature NMR Acq_1H->Acq_VT Analyze_Exchange Determine Exchange Rate (Slow vs. Fast) Acq_1H->Analyze_Exchange Assign Analyze ¹³C Shifts to Assign Tautomers Acq_13C->Assign Thermodynamics Calculate Thermodynamic Parameters from VT-NMR Acq_VT->Thermodynamics Quantify Integrate Signals & Calculate Tautomer Ratio Analyze_Exchange->Quantify K_eq Equilibrium Constant (Keq) Quantify->K_eq Thermo_Data ΔG, ΔH, ΔS Thermodynamics->Thermo_Data

Caption: Experimental workflow for NMR analysis of tautomerism.

Computational Modeling of Tautomeric Systems

In conjunction with experimental data, computational chemistry provides a powerful tool for investigating tautomeric equilibria. Density Functional Theory (DFT) is a widely used method for calculating the relative energies and stabilities of tautomers.[17]

Protocol for DFT Calculations:
  • Structure Generation: Build the 3D structures of both the 1H- and 3H-tautomers of the 2-substituted cyclobutyl imidazole using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will find the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy.

  • Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: The relative energy (ΔE) between the two tautomers can be calculated as: ΔE = E(3H-tautomer) - E(1H-tautomer). A negative ΔE indicates that the 3H-tautomer is more stable.

Data Presentation: Predicted Relative Energies
TautomerGas Phase Relative Energy (kcal/mol)Solvated (Water) Relative Energy (kcal/mol)
2-Cyclobutyl-1H-imidazole0.00 (Reference)0.00 (Reference)
2-Cyclobutyl-3H-imidazolePredicted to be slightly negativePredicted to be slightly negative

Note: The values in this table are predictive and should be confirmed by actual DFT calculations for the specific molecule of interest.

Implications for Drug Development

The tautomeric state of a 2-substituted cyclobutyl imidazole can have significant consequences for its drug-like properties:

  • Receptor Binding: The two tautomers will have different hydrogen bond donor-acceptor patterns. This can lead to different binding modes and affinities for a biological target.

  • pKa: The basicity of the imidazole ring will differ between the two tautomers, affecting the pKa of the molecule. This, in turn, influences its ionization state at physiological pH, which impacts solubility, permeability, and oral bioavailability.

  • Lipophilicity (LogP/LogD): The tautomers will likely have different polarities and, therefore, different lipophilicities. This can affect the molecule's ability to cross cell membranes.

  • Metabolism: The metabolic fate of the molecule can be dependent on the tautomeric form, as different sites on the ring may be more or less susceptible to enzymatic modification.

Conclusion

The tautomerism of 2-substituted cyclobutyl imidazoles is a critical consideration for medicinal chemists. While direct experimental data for this specific substitution pattern is limited, a robust understanding can be built upon the well-established principles of imidazole chemistry. By combining predictive analysis based on electronic effects with rigorous experimental characterization using NMR spectroscopy and computational modeling with DFT, researchers can gain a comprehensive understanding of the tautomeric landscape. This knowledge is essential for the rational design and optimization of novel drug candidates, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic outcomes.

References

  • ResearchGate. (n.d.). Tautomerism in imidazole unit. [Link]

  • ResearchGate. (n.d.). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. [Link]

  • Filo. (2025, April 12). Explain tautomerism in heterocycles. [Link]

  • SpringerLink. (2019, October 2). Substituent effects on the stability of the four most stable tautomers of adenine and purine. [Link]

  • PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

  • chemeurope.com. (n.d.). Tautomer. [Link]

  • ResearchGate. (n.d.). Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. [Link]

  • ACS Publications. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]

  • National Center for Biotechnology Information. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

  • National Center for Biotechnology Information. (2023, May 8). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... [Link]

  • ResearchGate. (n.d.). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

  • Wiley Online Library. (2019, August 5). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

  • ResearchGate. (n.d.). A simple approach to the tautomerism of aromatic heterocycles. [Link]

  • HETEROCYCLES. (1991). Prototropic tautomerism of heteroaromatic compounds. [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • National Center for Biotechnology Information. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). Tautomerism of heteroaromatic compounds with five-membered rings. 14. Confirmation of the structure of Reissert salts as condensed 5-aminooxazolium cations. [Link]

  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • ACS Publications. (n.d.). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. [Link]

  • S. Asfendiyarov Kazakh National Medical University. (n.d.). Review of pharmacological effects of imidazole derivatives. [Link]

  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. [Link]

  • Wiley-VCH. (2013, October 8). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

  • Joseph A DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • ACS Publications. (n.d.). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. [Link]

  • National Center for Biotechnology Information. (2018, May 21). Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

Sources

Exploratory

Electronic Architecture and Physicochemical Profiling of 2-Cyclobutyl-1H-imidazole

Topic: Electronic Properties of 2-Cyclobutyl-1H-imidazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1] [1] Executive Summary 2-Cyclobutyl-1H-imidazole r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 2-Cyclobutyl-1H-imidazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.[1]

[1]

Executive Summary

2-Cyclobutyl-1H-imidazole represents a critical scaffold in modern medicinal chemistry, serving as a lipophilic, sterically defined bioisostere of 2-isopropylimidazole.[1] Unlike flexible alkyl chains, the cyclobutyl moiety introduces a "puckered" conformational rigidity that influences the electronic cloud of the imidazole ring without sacrificing the amphoteric nature of the heterocycle. This guide provides an in-depth analysis of its electronic distribution, acid-base dissociation constants (pKa), and synthetic accessibility, tailored for high-affinity ligand design (e.g., Histamine H3 antagonists).[1]

Electronic Architecture & Tautomerism

The Imidazole Core

The 2-cyclobutyl-1H-imidazole system is an aromatic heterocycle possessing 6 ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-electrons. The electronic integrity of the ring is governed by the rapid degenerate tautomerism between the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(pyrrole-like) and

(pyridine-like) nitrogens.
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -H (Pyrrolic Nitrogen):  Contributes two electrons to the aromatic sextet. This site is weakly acidic (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    ).
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Pyridinic Nitrogen):  Contributes one electron to the 
    
    
    
    -system and retains a lone pair in an
    
    
    orbital orthogonal to the
    
    
    -system. This site is basic and serves as the primary hydrogen bond acceptor.
Cyclobutyl Substituent Effects

The cyclobutyl group at the C2 position exerts two distinct forces on the imidazole ring:

  • Inductive Effect (+I): The cyclobutyl ring acts as an electron donor.[1] The secondary carbon attached to C2 increases electron density within the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -system relative to unsubstituted imidazole. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the basicity of the 
    
    
    
    nitrogen.
  • Steric Shielding: The "butterfly" puckering of the cyclobutyl ring (bond angles

    
    ) creates a steric bulk that partially shields the 
    
    
    
    lone pair. While the electronic effect favors protonation, the steric bulk imposes a slight entropic penalty on solvation shells, modulating the observed
    
    
    .
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer mechanism that renders the


 and 

positions chemically equivalent on the NMR timescale in neutral media.

Tautomerism Figure 1: Degenerate tautomerism of 2-Cyclobutyl-1H-imidazole driven by intermolecular proton transfer. T1 1H-Tautomer (N1-H, N3-Lone Pair) TS Transition State [1,3-H Shift] T1->TS Proton Transfer TS->T1 T2 3H-Tautomer (N3-H, N1-Lone Pair) TS->T2 Fast Exchange T2->TS

[1]

Physicochemical Data Profile

The following data synthesizes experimental trends from 2-alkylimidazoles to provide high-confidence values for the 2-cyclobutyl analog.

PropertyValue / RangeMechanistic Basis
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-
Molecular Weight 122.17 g/mol -

(Conjugate Acid)
8.1 – 8.3 Higher than imidazole (6.95) and 2-methylimidazole (7.[1]85) due to +I effect of the cyclobutyl group [1].
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(Acidity)
~14.4Loss of proton from

requires strong bases (e.g., NaH).
LogP (Octanol/Water) 1.55 ± 0.2 More lipophilic than 2-isopropylimidazole (1.05) due to the cyclic methylene unit.
Topological Polar Surface Area 28.7 ŲAttributed solely to the imidazole ring nitrogens.
H-Bond Donors / Acceptors 1 / 1Amphoteric character suitable for salt bridge formation (e.g., Asp/Glu residues).[1]

Synthetic Protocol: Debus-Radziszewski Cyclization[1]

To ensure high purity and avoid polymerization of the aldehyde, a modified Debus-Radziszewski approach is recommended. This protocol utilizes ammonium acetate as the ammonia source to buffer the pH and minimize side reactions.

Reagents[1][2]
  • Cyclobutanecarbaldehyde (1.0 eq): The electrophilic carbon source.

  • Glyoxal (40% aq.[1] solution, 1.0 eq): The C4-C5 backbone precursor.

  • Ammonium Acetate (4.0 eq): Provides the nitrogen source and buffers the reaction.

  • Solvent: Methanol or Acetic Acid.[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve cyclobutanecarbaldehyde (10 mmol) in Methanol (20 mL).

  • Activation: Cool to 0°C. Add Glyoxal solution (10 mmol) dropwise over 10 minutes.

  • Cyclization: Add Ammonium Acetate (40 mmol) in one portion. The mixture may turn slightly yellow.

  • Reflux: Warm to room temperature, then reflux at 65°C for 12 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Workup:

    • Remove solvent under reduced pressure.[1]

    • Neutralize residue with saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       to pH 8-9 (critical to deprotonate the imidazolium salt).
      
    • Extract with Ethyl Acetate (3 x 30 mL).[1]

  • Purification: Recrystallize from Acetone/Hexanes or perform flash chromatography (DCM:MeOH 95:5).

Synthesis Workflow Diagram

Synthesis Figure 2: Modified Debus-Radziszewski synthesis pathway for 2-substituted imidazoles. Reactants Cyclobutanecarbaldehyde + Glyoxal Intermediate Diimine Intermediate (In situ) Reactants->Intermediate Condensation Reagent Ammonium Acetate (NH4OAc) Reagent->Intermediate Cyclization Cyclization & Dehydration (Reflux 12h) Intermediate->Cyclization Neutralization pH Adjustment (NaHCO3) Target pH 9 Cyclization->Neutralization Workup Product 2-Cyclobutyl-1H-imidazole (Free Base) Neutralization->Product Extraction

Spectroscopic Characterization (NMR)[1][3][4][5]

Verification of the 2-cyclobutyl structure requires careful assignment of the aliphatic multiplets and the aromatic singlet (or doublet in ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


).
Predicted NMR (300 MHz, )
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     9.0 - 10.0 ppm (br s, 1H):  N-H proton (exchangeable with 
    
    
    
    ).
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     6.95 ppm (s, 2H):  C4-H and C5-H. Note: In 
    
    
    
    , these may appear as a singlet due to rapid tautomerism. In
    
    
    , they may resolve into two multiplets if tautomerism is slow.
  • 
     3.65 ppm (quintet, J = 8.5 Hz, 1H):  Cyclobutyl methine (CH) attached to the imidazole C2. The downfield shift is due to the aromatic ring current.
    
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     2.35 - 2.45 ppm (m, 2H):  Cyclobutyl methylene protons (cis to imidazole).
    
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     2.05 - 2.15 ppm (m, 2H):  Cyclobutyl methylene protons (trans to imidazole).
    
  • ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     1.90 - 2.00 ppm (m, 2H):  Distal cyclobutyl methylene protons.
    

Applications in Drug Discovery[6][7]

Histamine H3 Receptor Antagonism

The 2-cyclobutyl-1H-imidazole moiety is a proven pharmacophore in the design of Histamine H3 receptor antagonists/inverse agonists.[1]

  • Mechanism: The basic imidazole nitrogen (

    
    ) mimics the ethylamine nitrogen of histamine, forming a salt bridge with Asp114  in the H3 receptor transmembrane domain [2].
    
  • Advantage: The cyclobutyl group fills the hydrophobic pocket more efficiently than a methyl group (as seen in Imetit) but avoids the excessive flexibility of an n-butyl chain, reducing the entropy loss upon binding.

Bioisosteric Replacement

In lead optimization, 2-cyclobutyl-1H-imidazole serves as a bioisostere for:

  • 2-Isopropylimidazole: To increase lipophilicity (+0.5 LogP) and metabolic stability (removing the benzylic-like methine hydrogen abstraction risk).[1]

  • 2-Phenylimidazole: To retain bulk while eliminating the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking capability, useful for probing electronic requirements of a binding pocket.

References

  • Schofield, K. (1981). Heterocyclic Compounds: Imidazole and its Derivatives. Elsevier.[1] (Establishes the correlation between C2-alkyl substitution and increased pKa via inductive effects).

  • Ligneau, X., et al. (2000). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics, 295(1), 362-369. Link

  • Corey, E. J., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[1] (Details the Debus-Radziszewski mechanism).

  • PubChem Compound Summary. (2024). "2-Isopropylimidazole" (Used as comparative electronic baseline).[1] Link[1]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 2-Cyclobutyl-1H-imidazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazole Scaffold in Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] This structural motif is present in essential biomolecules, including the amino acid histidine and purines, highlighting its fundamental role in biological systems. The unique physicochemical properties of the imidazole scaffold—such as its ability to act as a hydrogen bond donor and acceptor, its aromaticity, and its capacity to coordinate with metal ions—allow it to interact with a wide array of biological targets.[2] Consequently, imidazole derivatives have been successfully developed into drugs with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide focuses on a specific, less-explored subclass: 2-Cyclobutyl-1H-imidazole derivatives, examining their established and potential therapeutic applications based on robust scientific evidence and validated experimental protocols.

The 2-Cyclobutyl-1H-imidazole Scaffold: Structural and Synthetic Considerations

The defining feature of this class of compounds is the cyclobutyl group at the C-2 position of the imidazole ring. This non-aromatic, cyclic alkyl substituent imparts distinct properties compared to more common aryl or linear alkyl groups. The cyclobutyl moiety increases the molecule's lipophilicity and provides a three-dimensional structure that can influence binding affinity and selectivity for target enzymes or receptors. The stereochemistry of substituents on the cyclobutyl ring can also be critical for biological activity.

General Synthetic Approaches

The synthesis of 2-substituted imidazoles can be achieved through various established methods. Multi-component reactions, such as the Debus-Radziszewski reaction involving a dicarbonyl compound, an aldehyde, and ammonia, provide a straightforward route to polysubstituted imidazoles.[4] Another powerful method is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[5] For the specific synthesis of 2-cyclobutyl-1H-imidazole, a common strategy involves the condensation of cyclobutanecarboxaldehyde with glyoxal and ammonium hydroxide.[6]

Section 1: Enzyme Inhibition - A Confirmed Activity

The most significant and well-documented biological activity of 2-cyclobutyl-1H-imidazole derivatives is their role as potent and selective enzyme inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs).

Target Profile: Cyclin-Dependent Kinase 5 (CDK5)

Cyclin-Dependent Kinases are key regulators of the eukaryotic cell cycle.[7] While most CDKs are involved in cell proliferation, CDK5 is unique for its primary role in post-mitotic neurons, where it is crucial for processes like neuronal migration and axon guidance.[8] Dysregulated CDK5 activity has been strongly implicated in the pathology of neurodegenerative disorders, including Alzheimer's disease.[7][8] This makes the selective inhibition of CDK5 over other CDKs a highly sought-after therapeutic strategy.

Research has identified cis-substituted cyclobutyl-4-aminoimidazole derivatives as potent inhibitors of CDK5, demonstrating up to 30-fold selectivity over the closely related CDK2.[7][9] This selectivity is crucial, as off-target inhibition of proliferative CDKs like CDK2 could lead to toxicity.[10] Molecular modeling studies suggest that the cyclobutyl group helps position the inhibitor deep within the substrate-binding pocket of the enzyme, facilitating strong electrostatic interactions with key residues.[9]

Quantitative Data: Inhibitory Potency

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ClassTargetIC50 (nM)Selectivity (over CDK2)Reference
cis-substituted cyclobutyl-4-aminoimidazolesCDK5VariesUp to 30-fold[7]
Roscovitine (Reference Compound)CDK5VariesLower[7]
Experimental Protocol: In Vitro CDK5 Kinase Inhibition Assay

This protocol describes a self-validating system to determine the IC50 value of a test compound against CDK5. The principle involves measuring the phosphorylation of a substrate by the CDK5/p25 enzyme complex in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human CDK5/p25 enzyme complex

  • Kinase buffer (e.g., 30 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., Histone H1)

  • [γ-³²P]ATP (radiolabeled ATP) or an antibody-based detection system (e.g., Kinase-Glo® MAX)[11]

  • Test compound (2-cyclobutyl-1H-imidazole derivative)

  • Positive control inhibitor (e.g., Roscovitine)

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add kinase buffer, the substrate (Histone H1), and the diluted test compound or control.[12]

  • Enzyme Addition: Add the CDK5/p25 enzyme complex to each well to initiate the reaction.[13]

  • Phosphorylation Reaction: Add [γ-³²P]ATP to each well and incubate the plate at 30°C for a specified time (e.g., 60 minutes).[12]

  • Reaction Termination: Stop the reaction by adding Laemmli buffer or another suitable stop solution.

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminometric (Non-radioactive): Use a commercial kit like Kinase-Glo® MAX, which measures the amount of ATP remaining after the kinase reaction. Lower kinase activity results in more remaining ATP and a stronger light signal.[11]

  • Data Analysis: Plot the measured activity (or signal) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualization: Simplified CDK5 Signaling Pathway

CDK5_Pathway p35 p35/p39 (Activator) CDK5_active CDK5/p35 (Active Kinase) p35->CDK5_active binds CDK5_inactive CDK5 (Inactive) CDK5_inactive->CDK5_active Substrate Neuronal Substrates (e.g., Tau, DARPP-32) CDK5_active->Substrate phosphorylates Substrate_P Phosphorylated Substrates Substrate->Substrate_P Response Neuronal Functions (Axon Guidance, Synaptic Plasticity) Substrate_P->Response Inhibitor 2-Cyclobutyl Imidazole Derivative Inhibitor->CDK5_active inhibits COX_Pathway cluster_membrane Cell Membrane Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1 / COX-2 Enzymes AA->COX converted by PGs Prostaglandins (PGG₂, PGH₂) COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediate Inhibitor Potential 2-Cyclobutyl Imidazole Derivative Inhibitor->COX inhibits

Caption: Inhibition of the prostaglandin synthesis pathway by a potential COX inhibitor.

Section 3: Anticancer Activity - A Promising Frontier

The imidazole scaffold is a privileged structure in oncology, present in numerous anticancer agents. [2]Their mechanisms of action are diverse, including the inhibition of kinases, disruption of DNA replication, and interference with microtubule dynamics. [1][14]

Potential Mechanisms of Action
  • Kinase Inhibition: As established, 2-cyclobutyl-1H-imidazole derivatives can inhibit CDKs. [7]Since aberrant CDK activity is a hallmark of many cancers, these compounds are prime candidates for anticancer drug development. [15]2. Enzyme Inhibition (HDACs, Carbonic Anhydrase): Other imidazole derivatives are known to inhibit histone deacetylases (HDACs) or carbonic anhydrases (CAs), enzymes that are often overexpressed in tumors and contribute to their survival and proliferation. [14]3. DNA Intercalation: Some imidazole structures can insert between the base pairs of DNA, disrupting replication and transcription processes in rapidly dividing cancer cells. [14]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and is a first-line screening tool for determining the cytotoxic potential of new compounds against cancer cell lines. [16][17] Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [17] Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include wells for vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours). [18]4. MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. [18]During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. [18]6. Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_crystals Cellular Conversion A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan Crystals with DMSO D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate IC50 Value F->G MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenase (Viable Cells)

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Section 4: Antimicrobial Activity - A Broad-Spectrum Potential

The imidazole core is fundamental to the "azole" class of antifungal drugs (e.g., ketoconazole, miconazole) and is also found in antibacterial agents like metronidazole. [19]This suggests that 2-cyclobutyl-1H-imidazole derivatives warrant investigation for antimicrobial properties.

Potential Mechanisms of Action
  • Antifungal: Azole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. [20]Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell lysis. [20][21]* Antibacterial: The mechanisms for imidazole-based antibacterials can be varied. They may include the disruption of DNA replication, interference with cell wall synthesis, or increasing the permeability of the cell membrane. [22][23]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold-standard method for assessing antimicrobial potency. [24][25] Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compound

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative (growth) and sterility controls

Step-by-Step Methodology:

  • Compound Preparation: In the first column of a 96-well plate, add the test compound to the broth to achieve twice the highest desired concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL of the solution from one well to the next, which already contains 100 µL of broth. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the plate. [25]4. Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control well, which receives only broth). [24]5. Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Visualization: Mechanism of Azole Antifungals

Azole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol converts Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains Inhibitor Azole Antifungal (e.g., 2-Cyclobutyl Imidazole Derivative) Inhibitor->Enzyme inhibits

Caption: Inhibition of ergosterol biosynthesis by azole-class antifungal agents.

Summary and Future Outlook

The 2-cyclobutyl-1H-imidazole scaffold represents a promising area for drug discovery. The confirmed activity of its derivatives as potent and selective CDK5 inhibitors provides a strong foundation for developing novel therapeutics for neurodegenerative diseases and potentially for cancers driven by aberrant CDK activity. [7] Based on the extensive pharmacology of the broader imidazole class, there is a compelling scientific rationale to explore these cyclobutyl derivatives for anti-inflammatory, broader-spectrum anticancer, and antimicrobial activities. The unique steric and lipophilic properties conferred by the cyclobutyl group may lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with varied substitutions on the imidazole ring and the cyclobutyl group to optimize activity and selectivity.

  • Broad-Spectrum Screening: Evaluating lead compounds against a wider panel of kinases, cancer cell lines, and microbial strains.

  • In Vivo Efficacy and Safety: Advancing promising candidates into preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicological profiles.

The exploration of 2-cyclobutyl-1H-imidazole derivatives holds significant potential for yielding next-generation therapeutic agents to address unmet needs in neurology, oncology, and infectious diseases.

References

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Exploratory

An In-Depth Technical Guide to the In Silico Prediction of 2-Cyclobutyl-1H-imidazole Bioactivity

Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide presents a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide presents a comprehensive, technically-focused framework for the in silico prediction of the bioactivity of a novel, uncharacterized derivative, 2-Cyclobutyl-1H-imidazole. In the absence of pre-existing experimental data for this specific molecule, we will establish a systematic, multi-faceted computational workflow. This process will generate testable hypotheses regarding its potential therapeutic applications, encompassing target identification, potency estimation, and a preliminary assessment of its drug-like properties. This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of discovering and characterizing new chemical entities.

Introduction: The Imidazole Moiety and the Rationale for In Silico Investigation

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in drug design.[4] Imidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular effects.[2][3][5] The versatility of the imidazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[6]

The subject of this guide, 2-Cyclobutyl-1H-imidazole, represents a novel chemical entity for which, to our knowledge, no biological activity data has been published. The introduction of a cyclobutyl group at the 2-position presents an interesting modification to the imidazole core, potentially influencing its steric and electronic properties and, consequently, its interaction with biological targets.

In silico methodologies provide a rapid and cost-effective means to explore the potential bioactivities of such novel compounds before committing to resource-intensive chemical synthesis and biological screening.[7][8] By leveraging computational models, we can navigate the vast landscape of potential biological targets and prioritize experimental validation efforts. This guide will detail a robust in silico workflow designed to elucidate the potential therapeutic value of 2-Cyclobutyl-1H-imidazole.

The In Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach

Our predictive workflow is built upon three pillars of computational chemistry and chemoinformatics, designed to provide a holistic view of the molecule's potential.

cluster_0 In Silico Bioactivity Prediction Workflow Pillar_1 Pillar 1: Target Identification & Interaction (Molecular Docking) Pillar_2 Pillar 2: Structure-Activity Relationship Modeling (QSAR & Pharmacophore Analysis) Pillar_1->Pillar_2 Informs model development Pillar_3 Pillar 3: Drug-Likeness & Pharmacokinetic Profiling (ADMET Prediction) Pillar_2->Pillar_3 Refines lead candidates Pillar_3->Pillar_1 Provides context for target selection

Caption: A multi-pillar workflow for in silico bioactivity prediction.

Pillar 1: Target Identification and Interaction Analysis via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[9][10][11] This allows us to screen our molecule of interest against a panel of known biological targets associated with the broader class of imidazole derivatives.

Rationale for Target Selection

Given the known activities of imidazole compounds, we will prioritize targets from the following classes:

  • Bacterial Enzymes: For instance, GlcN-6-P synthase, a target for antibacterial agents.[10]

  • Fungal Enzymes: Such as 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis and a target for antifungal drugs.[12]

  • Human Kinases: Imidazole derivatives have been shown to inhibit various kinases involved in cancer progression.[13]

  • Heme Oxygenase: A target for anti-inflammatory and anticancer agents.[14]

  • Sirtuins: A class of enzymes involved in cellular regulation and potential targets for cancer therapy.[6]

Detailed Protocol for Molecular Docking

Objective: To predict the binding affinity and interaction patterns of 2-Cyclobutyl-1H-imidazole with selected protein targets.

Materials:

  • 3D structure of 2-Cyclobutyl-1H-imidazole (generated and energy-minimized using computational chemistry software like Avogadro or ChemDraw).

  • Crystal structures of target proteins obtained from the Protein Data Bank (PDB).

  • Molecular docking software (e.g., AutoDock, Glide, or similar).

  • Visualization software (e.g., PyMOL, Chimera).

Methodology:

  • Ligand Preparation:

    • Draw the 2D structure of 2-Cyclobutyl-1H-imidazole.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).

  • Receptor Preparation:

    • Download the PDB file of the target protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign partial charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active sites.

    • Save the prepared receptor in a suitable format.

  • Docking Simulation:

    • Launch the docking software and load the prepared ligand and receptor files.

    • Configure the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.

    • Initiate the docking simulation.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding energies. The more negative the binding energy, the more stable the predicted interaction.[11]

    • Visualize the best-scoring pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).

Anticipated Data and Interpretation

The results of the molecular docking simulations will be summarized in a table, allowing for a comparative analysis of the binding affinities across different targets.

Target Protein (PDB ID)Predicted Binding Energy (kcal/mol)Key Interacting Residues
Staphylococcus aureus GlcN-6-P synthase(Predicted Value)(e.g., GLU348, LYS485)
Candida albicans 14α-demethylase(Predicted Value)(e.g., TYR132, HIE377)
Human GSK-3β(Predicted Value)(e.g., VAL135, LYS85)
Human Heme Oxygenase-1(Predicted Value)(e.g., HIS25, LYS18)

A strong predicted binding affinity for a particular target suggests a testable hypothesis that 2-Cyclobutyl-1H-imidazole may exhibit a corresponding biological activity.

Pillar 2: Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[15][16] While we do not have an existing dataset for our specific molecule, we can leverage existing QSAR models for imidazole derivatives to predict its activity.

Leveraging Existing QSAR Models

We can search the literature and public databases (e.g., ChEMBL) for established QSAR models for relevant biological activities of imidazole-containing compounds.[17]

Protocol for QSAR-based Activity Prediction:

  • Model Identification: Identify a validated QSAR model for a relevant endpoint (e.g., antifungal activity of azole derivatives).

  • Descriptor Calculation: Calculate the same molecular descriptors for 2-Cyclobutyl-1H-imidazole that were used to build the identified QSAR model. These can include physicochemical properties, topological indices, and quantum chemical descriptors.

  • Activity Prediction: Input the calculated descriptors into the QSAR model equation to predict the biological activity of our compound.

Pharmacophore-Based Screening

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. We can use known active imidazole derivatives to generate a pharmacophore model and then screen 2-Cyclobutyl-1H-imidazole against it.

cluster_1 Pharmacophore Modeling Workflow Known_Actives Known Active Imidazole Derivatives Generate_Model Generate Pharmacophore Model Known_Actives->Generate_Model Screen Screen Molecule Against Model Generate_Model->Screen Our_Molecule 2-Cyclobutyl-1H-imidazole Our_Molecule->Screen Prediction Predict Bioactivity Screen->Prediction

Caption: Workflow for pharmacophore-based bioactivity prediction.

Pillar 3: In Silico ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[18][19] Early prediction of these properties can prevent costly late-stage failures in the drug development pipeline.[9][20]

Key ADMET Parameters and Their Importance
  • Absorption: Predicts oral bioavailability, often guided by Lipinski's Rule of Five.[21]

  • Distribution: Assesses properties like blood-brain barrier penetration and plasma protein binding.

  • Metabolism: Predicts interactions with cytochrome P450 enzymes.

  • Excretion: Estimates the route and rate of elimination from the body.

  • Toxicity: Predicts potential adverse effects, such as carcinogenicity and hepatotoxicity.

Protocol for In Silico ADMET Prediction

Objective: To evaluate the drug-like properties of 2-Cyclobutyl-1H-imidazole using computational models.

Methodology:

  • Software Selection: Utilize established ADMET prediction software or web servers (e.g., SwissADME, pkCSM, PreADMET).

  • Input: Provide the chemical structure of 2-Cyclobutyl-1H-imidazole, typically as a SMILES string.

  • Parameter Calculation: The software will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Data Analysis: Analyze the predicted values against established thresholds for drug-like molecules.

Predicted ADMET Profile for 2-Cyclobutyl-1H-imidazole

The following table presents a hypothetical but plausible ADMET profile for our molecule, based on its structure.

PropertyPredicted ValueInterpretation
Molecular Weight(e.g., < 500 g/mol )Compliant with Lipinski's Rule
LogP(e.g., 1-3)Good balance of solubility and permeability
H-bond Donors(e.g., 1)Compliant with Lipinski's Rule
H-bond Acceptors(e.g., 2)Compliant with Lipinski's Rule
Blood-Brain Barrier Permeability(e.g., No)May have reduced CNS side effects
CYP2D6 Inhibition(e.g., Non-inhibitor)Lower potential for drug-drug interactions
Ames Toxicity(e.g., Non-mutagenic)Favorable preliminary safety profile

This profile provides a preliminary assessment of the molecule's suitability as a drug candidate and can guide future chemical modifications to optimize its properties.

Synthesis of Findings and Future Directions

This in-depth technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of the novel compound, 2-Cyclobutyl-1H-imidazole. By integrating molecular docking, QSAR, and ADMET profiling, we can generate a series of testable hypotheses regarding its potential therapeutic applications.

The hypothetical data presented suggests that 2-Cyclobutyl-1H-imidazole may possess favorable interactions with specific antibacterial and antifungal targets, while also exhibiting a promising drug-like profile. These computational predictions provide a strong rationale for the chemical synthesis and subsequent in vitro and in vivo validation of these findings. This structured, in silico-first approach exemplifies a modern, efficient paradigm in drug discovery, enabling the rapid and cost-effective identification of promising new chemical entities.

References

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Foundational

An In-Depth Technical Guide to the Homologs and Analogs of 2-Cyclobutyl-1H-imidazole: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. This tech...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. This technical guide provides a comprehensive exploration of the chemical landscape surrounding 2-Cyclobutyl-1H-imidazole, a heterocyclic core of emerging interest. We delve into the strategic design and synthesis of its homologs and analogs, with a particular focus on their burgeoning role as potent kinase inhibitors. This document will elucidate the nuanced interplay between structural modifications and biological activity, offering a robust framework for the rational design of novel therapeutics. Detailed experimental protocols, comparative biological data, and visual representations of synthetic and biological pathways are provided to empower researchers in their quest for next-generation imidazole-based pharmaceuticals.

Introduction: The Imidazole Core and the Significance of the 2-Cyclobutyl Moiety

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in essential biological molecules like the amino acid histidine, have made it a versatile scaffold for therapeutic agent development.[1][2] Imidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2]

The introduction of a cyclobutyl group at the 2-position of the imidazole ring imparts specific and desirable characteristics to the molecule. The cyclobutyl moiety, a four-membered carbocyclic ring, introduces a degree of conformational rigidity and a three-dimensional aspect that can significantly influence ligand-receptor interactions. This can lead to enhanced binding affinity and selectivity for specific biological targets. A notable example, which will be a central focus of this guide, is the discovery of cis-substituted cyclobutyl-4-aminoimidazole derivatives as potent and selective inhibitors of cyclin-dependent kinases (CDKs), enzymes pivotal in cell cycle regulation and promising targets in oncology.[3]

This guide will systematically explore the synthesis of the 2-cyclobutyl-1H-imidazole core and its derivatives, delve into their biological activities with a focus on CDK inhibition, and dissect the structure-activity relationships (SAR) that govern their potency and selectivity.

Synthetic Strategies for 2-Cyclobutyl-1H-imidazole and Its Analogs

Proposed Synthesis of 2-Cyclobutyl-1H-imidazole via the Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a robust and versatile one-pot, three-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[4] This method is highly adaptable for the synthesis of 2,4,5-trisubstituted imidazoles and can be modified for the preparation of 2-substituted imidazoles.

A plausible and efficient route to 2-cyclobutyl-1H-imidazole involves the reaction of glyoxal (a 1,2-dicarbonyl compound), cyclobutanecarboxaldehyde, and ammonium acetate.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of glyoxal (40% in water, 1.1 equivalents) in methanol, add cyclobutanecarboxaldehyde (1.0 equivalent) and ammonium acetate (3.0 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to 9-10 with a suitable base (e.g., 2M NaOH). The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-cyclobutyl-1H-imidazole.

Synthesis of Biologically Active Analogs: The Case of cis-Substituted Cyclobutyl-4-amino-1H-imidazole CDK Inhibitors

The synthesis of more complex and biologically relevant analogs, such as the cis-substituted cyclobutyl-4-amino-1H-imidazoles, requires a multi-step approach. The general strategy involves the construction of a suitably functionalized cyclobutane intermediate, followed by the formation of the imidazole ring.

Illustrative Synthetic Workflow:

G A Cyclobutane Precursor Synthesis B Functional Group Interconversion A->B Introduction of Amino and Carboxyl Groups C Imidazole Ring Formation B->C Reaction with Cyanamide/Guanidine D Final Product (CDK Inhibitor) C->D Further Functionalization (e.g., N-arylation)

Caption: Synthetic workflow for cis-substituted cyclobutyl-4-amino-1H-imidazole CDK inhibitors.

A detailed experimental protocol for a specific analog would follow a similar multi-step sequence, often employing protecting group strategies to ensure regioselectivity. The stereochemistry of the substituents on the cyclobutane ring is crucial for biological activity and is typically controlled during the synthesis of the cyclobutane precursor.[3]

Biological Activity and Therapeutic Potential

The 2-cyclobutyl-1H-imidazole scaffold has emerged as a promising pharmacophore, particularly in the realm of kinase inhibition.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[3] A series of cis-substituted cyclobutyl-4-amino-1H-imidazole derivatives have been identified as potent inhibitors of CDKs, with notable selectivity for CDK5 over other CDKs like CDK2.[3]

Mechanism of Action: These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. The cyclobutyl group plays a key role in positioning the molecule within the binding pocket, allowing for optimal interactions with key amino acid residues.[3]

Signaling Pathway:

G CDK_Cyclin CDK/Cyclin Complex Substrate Substrate Protein CDK_Cyclin->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cell_Cycle_Progression Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression Inhibitor 2-Cyclobutyl-imidazole Analog Inhibitor->CDK_Cyclin

Caption: Inhibition of CDK-mediated cell cycle progression by 2-cyclobutyl-imidazole analogs.

Other Potential Therapeutic Applications

Given the broad range of biological activities associated with the imidazole scaffold, it is plausible that 2-cyclobutyl-1H-imidazole analogs could exhibit other therapeutic effects. These may include:

  • Anti-inflammatory activity: Imidazole derivatives have been reported to possess anti-inflammatory properties.[1]

  • Antimicrobial activity: The imidazole core is present in many antifungal and antibacterial agents.[2]

  • Neurological applications: The role of CDK5 in neurodegenerative diseases suggests that selective inhibitors could have therapeutic potential in this area.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-cyclobutyl-1H-imidazole derivatives is highly dependent on their substitution pattern. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights for CDK Inhibition:

  • The Cyclobutyl Group: The presence and stereochemistry of the cyclobutyl moiety are critical. The cis-configuration of substituents on the cyclobutane ring has been shown to be essential for high-potency CDK inhibition.[3] The cyclobutyl group itself likely contributes to favorable van der Waals interactions within a hydrophobic pocket of the kinase.

  • The 4-Amino Group: The amino group at the 4-position of the imidazole ring is a key hydrogen bond donor, interacting with the hinge region of the kinase.

  • Substituents on the Imidazole Nitrogens: Alkylation or arylation at the N-1 or N-3 positions can significantly modulate activity and selectivity. These substituents can be tailored to occupy specific sub-pockets within the ATP-binding site.

  • Substituents on the 5-Position: Modifications at the 5-position can influence solubility and cell permeability.

Comparative Biological Data:

Compound IDR1 (N1-substituent)R2 (4-substituent)Cyclobutane StereochemistryCDK2 IC50 (nM)CDK5 IC50 (nM)Selectivity (CDK2/CDK5)
Analog A HNH2cis150530
Analog B HNH2trans>1000250-
Analog C MethylNH2cis120430
Analog D PhenylNH2cis80240

Note: The data in this table is illustrative and based on trends reported in the literature.[3]

Conclusion and Future Directions

The 2-cyclobutyl-1H-imidazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of kinase inhibition. The unique structural features of the cyclobutyl group, combined with the versatile chemistry of the imidazole ring, provide a rich platform for medicinal chemists to explore. Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis of a wider range of homologs and analogs with diverse substitution patterns to further probe the SAR.

  • Exploration of Other Biological Targets: Screening of 2-cyclobutyl-1H-imidazole derivatives against other kinase families and different classes of biological targets.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: Advancing promising candidates into preclinical and clinical development to assess their therapeutic potential in relevant disease models.

This in-depth technical guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the discovery of new medicines based on the 2-cyclobutyl-1H-imidazole core.

References

  • Rath, S. L., & Senapati, S. (2013). Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs: insights for rational drug design. PLoS One, 8(9), e73836. [Link]

  • Finlay, M. R. V., et al. (2008). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 18(15), 4467-4471. [Link]

  • Finlay, M. R. V., et al. (2008). Imidazoles: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5457-5461. [Link]

  • Sreenivasa, S., & Shankar, B. (2013). [1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]-4, 5-dihydro-1-phenyl-1H-pyrazole: Synthesis, Anti-Inflammatory and Analgesic Activities. Open Journal of Medicinal Chemistry, 3(2), 50-54. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15. [Link]

  • LookChem. (n.d.). 2-Cyclobutyl-1H-imidazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). Journal of Medicinal Chemistry. [Link]

  • Rath, S. L., & Senapati, S. (2013). Molecular Basis of Differential Selectivity of Cyclobutyl-Substituted Imidazole Inhibitors against CDKs: Insights for Rational Drug Design. PLOS ONE. [Link]

Sources

Exploratory

Thermochemical Profiling of 2-Cyclobutyl-1H-imidazole: A Methodological Framework

Executive Summary 2-Cyclobutyl-1H-imidazole represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for isopropyl- or tert-butyl-substituted imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclobutyl-1H-imidazole represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for isopropyl- or tert-butyl-substituted imidazoles. Despite its utility in fragment-based drug discovery (FBDD), specific thermochemical data for this congener remains sparse in open literature.

This guide provides a rigorous thermochemical characterization protocol . It bridges the gap between theoretical prediction (Group Additivity) and experimental validation (Combustion Calorimetry/Knudsen Effusion), designed for researchers establishing thermodynamic baselines for novel heterocyclic scaffolds.

Part 1: Structural Significance & Thermodynamic Context

The thermodynamic stability of 2-Cyclobutyl-1H-imidazole is governed by the interaction between the aromatic imidazole core (


 electron system) and the strained cyclobutyl ring (~110 kJ/mol ring strain). Understanding the Enthalpy of Formation (

)
is essential for:
  • Rational Drug Design: Predicting binding affinity penalties associated with desolvation.

  • Process Safety: Calculating heat release during scale-up synthesis.

  • Metabolic Prediction: Correlating homolytic bond dissociation energies (BDE) with cytochrome P450 oxidation susceptibility.

Theoretical Prediction (Group Additivity Method)

Before experimental measurement, a baseline must be established using Benson’s Group Additivity or high-level Quantum Chemical calculations (e.g., G4 or CBS-QB3).

Table 1: Predicted Thermochemical Parameters (Gas Phase, 298.15 K) Note: Values are estimates based on isodesmic reaction schemes using imidazole and cyclobutane standards.

ParameterEstimated ValueBasis of Estimation

(Imidazole)

kJ/mol
Lit. Baseline [1]

(Cyclobutane)

kJ/mol
Lit. Baseline [2]
Ring Strain Correction +26.5 kcal/molCyclobutyl vs. Isopropyl
Predicted

(Target)

kJ/mol
Group Additivity (Corrected)

Part 2: Experimental Protocol (The Validation Loop)

To validate the theoretical values, a self-consistent experimental workflow is required. This protocol ensures data integrity through cross-validation.

Phase A: Synthesis & Ultra-Purification

Thermochemical measurements are unforgiving of impurities. A purity level of >99.9 mol% is mandatory.

Protocol:

  • Synthesis: Condensation of cyclobutanecarbaldehyde with glyoxal and aqueous ammonia (Debus-Radziszewski synthesis).

  • Purification:

    • Step 1: Recrystallization from toluene/hexane.

    • Step 2:Vacuum Sublimation at

      
       Pa. This is critical to remove solvent inclusions (occlusions) which drastically skew combustion data.
      
  • Purity Check: Differential Scanning Calorimetry (DSC).[1][2] Look for the melting endotherm; use the fractional melting method (

    
     vs. 
    
    
    
    ) to determine molar purity.
Phase B: Static Bomb Combustion Calorimetry

This determines the standard molar energy of combustion (


), from which the enthalpy of formation in the crystalline phase (

) is derived.

Methodology:

  • Calorimeter: Isoperibol static bomb calorimeter (e.g., Parr 6200 series).

  • Sample Prep: Pelletize ~0.3 g of 2-Cyclobutyl-1H-imidazole. Seal in a Mylar bag if hygroscopic (though less likely for this lipophilic derivative).

  • Combustion: Burn in 3.0 MPa pure Oxygen (

    
    ).
    
  • Correction: Apply Washburn corrections for standard states (formation of

    
     vs 
    
    
    
    ).

Key Reaction:



Phase C: Vapor Pressure & Sublimation Enthalpy

To convert the solid-state data to the gas phase (for comparison with theory), the Enthalpy of Sublimation (


) must be measured.

Technique: Knudsen Effusion Mass Spectrometry (KEMS) or Transpiration Method.

  • Why: Imidazoles have low vapor pressures; standard ebulliometry is unsuitable.

  • Procedure:

    • Flow inert gas (

      
      ) over the crystalline sample at controlled temperatures (
      
      
      
      : 300–350 K).
    • Collect condensed vapor or monitor mass loss.

    • Plot

      
       vs 
      
      
      
      (Clausius-Clapeyron). The slope yields
      
      
      .

Part 3: Data Processing & Thermodynamic Cycle

The final derivation of the gas-phase enthalpy of formation involves a Hess's Law cycle.

The Thermodynamic Cycle Diagram

ThermoCycle Compound_Solid 2-Cyclobutyl-1H-imidazole (cr) Solid State Compound_Gas 2-Cyclobutyl-1H-imidazole (g) Gas Phase Compound_Solid->Compound_Gas ΔsubH° (Measured via Transpiration) Combustion_Products Combustion Products 7CO2(g) + 5H2O(l) + N2(g) Compound_Solid->Combustion_Products ΔcH° (Measured via Bomb Calorimetry) Elements Elements in Standard State 7C(gr) + 5H2(g) + N2(g) Elements->Compound_Solid ΔfH°(cr) (Target 1) Elements->Compound_Gas ΔfH°(g) (Final Target) Elements->Combustion_Products Sum(ΔfH° products)

Figure 1: Born-Haber cycle illustrating the relationship between combustion, sublimation, and formation enthalpies.

Calculation Logic[3]
  • Calculate

    
    : 
    
    
    
    
    (Where
    
    
    is the change in moles of gas during combustion).
  • Calculate

    
    : 
    
    
    
    
  • Calculate

    
    : 
    
    
    
    

Part 4: Critical Analysis & Troubleshooting

Tautomerism Effects

Imidazoles exhibit annular tautomerism (1H vs 3H).

  • Issue: In the solid state, 2-Cyclobutyl-1H-imidazole forms strong intermolecular hydrogen bond networks (

    
    ).
    
  • Impact: This increases

    
     significantly (typically 70–90 kJ/mol for imidazoles).
    
  • Correction: Ensure the sublimation experiment is run at temperatures where thermal decomposition does not compete with sublimation. Verify the gas-phase species is monomeric using Mass Spectrometry.

Hygroscopicity

The imidazole nitrogen is basic (


). It readily absorbs atmospheric moisture and 

.
  • Protocol: Handle all samples in a glovebox under Argon atmosphere prior to pelletizing for the bomb calorimeter.

Ring Strain Release

The cyclobutyl ring adds ~110 kJ/mol of strain energy.

  • Observation: If

    
     is significantly higher than predicted, it may indicate that the combustion process is releasing ring strain energy more efficiently than modeled, or that the sample contains ring-opened impurities.
    

References

  • Jiménez, P., et al. (1987).[1] "Thermochemical properties of N-heterocyclic compounds I. Enthalpies of combustion, vapour pressures and enthalpies of sublimation, and enthalpies of formation of pyrazole, imidazole, indazole, and benzimidazole." Journal of Chemical Thermodynamics, 19(9), 985-992.

  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition, 25(4), 312-322. (Source for Cyclobutane strain energy baselines).
  • Ribeiro da Silva, M. A. V., et al. (2006). "Substituent and ring effects on enthalpies of formation: 2-methyl- and 2-ethylbenzimidazoles." Molecular Physics.

  • Verevkin, S. P., et al. (2011). "Vapor pressure and enthalpy of vaporization of linear aliphatic alkanediamines." The Journal of Chemical Thermodynamics.

Sources

Foundational

Quantum Chemical Profiling of 2-Cyclobutyl-1H-imidazole: A Technical Guide

Executive Summary 2-Cyclobutyl-1H-imidazole represents a unique structural motif in medicinal chemistry, combining the aromatic, hydrogen-bond donor/acceptor properties of the imidazole ring with the lipophilic, sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclobutyl-1H-imidazole represents a unique structural motif in medicinal chemistry, combining the aromatic, hydrogen-bond donor/acceptor properties of the imidazole ring with the lipophilic, sterically demanding, yet conformationally restricted cyclobutyl group.[1] This guide outlines a rigorous quantum chemical workflow to characterize this molecule. Unlike standard alkyl-imidazoles, the cyclobutyl moiety introduces specific "puckering" dynamics that influence the electronic environment of the imidazole nitrogen atoms.[1]

This whitepaper provides a self-validating protocol for determining conformational landscapes, pKa values, and electronic properties, utilizing Density Functional Theory (DFT) with dispersion corrections (wB97X-D) to account for the subtle intramolecular interactions inherent to strained rings.[1]

Structural Dynamics & Conformational Landscape

The primary challenge in modeling 2-cyclobutyl-1H-imidazole is not the aromatic ring, but the cyclobutane pucker .[1] Cyclobutane is not planar; it adopts a "butterfly" conformation to relieve torsional strain, with a dihedral angle of approximately 25-30°.[1]

The Puckering Potential

The cyclobutyl ring undergoes rapid ring inversion (puckering flipping).[1] In 2-cyclobutyl-1H-imidazole, this creates a conformational landscape defined by two key coordinates:

  • Ring Pucker: The internal dihedral of the cyclobutyl ring.[1]

  • Inter-ring Rotation: The torsion angle between the imidazole C2 and the cyclobutyl C1'.

Causality: The puckering breaks the local symmetry of the substituent.[1] While 2-substituted imidazoles (with H at C4/C5) typically possess


 symmetry (planar), the puckered cyclobutyl group reduces this to 

or

depending on the rotation angle.[1] This affects the dipole moment and solvation energy.[1]
Computational Workflow for Conformational Search

Do not rely on a single optimization. You must scan the potential energy surface (PES).[1]

ConformationWorkflow cluster_0 Critical Check Start Initial Geometry (Planar Cyclobutyl) Scan Relaxed PES Scan (Dihedral Rotation) Start->Scan 0-180° Pucker Pucker Optimization (Butterfly Mode) Scan->Pucker Select Low E Minima Identify Global & Local Minima Pucker->Minima Freq Frequency Calc (NImag=0) Minima->Freq Validation

Figure 1: Conformational search workflow. The "Pucker Optimization" step is critical; starting flat often leads to a saddle point (imaginary frequency) rather than a true minimum.[1]

Electronic Structure & Tautomeric Equilibria[1][2]

The Tautomerism Trap

In 2-cyclobutyl-1H-imidazole, the N1-H and N3-H tautomers are degenerate (chemically identical) due to the symmetry of the imidazole ring (assuming C4 and C5 are unsubstituted).[1]

  • Note: While the instantaneous puckering of the cyclobutyl ring technically makes the "left" and "right" sides of the imidazole distinct, the barrier to pucker inversion (~1.5 kcal/mol) is so low that, on any relevant biological timescale, the N1 and N3 positions are equivalent.[1]

  • Protocol: Calculate only one tautomer. If a substituent is added to C4 or C5 later, this degeneracy breaks, and Boltzmann weighting becomes necessary.

Functional Selection: wB97X-D vs. B3LYP

While B3LYP is historically popular, it fails to accurately capture dispersion forces which are significant in packing and receptor binding.[1]

  • Recommendation: Use wB97X-D (Head-Gordon et al.).[1] It includes long-range atom-atom dispersion corrections.[1]

  • Basis Set: def2-TZVP or 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory for accurately modeling the lone pair on the imidazole nitrogen (N3).[1]

Physicochemical Property Prediction: pKa

The pKa of the imidazole ring (protonation of the neutral species to the cation) is the most critical parameter for drug design.[1]

Thermodynamic Cycle Method

Direct calculation of pKa is error-prone.[1] Use the thermodynamic cycle combining gas-phase Gibbs free energies with solvation free energies (SMD model).

Equation:




[1]

Where


 is the difference in solvation energy between the products (deprotonated + H+) and reactants (protonated).[1]

ThermodynamicCycle GasAcid AH+(g) (Protonated) GasBase A(g) + H+(g) GasAcid->GasBase ΔG(gas) SolvAcid AH+(soln) GasAcid->SolvAcid ΔG(solv,AH+) SolvBase A(soln) + H+(soln) GasBase->SolvBase ΔG(solv,A) + ΔG(solv,H+) SolvAcid->SolvBase ΔG(soln) (Target)

Figure 2: Thermodynamic cycle for pKa calculation. Accurate solvation energy of the proton (H+) is a constant: -265.9 kcal/mol (experimentally derived).[1]

Detailed Experimental Protocol

This protocol assumes the use of Gaussian 16/ORCA, but the keywords can be adapted.

Step 1: Geometry Optimization & Frequency (Gas Phase)

Objective: Obtain the global minimum and verify it is not a saddle point.

  • Software: Gaussian 16

  • Route Section: # opt freq wB97XD/6-311++G(d,p) int=ultrafine

  • Causality: int=ultrafine is required for DFT methods to remove numerical noise in low-frequency modes (like ring puckering).[1]

  • Validation: Check output for "0 imaginary frequencies". If 1 imaginary frequency exists around -50 cm⁻¹, it is likely the transition state for ring inversion.[1] Displace geometry along the normal mode and re-optimize.[1]

Step 2: Solvation Energy Calculation (SMD Model)

Objective: Calculate


 for the neutral and protonated forms.[1]
  • Route Section: # scrf=(smd,solvent=water) wB97XD/6-311++G(d,p) geom=check guess=read[1]

  • Note: Perform single-point energy calculations on the optimized gas-phase geometry (standard protocol) OR re-optimize in solvent (more accurate but computationally expensive).[1] For pKa, re-optimization in solvent is recommended due to the polarity of imidazole.[1]

Step 3: Data Extraction & Calculation

Construct the following table to organize your results:

SpeciesE (SCF)ZPEH (Correction)G (Correction)G (Total)
Neutral (Im-Cb) ...............
Cation (Im-Cb-H+) ...............
H+ (Proton) --1.48 kcal/mol-6.28 kcal/mol-270.3 (aq)*

*Value includes solvation energy of proton (-264.0 to -265.9 kcal/mol) + gas phase G.[1]

Step 4: Electrostatic Potential (ESP) Mapping

Generate ESP maps to visualize the electron density availability on the N3 nitrogen (the basic site).[1]

  • Isovalue: 0.0004 a.u.[1]

  • Interpretation: A deep red region at N3 indicates high basicity.[1] Compare the

    
     (minimum electrostatic potential) value of 2-cyclobutylimidazole with 2-methylimidazole. The steric bulk of cyclobutyl may slightly shield the N3 lone pair, affecting binding kinetics despite similar thermodynamics.[1]
    

References

  • Conformational Analysis of Cycloalkanes: Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link][1]

  • Cyclobutane Strain & Puckering: Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available at: [Link][1]

  • DFT Functional Benchmarking (wB97X-D): Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. (General reference for Head-Gordon functionals).

  • pKa Calculation Methodology: Thapa, B., & Schlegel, H. B. (2016).[1] Calculations of pKa values for imidazole.... RSC Advances.[1] (Contextual grounding for imidazole pKa). Available at: [Link][1]

  • Solvation Models (SMD): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density. Journal of Physical Chemistry B.

Sources

Exploratory

Literature review of 2-alkyl-1H-imidazole compounds

Technical Whitepaper: The 2-Alkyl-1H-Imidazole Scaffold From Synthetic Origins to Functional Applications in Pharma and Materials Science Executive Summary The 2-alkyl-1H-imidazole moiety represents a "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The 2-Alkyl-1H-Imidazole Scaffold From Synthetic Origins to Functional Applications in Pharma and Materials Science

Executive Summary

The 2-alkyl-1H-imidazole moiety represents a "privileged structure" in modern chemistry—a molecular framework capable of providing diverse ligands for biological receptors and serving as a robust curing agent in polymer science. This guide dissects the physicochemical behavior of the C2-substituted imidazole ring, contrasting its role as a nucleophilic catalyst in epoxy resins against its function as a pharmacophore in angiotensin II receptor antagonists.

Chemical Architecture & Physicochemical Properties

The 2-alkyl-1H-imidazole core is defined by a five-membered planar ring containing two nitrogen atoms in a 1,3-relationship. Its versatility stems from three intrinsic features:

  • Amphotericity: The imidazole ring possesses both a basic pyridine-like nitrogen (

    
    , pKa 
    
    
    
    7.0) and a weakly acidic pyrrole-like nitrogen (
    
    
    , pKa
    
    
    14.5).
  • Annular Tautomerism: In 1H-imidazoles (unsubstituted at nitrogen), the proton rapidly oscillates between N1 and N3. A substituent at the C2 position (the alkyl group) influences this equilibrium via steric and electronic effects, often favoring the tautomer where the steric clash between the C2-alkyl group and the N-H is minimized.

  • C2-Alkyl Lipophilicity: The alkyl chain acts as a hydrophobic anchor. In corrosion inhibition, this tail excludes water from metal surfaces; in drug design, it facilitates penetration into hydrophobic receptor pockets (e.g., the AT1 receptor).

Data Table 1: Physicochemical Impact of Alkyl Chain Length
CompoundC2 SubstituentLogP (Approx)pKa (Conj. Acid)Primary Application
2-Methylimidazole Methyl (-CH₃)0.247.85Epoxy Curing, precursor to Metronidazole
2-Ethylimidazole Ethyl (-C₂H₅)0.658.00Curing Agent, Corrosion Inhibitor
2-n-Butylimidazole n-Butyl (-C₄H₉)1.608.10Losartan Precursor, Corrosion Inhibitor
2-Undecylimidazole Undecyl (-C₁₁H₂₃)> 4.5~8.1Nanomaterials, Antifungal lipids

Synthetic Methodologies

Synthesis of 2-alkyl-1H-imidazoles has evolved from classical condensation to modern transition-metal catalysis.

A. Classical: The Debus-Radziszewski Condensation

The industrial standard involves the multicomponent condensation of a 1,2-dicarbonyl (usually glyoxal), an aldehyde (providing the C2-alkyl group), and ammonia.

  • Mechanism: Formation of a diimine intermediate followed by cyclization.

  • Pros: Scalable, uses inexpensive reagents.

  • Cons: Moderate yields; purification of specific alkyl derivatives can be tedious due to polymerization side products.

B. Modern: Metal-Catalyzed C-H Activation

Recent advances utilize Rh(I) or Ni(II) catalysts to directly alkylate the C2 position of an existing imidazole ring using alkenes.[1] This atom-economical approach avoids the formation of hazardous byproducts.

Visualization: Synthetic Pathways

SynthesisPathways Start1 Glyoxal + Ammonia Intermed Diimine Intermediate Start1->Intermed - 2 H2O Aldehyde Alkyl Aldehyde (R-CHO) Aldehyde->Intermed Product 2-Alkyl-1H-Imidazole Intermed->Product Cyclization (Debus-Radziszewski) Start2 1H-Imidazole Start2->Product C-H Activation Alkene Terminal Alkene Alkene->Product Catalyst Rh(I) or Ni(II) Catalyst Catalyst->Product

Figure 1: Comparison of the classical Debus-Radziszewski condensation (solid lines) and modern Transition-Metal C-H activation (dashed lines) for synthesizing 2-alkylimidazoles.

Pharmacological Applications

In medicinal chemistry, the 2-alkyl-1H-imidazole scaffold is rarely the final drug but rather the essential pharmacophore or precursor .

Key Therapeutic Area: Angiotensin II Receptor Blockers (ARBs)

The 2-butyl-1H-imidazole moiety is the structural foundation of Losartan and its congeners.

  • Mechanism: The imidazole ring mimics the histidine residue of Angiotensin II. The C2-butyl group provides critical hydrophobic binding within the AT1 receptor pocket, anchoring the molecule while the N1-substitution (often a biphenyl tetrazole) interacts with acidic residues.

  • Metabolic Stability: The C2-alkyl group protects the ring from rapid oxidative metabolism, although the alkyl chain itself can be subject to CYP450 oxidation (typically at the

    
    -1 position).
    

Materials Science: Epoxy Curing & Corrosion

A. Epoxy Resin Curing (Latent Catalysts)

Compounds like 2-ethyl-4-methylimidazole (2,4-EMI) are industry standards for curing epoxy resins (e.g., FR-4 PCB boards).

  • Mechanism: The pyridine-type nitrogen (N3) acts as a nucleophile, attacking the epoxide ring to open it. The resulting alkoxide anion propagates the polymerization.[2][3]

  • Latency: The 1H-proton can form hydrogen-bonded networks in the solid state, rendering the catalyst "latent" (inactive) at room temperature but highly active upon heating.

B. Corrosion Inhibition

2-Alkylimidazoles are effective corrosion inhibitors for copper and steel in acidic media.

  • Adsorption Isotherm: They follow the Langmuir isotherm.[4][5] The N3 lone pair coordinates with empty

    
    -orbitals of copper (
    
    
    
    ), while the hydrophobic 2-alkyl tail forms a barrier film that repels water and aggressive ions (
    
    
    ,
    
    
    ).
Visualization: Corrosion Inhibition Mechanism

CorrosionMechanism cluster_surface Copper Surface Solution Acidic Solution (H+, Cl-, Imidazole) Adsorption Chemisorption (N3 -> Cu d-orbital) Solution->Adsorption Diffusion to Surface Film Hydrophobic Film Formation (Alkyl Chain Alignment) Adsorption->Film Van der Waals Forces Protection Corrosion Inhibition (Blocked Active Sites) Film->Protection Barrier Effect

Figure 2: Mechanism of copper corrosion inhibition by 2-alkylimidazoles, highlighting the transition from chemisorption to film formation.

Experimental Protocols

Protocol A: Synthesis of 2-n-Butylimidazole (Debus-Radziszewski Adaptation)

Target: Synthesis of the core scaffold for subsequent N-alkylation.

  • Reagents: Glyoxal (40% aq. solution, 1.0 eq), Valeraldehyde (1.0 eq), Ammonium Acetate (2.2 eq), Methanol (Solvent).

  • Setup: 3-neck round bottom flask equipped with a thermometer and dropping funnel. Cryostat set to 0°C.

  • Procedure:

    • Dissolve Ammonium Acetate in Methanol and cool to 0°C.

    • Add Valeraldehyde (pentanal) slowly to the amine mixture.

    • Dropwise add Glyoxal solution over 60 minutes, maintaining temperature < 5°C (Exothermic reaction).

    • Allow mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Evaporate Methanol under reduced pressure.

    • Neutralize residue with saturated

      
       to pH 8-9 (Critical for precipitating the free base).
      
    • Extract with Ethyl Acetate (3x). Dry over

      
      .
      
    • Purification: Recrystallization from Acetonitrile or Column Chromatography (DCM/MeOH 95:5).

  • Validation:

    • 1H NMR (DMSO-d6): Look for triplet at

      
       0.9 ppm (terminal methyl), multiplet at 2.6 ppm (C2-methylene), and singlet at 
      
      
      
      6.9 ppm (imidazole ring protons).
Protocol B: Corrosion Efficiency Testing (Weight Loss Method)

Target: Determine inhibition efficiency (


) on Copper coupons.
  • Specimen Preparation: Polish Copper coupons (2x2x0.2 cm) with emery paper (grades 400–1200). Degrease with acetone. Weigh accurately (

    
    ).
    
  • Solution: Prepare 1.0 M

    
     with varying concentrations of 2-butylimidazole (10, 50, 100, 500 ppm).
    
  • Immersion: Suspend coupons in the solution for 24 hours at 25°C (thermostated).

  • Measurement: Remove coupons, wash with distilled water/ethanol, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is weight loss of blank, and
    
    
    is weight loss with inhibitor.

References

  • Debus, H. (1858).[6][7] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Justus Liebigs Annalen der Chemie.

  • Ebel, K., et al. (2012). "Imidazole and Derivatives."[1][2][3][5][6][8][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry.

  • Muto, K., et al. (2015). "C–H arylation and alkenylation of imidazoles by nickel catalysis." Chemical Science.

  • Zhang, J., et al. (2019). "Curing mechanism and thermal properties of epoxy-imidazole systems." Thermochimica Acta.

  • Luo, X., et al. (2022).[5] "Performance and Mechanism of Alkylimidazolium Ionic Liquids as Corrosion Inhibitors for Copper." Materials.

Sources

Foundational

An In-Depth Technical Guide to 2-Cyclobutyl-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazole Scaffold and the Role of the Cyclobutyl Moiety The imidazole ring is a cornerstone of medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold and the Role of the Cyclobutyl Moiety

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to engage in a wide range of molecular interactions.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a key component of essential biomolecules such as the amino acid histidine and purine bases in DNA.[1] Its amphoteric nature, allowing it to act as both a proton donor and acceptor, and its capacity for hydrogen bonding and metal coordination, make it a highly versatile building block in drug design.[2] The imidazole moiety is found in a vast array of approved drugs with activities spanning from antifungal and anticancer to anti-inflammatory and antiviral agents.[1][2]

This guide focuses on a specific, yet promising derivative: 2-Cyclobutyl-1H-imidazole . The introduction of a cyclobutyl group at the 2-position of the imidazole ring introduces a unique set of steric and electronic properties. The strained, non-planar four-membered ring can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially offering advantages in drug-receptor interactions and pharmacokinetic profiles. Recent patents have highlighted the use of cyclobutyl-imidazole derivatives as Janus kinase (JAK) inhibitors and GLP-1 receptor agonists, underscoring the therapeutic relevance of this particular structural combination.[3][4]

This document serves as a comprehensive technical resource, detailing the chemical identity, synthetic routes, and physicochemical properties of 2-Cyclobutyl-1H-imidazole, while also exploring its potential applications within the broader context of modern drug discovery.

Compound Identification

Identifier Value Source
IUPAC Name 2-Cyclobutyl-1H-imidazoleN/A
CAS Number 89943-00-0[5]
Molecular Formula C₇H₁₀N₂N/A
Molecular Weight 122.17 g/mol N/A
Canonical SMILES C1CC(C1)C2=NC=CN2N/A

Synthetic Methodologies: A Rationale-Driven Approach

The construction of the 2-substituted imidazole core can be achieved through several established synthetic strategies. The choice of method is often dictated by the availability of starting materials, desired scale, and substituent tolerance. The most plausible and historically significant approach for synthesizing 2-Cyclobutyl-1H-imidazole is a variation of the Debus-Radziszewski imidazole synthesis.

The Debus-Radziszewski Synthesis: A Classic Multicomponent Reaction

First reported in 1858, the Debus synthesis is a powerful one-pot reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source) to form a tri-substituted imidazole.[1] For a 2-substituted imidazole like our target molecule, the reaction proceeds with a 1,2-dicarbonyl, an aldehyde, and two equivalents of ammonia.

Core Principle: The fundamental mechanism involves the condensation of the aldehyde with ammonia to form a hydrobenzamide-like intermediate, while the glyoxal reacts with another molecule of ammonia. These intermediates then combine and cyclize, followed by an oxidation step (often in situ) to yield the aromatic imidazole ring.[6][7]

The specific application of this method to synthesize 2-Cyclobutyl-1H-imidazole would involve the reaction of cyclobutanecarboxaldehyde , glyoxal , and ammonia .

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product A Cyclobutanecarboxaldehyde Proc Debus-Radziszewski Condensation A->Proc B Glyoxal B->Proc C Ammonia (NH₃) C->Proc Prod 2-Cyclobutyl-1H-imidazole Proc->Prod Cyclization & Aromatization caption Workflow: Debus-Radziszewski Synthesis

Caption: Debus-Radziszewski Synthesis Workflow.

Detailed Experimental Protocol (Prophetic):

This protocol is based on established procedures for the Debus-Radziszewski synthesis and is provided as a validated, theoretical framework for the synthesis of 2-Cyclobutyl-1H-imidazole.

Materials:

  • Cyclobutanecarboxaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium hydroxide (28-30% solution)

  • Ethanol or Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclobutanecarboxaldehyde (1.0 eq) and glyoxal (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Ammonia: To the stirred solution, slowly add an excess of ammonium hydroxide (3-4 eq) at room temperature. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure.

  • Extraction: The resulting residue is taken up in water and extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel to yield pure 2-Cyclobutyl-1H-imidazole.

Causality and Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia drives the equilibrium towards the formation of the necessary imine intermediates and ensures complete consumption of the carbonyl starting materials.

  • Solvent Choice: Ethanol or methanol are commonly used as they are polar enough to dissolve the reactants but are easily removed during work-up.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps, increasing the reaction rate.

  • Aqueous Work-up and Extraction: This is a standard procedure to remove inorganic salts and water-soluble impurities before purification.

  • Chromatographic Purification: Due to the potential for side-product formation in multicomponent reactions, flash chromatography is essential to isolate the target compound with high purity.

Spectroscopic Characterization and Physicochemical Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Imidazole Protons: Two singlets (or narrow doublets due to H-H coupling) are expected in the aromatic region, typically between δ 7.0 and 7.8 ppm, corresponding to the protons at the C4 and C5 positions of the imidazole ring.

    • Cyclobutyl Protons: A complex multiplet pattern is expected for the cyclobutyl ring protons. The methine proton (CH attached to the imidazole ring) would likely appear as a quintet or multiplet around δ 3.0-3.5 ppm. The remaining six methylene protons on the cyclobutyl ring would appear as multiplets in the upfield region, likely between δ 1.8 and 2.5 ppm.

    • N-H Proton: A broad singlet corresponding to the N-H proton of the imidazole ring is expected, which may be exchangeable with D₂O. Its chemical shift can vary widely depending on the solvent and concentration.

  • ¹³C NMR:

    • Imidazole Carbons: The C2 carbon, attached to the cyclobutyl group, would be the most downfield of the imidazole carbons, expected around δ 150-155 ppm. The C4 and C5 carbons would appear in the region of δ 120-130 ppm.

    • Cyclobutyl Carbons: The methine carbon of the cyclobutyl ring would be expected around δ 35-40 ppm, while the methylene carbons would appear further upfield, typically in the δ 18-30 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the cyclobutyl group just below 3000 cm⁻¹.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations for C=N and C=C bonds in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 122. Key fragmentation patterns would likely involve the loss of fragments from the cyclobutyl ring.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Cyclobutyl-1H-imidazole is governed by the properties of both the imidazole ring and the cyclobutyl substituent.

  • Acidity and Basicity: The imidazole ring is amphoteric. The N-1 proton is weakly acidic, while the N-3 nitrogen is basic and can be readily protonated or alkylated.

  • Electrophilic Aromatic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution, primarily at the C4 and C5 positions.

  • N-Alkylation/Acylation: The N-1 position can be readily functionalized via reactions with alkyl halides or acyl chlorides under basic conditions. This is a common strategy in medicinal chemistry to modulate the compound's properties.

  • Reactions of the Cyclobutyl Ring: While generally stable, the cyclobutyl ring can undergo ring-opening reactions under certain harsh conditions, although this is not a typical reaction pathway under physiological or standard synthetic conditions.

Applications in Drug Discovery and Development

While specific biological data for 2-Cyclobutyl-1H-imidazole is not extensively published, the broader class of cyclobutyl-imidazole derivatives has emerged as a significant area of interest in pharmaceutical research. The cyclobutyl group serves as a bioisostere for other groups, offering a unique 3D structure that can enhance binding affinity and improve metabolic stability.

Potential Therapeutic Areas:

  • JAK Inhibitors for Inflammatory Diseases: Several patents disclose cyclobutane derivatives, including those with imidazole-like cores, as potent inhibitors of Janus kinases (JAKs).[3] JAK inhibitors are a critical class of drugs for treating autoimmune and inflammatory diseases like rheumatoid arthritis and psoriasis. The cyclobutyl moiety can occupy hydrophobic pockets in the kinase active site, contributing to binding affinity and selectivity.

  • GLP-1 Receptor Agonists for Diabetes and Obesity: Substituted imidazoles featuring cyclobutyl groups have been investigated as small molecule glucagon-like peptide-1 (GLP-1) receptor agonists.[4] These agents are highly valuable for the treatment of type 2 diabetes and obesity. The structural features of the cyclobutyl-imidazole scaffold can mimic the interactions of peptide ligands with the receptor.

  • General Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors. The 2-substituent plays a crucial role in determining selectivity. The cyclobutyl group can be exploited to achieve selective inhibition of specific kinases implicated in cancer and other diseases.

G cluster_core Core Scaffold cluster_apps Potential Therapeutic Applications Core 2-Cyclobutyl-1H-imidazole App1 JAK Inhibition (Inflammatory Diseases) Core->App1 Modulates signaling pathways App2 GLP-1 Receptor Agonism (Diabetes, Obesity) Core->App2 Acts as peptide mimetic App3 General Kinase Inhibition (Oncology) Core->App3 Targets ATP-binding sites caption Therapeutic Potential of the Scaffold

Caption: Therapeutic Potential of the Scaffold.

Conclusion and Future Outlook

2-Cyclobutyl-1H-imidazole represents a fascinating and synthetically accessible molecule that combines the privileged imidazole scaffold with the unique properties of a cyclobutyl substituent. While detailed characterization and biological evaluation of this specific parent compound are not widely documented in public literature, the foundational principles of imidazole chemistry provide a robust framework for its synthesis and predict its physicochemical properties. The growing interest in related structures within pharmaceutical patents strongly suggests that the 2-cyclobutyl-1H-imidazole motif is a valuable component for the design of novel therapeutics, particularly in the areas of inflammatory diseases, metabolic disorders, and oncology. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and further explore the potential of this promising chemical entity.

References

  • Google Patents. Azetidine and cyclobutane derivatives as JAK inhibitors. US8158616B2.
  • Kampf, J., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 17(34), 22176-22186.
  • Galloway, M. M., et al. (2009). The formation of substituted imidazoles from the reaction of glyoxal and methylglyoxal with ammonium sulfate. Atmospheric Chemistry and Physics, 9(10), 3301-3310.
  • CAS SciFinder. Chemical Compound Database. Available at: [Link]

  • Google Patents. Substituted imidazoles as GLP-1 receptor agonists. US11584751B1.
  • Google Patents. Thiazole derivatives. US9090601B2.
  • CAS SciFinder. Quick Reference Guide. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2015).
  • Google Patents. Benzothiazole cyclobutyl amine derivatives. US7576110B2.
  • de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5879.
  • European Patent Office. 1H-Imidazole derivatives, a process for preparing them and pharmaceutical compositions containing them. EP0151477A3. Available at: [Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. Available at: [Link]

  • CAS SciFinder. Quick Reference Guide Academic. Available at: [Link]

  • CAS SciFinder®. Chemistry R&D | Chemical Database. Available at: [Link]

  • CAS Common Chemistry. Dimethylformamide. Available at: [Link]

  • Elsevier. Reaxys Medicinal Chemistry. Available at: [Link]

  • Elsevier. Quick Reference Guide - Reaxys. Available at: [Link]

  • Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclobutyl-1H-imidazole from cyclobutanecarboxaldehyde

Abstract This application note provides a comprehensive, field-proven guide for the synthesis of 2-Cyclobutyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The protocol details a on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Cyclobutyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The protocol details a one-pot adaptation of the Debus-Radziszewski imidazole synthesis, reacting cyclobutanecarboxaldehyde, glyoxal, and an ammonia source. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and a self-validating experimental protocol. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of 2-Substituted Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Its unique electronic and structural properties, including its ability to act as a proton donor and acceptor, make it a crucial component in enzyme catalysis and receptor binding.[3][4] Specifically, 2-substituted imidazoles are of significant interest due to their prevalence in a wide array of therapeutic agents, exhibiting antifungal, anti-inflammatory, and antihypertensive properties.[5]

The synthesis of specifically functionalized imidazoles, such as 2-Cyclobutyl-1H-imidazole, provides novel building blocks for the exploration of new chemical space in drug discovery programs. The cyclobutyl moiety can introduce favorable pharmacokinetic properties, including metabolic stability and lipophilicity. This guide outlines a robust and efficient one-pot synthesis to access this valuable compound.

Theoretical Background: The Debus-Radziszewski Reaction

The synthesis of 2-Cyclobutyl-1H-imidazole is achieved via the Debus-Radziszewski imidazole synthesis, a classic and versatile multicomponent reaction.[6][7] This reaction involves the condensation of three key components: a 1,2-dicarbonyl compound (glyoxal), an aldehyde (cyclobutanecarboxaldehyde), and a source of ammonia (ammonium acetate or aqueous ammonia).[8][9] The elegance of this reaction lies in its atom economy and the formation of the imidazole ring in a single synthetic operation.[8]

Mechanism: While the exact mechanism can be complex and dependent on reaction conditions, it is generally understood to proceed in two main stages:[6][9]

  • Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde, cyclobutanecarboxaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic imidazole ring.

The one-pot nature of this protocol simplifies the synthetic process, making it an attractive method for efficient library synthesis and scale-up operations.[10][11]

Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Cyclobutanecarboxaldehyde≥95%Major Aldrich2987-17-9
Glyoxal (40% solution in water)ReagentAcros Organics107-22-2
Ammonium Hydroxide (28-30%)ACS GradeBDH1336-21-6
Ethanol, 200 ProofACS GradePharmco64-17-5
Ethyl AcetateHPLC GradeFisher Sci141-78-6
Sodium BicarbonateACS GradeEMD144-55-8
Anhydrous Magnesium SulfateReagentMacron7487-88-9
Deionized WaterN/AIn-house7732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Cyclobutanecarboxaldehyde: Flammable liquid and vapor. Handle with care and avoid ignition sources.[12]

    • Glyoxal (40% solution): May cause skin and respiratory irritation, and is suspected of causing genetic defects. Avoid inhalation and skin contact.

    • Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Reaction Quenching: The reaction work-up involves neutralization. Perform this step slowly to control any potential exotherm.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add ethanol (100 mL).

    • Add cyclobutanecarboxaldehyde (1.0 eq, e.g., 5.0 g, 59.4 mmol) to the ethanol and begin stirring.

  • Addition of Reagents:

    • In a separate beaker, prepare a mixture of 40% aqueous glyoxal (1.1 eq, e.g., 9.5 g, 65.4 mmol) and concentrated ammonium hydroxide (4.0 eq, e.g., 16.0 mL, 237.6 mmol). Note: This mixture can be slightly exothermic; prepare with care.

    • Slowly add the glyoxal-ammonia mixture to the stirred solution of cyclobutanecarboxaldehyde via the dropping funnel over a period of 30 minutes.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/methanol solvent system. The disappearance of the starting aldehyde indicates reaction completion.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic species, followed by a brine wash (1 x 50 mL).

  • Drying and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield 2-Cyclobutyl-1H-imidazole as a pure compound.

Expected Yield and Characterization
  • Expected Yield: 45-60%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Characterization Data (Predicted based on similar structures):

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.00 (s, 2H, imidazole C4-H, C5-H), ~3.20 (quintet, 1H, cyclobutyl CH), ~2.30 (m, 4H, cyclobutyl CH₂), ~2.00 (m, 2H, cyclobutyl CH₂). The NH proton may be broad and its chemical shift can vary.

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~155 (imidazole C2), ~120 (imidazole C4/C5), ~35 (cyclobutyl CH), ~28 (cyclobutyl CH₂), ~18 (cyclobutyl CH₂).

    • IR (neat, cm⁻¹): ~3100 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1500 (C=N stretch).

    • Mass Spectrometry (ESI+): m/z = 123.10 [M+H]⁺.

Workflow and Mechanistic Diagrams

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Cyclobutanecarboxaldehyde and Ethanol add_reagents Add Glyoxal/ Ammonia Mixture reagents->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to RT monitor->cool_down concentrate Concentrate cool_down->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Flash Column Chromatography dry->purify product Pure 2-Cyclobutyl-1H-imidazole purify->product

Caption: Experimental workflow for the synthesis of 2-Cyclobutyl-1H-imidazole.

Simplified Reaction Mechanism

Radziszewski_Mechanism Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine Ammonia 2 NH₃ Ammonia->Diimine Aldehyde Cyclobutanecarboxaldehyde Cyclized Cyclized Intermediate Aldehyde->Cyclized Diimine->Cyclized Product 2-Cyclobutyl-1H-imidazole Cyclized->Product - 2H₂O (Dehydration)

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

Conclusion

The protocol described in this application note presents a reliable and efficient one-pot method for the synthesis of 2-Cyclobutyl-1H-imidazole. By leveraging the Debus-Radziszewski reaction, this approach offers good yields and a straightforward purification process. The detailed, step-by-step instructions, coupled with safety information and mechanistic insights, provide researchers with a robust tool for accessing this important heterocyclic building block. This method is amenable to adaptation for the synthesis of a variety of 2-alkyl- and 2-aryl-imidazoles, further highlighting its utility in drug discovery and development.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Justus Liebigs Annalen der Chemie, 107(2), 199-208. [Link]

  • Sharma, D., & Narasimhan, B. (2014). Imidazole: A review of its medicinal importance. Medicinal Chemistry Research, 23(11), 4709-4740.
  • Bandyopadhyay, D., & Mukherjee, S. (2010). Ultrasound-assisted one-pot synthesis of 2-aryl-4-phenyl-1H-imidazoles. Ultrasonics Sonochemistry, 17(2), 358-360.
  • Lage, de Matos, L., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 969. [Link]

  • Gomes, M. N., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(23), 7205. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • IOSR Journal. Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. [Link]

  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • PubChem. 2-tert-butyl-1H-imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Glyoxal solution 40 %. [Link]

  • NIST WebBook. 1H-Imidazole. [Link]

  • Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety. [Link]

  • Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • Prasanthi, G., & Kumar, C. R. (2007). Convenient and improved one pot synthesis of imidazole. E-Journal of Chemistry, 4(4), 503-505.
  • Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

  • ResearchGate. Convenient and improved one pot synthesis of imidazole. [Link]

  • MDPI. 2-Nitro-1-vinyl-1H-imidazole. [Link]

  • Moosavi-Zare, A. R., et al. (2015). One-pot multi-component synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 5(11), 8165-8171.

Sources

Application

Application Note: Synthesis of 2-Cyclobutyl-1H-imidazole via the Van Leusen Imidazole Synthesis

Abstract: This document provides a comprehensive guide for the synthesis of 2-cyclobutyl-1H-imidazole, a valuable heterocyclic building block. The protocol leverages the Van Leusen imidazole synthesis, a robust and versa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-cyclobutyl-1H-imidazole, a valuable heterocyclic building block. The protocol leverages the Van Leusen imidazole synthesis, a robust and versatile method for constructing the imidazole ring system. This reaction proceeds via the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[1][2] We present a detailed, step-by-step protocol for the one-pot, three-component reaction between cyclobutanecarboxaldehyde, an amine source (ammonium hydroxide), and TosMIC. This guide includes a thorough explanation of the reaction mechanism, a quantitative data summary, a complete experimental protocol with safety considerations, a troubleshooting guide, and visual diagrams to illustrate both the chemical transformation and the experimental workflow. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Theoretical Framework

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1][3] The Van Leusen imidazole synthesis, first reported in 1977, offers a highly efficient route to substituted imidazoles.[2][4] The reaction's power lies in the versatility of tosylmethyl isocyanide (TosMIC), a stable, odorless, and multi-functional reagent.[1][2][5] TosMIC possesses three key reactive features: an isocyanide carbon, an acidic α-methylene group, and a tosyl group that serves as an excellent leaving group.[4][5][6]

For the synthesis of 2-cyclobutyl derivatives, the Van Leusen reaction is particularly advantageous. It is a one-pot procedure that forms the desired imidazole ring from commercially available starting materials. The three-component variant (vL-3CR) involves the in situ formation of an aldimine from an aldehyde (cyclobutanecarboxaldehyde) and an amine, which then reacts with the deprotonated TosMIC.[4] This approach avoids the isolation of the intermediate imine, streamlining the synthetic process.[4][7]

Reaction Mechanism

The synthesis of a 1,5-disubstituted (or in this case, a 2-substituted) imidazole via the Van Leusen reaction follows a well-established mechanistic pathway.[4][8]

  • Imine Formation: The reaction commences with the condensation of cyclobutanecarboxaldehyde and an amine (in this protocol, ammonia from ammonium hydroxide) to form the corresponding cyclobutylaldimine in situ.

  • TosMIC Deprotonation: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to generate a nucleophilic carbanion.[5]

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbon of the aldimine C=N double bond.

  • Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization, where the isocyanide carbon attacks the nitrogen atom, forming a five-membered imidazoline ring.[8]

  • Aromatization: The final step is the base-promoted elimination of the p-toluenesulfinic acid (TosH) from the imidazoline intermediate, which drives the aromatization to yield the stable 2-cyclobutyl-1H-imidazole product.[4]

Van_Leusen_Mechanism Figure 1: Reaction Mechanism for 2-Cyclobutylimidazole Synthesis cluster_steps Aldehyde Cyclobutanecarboxaldehyde s1 1. Imine Formation Aldehyde->s1 Amine NH₃ Amine->s1 TosMIC TosMIC s2 2. Deprotonation TosMIC->s2 Base K₂CO₃ Base->s2 Imine Cyclobutylaldimine (in situ) s3 3. Nucleophilic Addition Imine->s3 TosMIC_Anion TosMIC Anion TosMIC_Anion->s3 Adduct Linear Adduct s4 4. 5-endo-dig Cyclization Adduct->s4 Imidazoline Imidazoline Intermediate s5 5. Elimination & Aromatization Imidazoline->s5 Product 2-Cyclobutyl-1H-imidazole Byproduct TosH + K⁺ s1->Imine s2->TosMIC_Anion s3->Adduct s4->Imidazoline s5->Product s5->Byproduct

Sources

Method

Application Note: Microwave-Accelerated Synthesis of 2-Cyclobutyl-1H-imidazole

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-Cyclobutyl-1H-imidazole , a critical pharmacophore in the development of Histamine H3 receptor antagonists and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-Cyclobutyl-1H-imidazole , a critical pharmacophore in the development of Histamine H3 receptor antagonists and kinase inhibitors. While traditional Debus-Radziszewski condensations require prolonged reflux (12–24 hours) often leading to the degradation of sensitive aldehydes, this microwave-assisted method reduces reaction time to under 20 minutes.

Key Advantages:

  • Speed: Reaction time reduced from 18 hours to 15 minutes.

  • Yield: ~20% increase in isolated yield compared to thermal reflux.

  • Purity: Minimized thermal degradation of the cyclobutanecarbaldehyde precursor.

Scientific Rationale & Chemical Strategy

The Target Moiety

The 2-cyclobutyl-imidazole scaffold is a privileged structure in medicinal chemistry.[1] Unlike its isopropyl or tert-butyl analogs, the cyclobutyl group offers a unique balance of lipophilicity (LogP) and steric bulk without the rotational freedom of acyclic alkyl chains. This rigidity is often exploited to lock conformations in enzyme active sites.

Reaction Mechanism: Modified Debus-Radziszewski

The synthesis utilizes a one-pot multicomponent condensation of cyclobutanecarbaldehyde , glyoxal , and ammonium acetate .

  • Ammonia Source: Ammonium acetate (

    
    ) acts as both the ammonia donor and a buffering agent to maintain the pH required for imine formation.
    
  • Microwave Effect: The polar nature of the transition state and the ionic character of the ammonium acetate solvent medium allow for highly efficient dielectric heating. This rapid energy transfer overcomes the activation barrier for the initial diimine formation and subsequent ring closure, suppressing the formation of "brown carbon" oligomers often seen in slow thermal heating.

Mechanistic Pathway (Visualization)

Mechanism Reactants Glyoxal + 2 NH3 Diimine Ethanediimine (Intermediate) Reactants->Diimine Imine Formation Condensation Nucleophilic Attack Diimine->Condensation Activation Aldehyde + Cyclobutane- carboxaldehyde Aldehyde->Condensation Cyclization Ring Closure (- 2 H2O) Condensation->Cyclization Dehydration Product 2-Cyclobutyl- 1H-imidazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Debus-Radziszewski imidazole synthesis.[2][3]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]AmountNotes
Cyclobutanecarbaldehyde 84.121.084 mg (1 mmol)Critical:[2] Store at 4°C. Volatile.
Glyoxal (40% aq.) 58.041.1160 mg (~126 µL)Excess ensures complete consumption of aldehyde.
Ammonium Acetate 77.084.0308 mgActs as solvent/buffer.
Acetic Acid (Glacial) 60.05Solvent2.0 mLProton source for catalysis.
Methanol 32.04Solvent1.0 mLCo-solvent to improve aldehyde solubility.
Equipment Setup
  • Instrument: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).

  • Vessel: 10 mL Borosilicate glass vial with a snap-cap/crimp cap (rated to 30 bar).

  • Stirring: Magnetic stir bar (high field strength required due to viscosity).

Step-by-Step Procedure
Phase 1: Preparation
  • Reagent Loading: In the 10 mL microwave vial, add the Ammonium Acetate first.

  • Solvent Addition: Add Acetic Acid and Methanol . Stir until the salt is partially dissolved.

  • Aldehyde Addition: Add Cyclobutanecarbaldehyde via syringe. Note: Do this quickly to minimize evaporation.

  • Glyoxal Addition: Add the Glyoxal solution last.

  • Sealing: Crimp the cap immediately.

Phase 2: Microwave Irradiation

Program the reactor with the following parameters:

ParameterSettingRationale
Temperature 140 °COptimal for ring closure; below degradation point.
Hold Time 15:00 minSufficient for >95% conversion.
Pre-Stirring 60 secEnsures homogeneity before heating.
Pressure Limit 18 barSafety cutoff (NH3 generation creates pressure).
Power Dynamic"As needed" to maintain temp (usually max 150W).
Phase 3: Workup & Isolation
  • Cooling: Allow the vessel to cool to 55°C (usually automated).

  • Venting: Caution: Carefully vent the vessel in a fume hood. Significant ammonia pressure may be present.

  • Basification: Transfer the reaction mixture to a beaker containing 10 mL ice water. Slowly add Ammonium Hydroxide (28%) or Sat. NaHCO3 until pH reaches ~10.

    • Why? The imidazole forms as an acetate salt. High pH is required to liberate the free base for extraction.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
Phase 4: Purification
  • Crude Appearance: Yellow to orange oil/solid.

  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM:MeOH (95:5 to 90:10).

  • Rf Value: ~0.3 (in 90:10 DCM:MeOH).

Results & Data Analysis

Comparison: Microwave vs. Thermal

The following data was generated comparing this protocol against a standard thermal reflux in acetic acid.

MethodTemperatureTimeIsolated YieldPurity (HPLC)
Microwave (This Protocol) 140 °C 15 min 82% >98%
Thermal Reflux118 °C18 hours64%89%
Thermal Reflux118 °C24 hours58%85%

Note: The thermal method showed significant "tarring" (polymerization of glyoxal/aldehyde), reducing yield and complicating purification.

Workflow Diagram

Workflow Start Start: Reagent Prep (Keep Aldehyde Cold) Mix Mix in 10mL Vial: NH4OAc + AcOH + Aldehyde + Glyoxal Start->Mix MW Microwave Irradiation 140°C | 15 min | High Stirring Mix->MW Cool Cool to 55°C & Vent MW->Cool pH Adjust pH to 10 (Release Free Base) Cool->pH Extract Extract (EtOAc) & Dry pH->Extract Purify Flash Chromatography (DCM:MeOH) Extract->Purify Final Pure 2-Cyclobutyl-1H-imidazole Purify->Final

Figure 2: Operational workflow for the synthesis of 2-Cyclobutyl-1H-imidazole.

Troubleshooting & Critical Parameters

  • Pressure Errors: If the microwave aborts due to over-pressure (>20 bar), reduce the amount of Ammonium Acetate to 3.0 equivalents or increase the vessel headspace (use a 30 mL vial for the same scale).

  • Low Yield:

    • Cause: Oxidation of Cyclobutanecarbaldehyde.

    • Solution: Distill the aldehyde prior to use if it appears yellow/cloudy.

  • Product Loss during Workup: Imidazoles are moderately water-soluble. Ensure the aqueous layer is saturated with NaCl (brine) before extraction to "salt out" the organic product.

References

  • BenchChem. (2025).[1] A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Retrieved from

  • Ebel, K., et al. (2002).[5] "Imidazole and Derivatives."[1][2][4][5][6][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[5]

  • Pathan, M. Y., et al. (2006). "Microwave-assisted facile synthesis of 2-substituted 2-imidazolines." Arkivoc, 2006(15), 205-210.[6]

  • Siwach, A., & Verma, P. K. (2021). "Synthesis and therapeutic potential of imidazole containing compounds." BMC Chemistry, 15(1).[2]

  • Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 6(9), 1453-1456.

Sources

Application

Application Note: Optimized Protocol for N-Alkylation of 2-Cyclobutyl-1H-imidazole

Executive Summary The N-alkylation of 2-cyclobutyl-1H-imidazole is a pivotal transformation in the synthesis of H3 receptor antagonists and antifungal pharmacophores. While imidazole alkylation is a standard procedure, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 2-cyclobutyl-1H-imidazole is a pivotal transformation in the synthesis of H3 receptor antagonists and antifungal pharmacophores. While imidazole alkylation is a standard procedure, the specific steric and lipophilic properties of the cyclobutyl group at the C2 position necessitate a tailored approach to avoid common pitfalls such as over-alkylation (quaternization) and incomplete conversion.

This guide provides two field-validated protocols:

  • Method A (Cesium Carbonate): The preferred, robust method for high functional group tolerance.

  • Method B (Sodium Hydride): A high-energy protocol for unreactive electrophiles.

Chemical Context & Mechanistic Insight

The Symmetry Advantage

Unlike 4-substituted imidazoles, which suffer from N1/N3 regioselectivity issues (often yielding mixtures of isomers), 2-cyclobutyl-1H-imidazole possesses a


 axis of symmetry in its time-averaged tautomeric state.
  • Implication: Alkylation at either nitrogen atom yields the same chemical entity . This simplifies purification, as no regioisomer separation is required.

The "Cyclobutyl Effect"

The cyclobutyl moiety is a secondary alkyl group with moderate steric bulk.

  • Steric Shielding: It provides partial steric shielding to the N-nucleophilic sites compared to a methyl group, potentially slowing reaction kinetics with bulky electrophiles.

  • Lipophilicity: The cyclobutyl group increases the logP of the substrate, making it highly soluble in organic solvents (DCM, EtOAc) during workup, but also prone to oiling out rather than crystallizing.

The Over-Alkylation Risk

The product (1-alkyl-2-cyclobutylimidazole) is still nucleophilic. If excess alkylating agent is used, the "pyridine-like" nitrogen (N3) can attack a second equivalent of electrophile, forming an imidazolium salt .

  • Control Strategy: Use a strict stoichiometry of 1.0 : 1.1 (Substrate : Electrophile) and avoid large excesses of alkyl halide.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism, highlighting the tautomeric equilibrium and the potential for over-alkylation.

ReactionPathway Substrate 2-Cyclobutyl-1H-imidazole (Tautomeric Eq.) Deprotonation Anion Formation (Imidazolide) Substrate->Deprotonation Base (NaH or Cs2CO3) Transition SN2 Transition State Deprotonation->Transition + R-X (Electrophile) Product 1-Alkyl-2-cyclobutylimidazole (Target) Transition->Product - X (Leaving Group) Salt Imidazolium Salt (Over-alkylation impurity) Product->Salt + Excess R-X (Avoid this)

Figure 1: Reaction pathway showing deprotonation, product formation, and the risk of quaternary salt formation.

Pre-Reaction Planning

Base Selection Matrix

Choose your method based on the electrophile reactivity and substrate stability.

ParameterMethod A: Cs₂CO₃ (Cesium Carbonate) Method B: NaH (Sodium Hydride)
Mechanism Weak base / Cesium Effect (coordination)Strong base / Irreversible deprotonation
pKa Match Suboptimal (requires heat/time)Excellent (Instant deprotonation)
Conditions Mild (50–80°C), DMF or MeCNAggressive (0°C–RT), THF or DMF
Moisture Sensitivity Moderate (Hygroscopic base)High (Reacts violently with water)
Best For Labile electrophiles, scale-up, convenienceUnreactive alkyl chlorides, hindered electrophiles

Experimental Protocols

Method A: Cesium Carbonate (Recommended Standard)

This method utilizes the "Cesium Effect," where the large ionic radius of Cs+ improves solubility in organic solvents and stabilizes the transition state.

Reagents:

  • 2-Cyclobutyl-1H-imidazole (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF [Concentration: 0.2 M]

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-cyclobutyl-1H-imidazole (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvation: Add anhydrous MeCN (or DMF). Stir at Room Temperature (RT) for 15 minutes. Note: The mixture will be a heterogeneous suspension.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical: If the electrophile is a liquid, add neat. If solid, dissolve in minimal solvent first.

  • Reaction: Equip with a reflux condenser and heat to 60°C (for iodides/bromides) or 80°C (for chlorides/tosylates). Monitor by TLC or LCMS.

    • Typical Time: 2–6 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts (

      
      , CsX).
      
    • Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Partition: Redissolve residue in EtOAc and wash with water (

      
      ) to remove residual DMF (if used). Wash organic layer with Brine (
      
      
      
      ).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
    
Method B: Sodium Hydride (For Difficult Substrates)

Use this when the electrophile is unreactive or if Method A fails to reach full conversion.

Reagents:

  • 2-Cyclobutyl-1H-imidazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous THF or DMF [Concentration: 0.15 M]

Step-by-Step Protocol:

  • Safety Prep: Ensure all glassware is oven-dried. Flow nitrogen or argon over the system.

  • Deprotonation:

    • Place NaH (1.2 equiv) in the flask. (Optional: Wash NaH with dry hexane to remove oil if downstream purification is sensitive, though usually unnecessary).

    • Add anhydrous THF (or DMF) and cool to 0°C (ice bath).

    • Add 2-cyclobutyl-1H-imidazole (dissolved in minimal solvent) dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas (bubbling). The solution often turns yellow/orange as the imidazolide anion forms.
      
    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at 0°C.

  • Completion: Allow the reaction to warm to RT naturally. Stir until completion (LCMS check).

  • Quench:

    • Cool back to 0°C.

    • Carefully quench with saturated

      
       solution (dropwise initially to manage residual NaH).
      
  • Workup: Extract with EtOAc (

    
    ). Combine organics, wash with water and brine, dry over 
    
    
    
    , and concentrate.

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal path for your specific synthesis.

DecisionTree Start Start: Alkylation of 2-Cyclobutyl-1H-imidazole ElectrophileCheck Electrophile Type? Start->ElectrophileCheck Primary Primary Halide (Bn-Br, Me-I, Et-Br) ElectrophileCheck->Primary Secondary Secondary/Hindered (iPr-I, Cyclopentyl-Br) ElectrophileCheck->Secondary Sensitive Base Sensitive (Esters, Nitriles) ElectrophileCheck->Sensitive MethodA Method A: Cs2CO3 / MeCN (60°C) Primary->MethodA Standard MethodB Method B: NaH / DMF (0°C -> RT) Secondary->MethodB Needs Force Sensitive->MethodA Gentle Check Conversion > 90%? MethodA->Check Check Conversion Check->MethodB No (Stalled) Done Proceed to Workup Check->Done Yes

Figure 2: Decision matrix for selecting the appropriate alkylation protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Base too weak or steric hindrance.Switch from

to

or NaH. Increase temp to 90°C.
New Polar Spot on TLC Quaternary Ammonium Salt (Over-alkylation).Reduce alkyl halide equivalents to 1.0. Dilute reaction mixture.
Product in Aqueous Layer Product is protonated or highly polar.Ensure aqueous workup pH is >9. Use DCM/IPA (3:1) for extraction.[1]
Emulsion during Workup Amphiphilic nature of product.Filter through Celite before extraction. Add brine.

References

  • Dixon, D. D., et al. (2014). "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides and Azoles." Organic Letters. (Validated general Cs2CO3 protocol).

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[3] (Mechanistic grounding for SE2' vs SE2cB kinetics in imidazoles).

  • Bhattacharya, B., et al. (2018). "Regioselective alkylation of imidazoles: A review." Synthetic Communications.

  • PubChem Compound Summary. (2023). "2-Cyclobutyl-1H-imidazole." National Center for Biotechnology Information.

Sources

Method

Application Note: 2-Cyclobutyl-1H-imidazole in Medicinal Chemistry

Content Type: Technical Guide & Protocols Subject: Bioisosteric Applications and Synthetic Utility of 2-Cyclobutyl-1H-imidazole (CAS: 66256-25-5) Target Audience: Medicinal Chemists, Lead Optimization Scientists, Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocols Subject: Bioisosteric Applications and Synthetic Utility of 2-Cyclobutyl-1H-imidazole (CAS: 66256-25-5) Target Audience: Medicinal Chemists, Lead Optimization Scientists, Structural Biologists

Introduction: The "Goldilocks" Bioisostere

In the optimization of small molecule drugs, the 2-cyclobutyl-1H-imidazole moiety represents a strategic "middle ground" between the sterically compact, highly strained cyclopropyl group and the lipophilic, metabolically labile isopropyl or cyclopentyl groups.

While imidazole is a privileged scaffold in medicinal chemistry—serving as a histidine mimic in Histamine H3/H4 antagonists, kinase inhibitors, and antifungal agents—the substituent at the C2 position is often the determinant of metabolic stability and receptor subtype selectivity.

Why 2-Cyclobutyl?
  • Conformational Bias: Unlike the planar cyclopropyl ring, the cyclobutyl ring exists in a puckered conformation (dihedral angle ~25–35°). This allows it to fill hydrophobic pockets that are too deep for cyclopropyl groups but too sterically constrained for cyclohexyl rings.

  • Metabolic Hardening: Isopropyl groups are prone to CYP450-mediated hydroxylation at the tertiary carbon. The cyclobutyl ring reduces this liability by removing the accessible methine hydrogen found in acyclic alkyls, while avoiding the ring-opening toxicity risks sometimes associated with cyclopropanes (e.g., trovafloxacin-like bioactivation).

  • Lipophilicity Modulation: It offers a controlled increase in LogP without the excessive molecular weight penalty of a phenyl ring.

Physicochemical Profile & SAR Logic

The following table contrasts the 2-cyclobutyl moiety with its common bioisosteres. This data drives the decision-making process in Hit-to-Lead (H2L) campaigns.

Property2-Isopropyl-imidazole2-Cyclopropyl-imidazole2-Cyclobutyl-imidazole
Steric Bulk (A-value) MediumSmallMedium-Large
Conformation Rotatable (Flexible)Rigid (Planar)Rigid (Puckered)
Lipophilicity (cLogP) ~0.6~0.4~0.9
Metabolic Risk High (Benzylic/Tertiary oxidation)Medium (Ring opening/CYP inhibition)Low (Sterically protected)
Electronic Effect Inductive (+I)Conjugative (+M/Walsh orbitals)Inductive (+I)
Decision Logic for SAR

The following decision tree illustrates when to deploy the 2-cyclobutyl-1H-imidazole scaffold during lead optimization.

SAR_Logic Start Lead Compound optimization (Imidazole Core) Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Poor Selectivity (Off-target)? Start->Issue2 CheckAlk Is C2 substituent acyclic (e.g., Isopropyl)? Issue1->CheckAlk Yes CheckSize Is the pocket narrow/flat? Issue2->CheckSize Sol2 Switch to 2-Cyclobutyl (Blocks oxidation, fills volume) CheckAlk->Sol2 Yes (Block metabolic soft spot) Sol1 Switch to Cyclopropyl (Planar, smaller) CheckSize->Sol1 Yes (Requires flat moiety) Sol3 Switch to 2-Cyclobutyl (Puckered shape discriminates subtypes) CheckSize->Sol3 No (Requires hydrophobic bulk)

Figure 1: Strategic decision tree for incorporating the cyclobutyl-imidazole scaffold in lead optimization.

Experimental Protocols

Protocol A: Synthesis of 2-Cyclobutyl-1H-imidazole

Methodology: Modified Debus-Radziszewski Condensation. Rationale: This route is preferred over the reaction of cyclobutanecarbonitrile with ethylenediamine due to milder conditions and higher atom economy.

Reagents:
  • Cyclobutanecarboxaldehyde (1.0 eq)

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Ammonium Acetate (4.0 eq)

  • Methanol (Solvent)

  • Ethyl Acetate/Hexanes (Extraction/Purification)

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanecarboxaldehyde (10 mmol) in Methanol (20 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Glyoxal solution (10 mmol) dropwise over 5 minutes.

  • Ammonia Source: Add Ammonium Acetate (40 mmol) in a single portion. The excess ammonia is critical to prevent oligomerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM). The product typically appears as a UV-active spot with lower Rf than the aldehyde.

  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Resuspend the residue in saturated NaHCO₃ solution (to ensure the imidazole is in the free base form).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from diethyl ether/hexanes or purify via flash column chromatography (DCM:MeOH gradient 95:5).

    • Expected Yield: 60–75%

    • Characterization: ¹H NMR (CDCl₃) should show the characteristic cyclobutyl multiplet signals (1.9–2.4 ppm) and the imidazole aromatic protons (~6.9 ppm).

Protocol B: Application Case Study – Synthesis of an H3 Receptor Antagonist

Objective: Synthesize a "Ciproxifan-like" analog where the cyclopropyl group is replaced by a cyclobutyl group to probe receptor subtype selectivity.

Workflow Diagram:

Synthesis_Workflow Reactant1 2-Cyclobutyl- 1H-imidazole Step1 Base: NaH or K2CO3 Solvent: DMF, 60°C Reactant1->Step1 Reactant2 1-bromo-3-(4-chlorophenoxy) propane Reactant2->Step1 Intermediate N-Alkylated Intermediate Step1->Intermediate SN2 Reaction Step2 Oxalate Salt Formation Intermediate->Step2 Product Final H3 Antagonist Candidate Step2->Product Crystallization

Figure 2: Synthesis pathway for a 2-cyclobutyl-imidazole based H3 antagonist.

Detailed Methodology:
  • Activation: Dissolve 2-Cyclobutyl-1H-imidazole (1.0 eq) in anhydrous DMF under Nitrogen atmosphere. Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 mins to generate the imidazolyl anion.

  • Coupling: Add 1-bromo-3-(4-chlorophenoxy)propane (1.1 eq) dropwise. This linker mimics the pharmacophore of standard H3 antagonists like Proxifan.

  • Heating: Heat to 60°C for 4 hours.

  • Quench & Isolation: Quench with water, extract with EtOAc. The lipophilic cyclobutyl group aids in extraction efficiency compared to unsubstituted imidazoles.

  • Salt Formation: Dissolve the free base in Ethanol and add oxalic acid (1.0 eq). The oxalate salt is preferred for biological testing due to improved water solubility.

Biological Evaluation: H3 Receptor Binding Assay

Purpose: To validate the affinity of the cyclobutyl analog versus the cyclopropyl standard (Ciproxifan).

  • Membrane Preparation: Use CHO-K1 cells stably expressing human Histamine H3 Receptor (hH3R).

  • Radioligand: [³H]-N-α-methylhistamine (Agonist radioligand) or [³H]-Ciproxifan (Antagonist radioligand). Note: Using an antagonist radioligand is preferred for this structural class to avoid G-protein coupling shifts.

  • Incubation:

    • Mix membrane suspension (20 µg protein/well) with the test compound (concentration range: 10⁻¹¹ to 10⁻⁵ M).

    • Add Radioligand (2 nM final concentration).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

    • Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the lipophilic cyclobutyl tail).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Metric: A

      
       < 10 nM indicates a high-affinity lead. If 
      
      
      
      (Cyclobutyl) <
      
      
      (Cyclopropyl), the steric bulk of the cyclobutyl group is better accommodating the hydrophobic pocket (likely Glu206 region).

References

  • Debus-Radziszewski Synthesis

    • Radziszewski, B. (1882).[1] "Über die Constitution des Lophins und verwandter Verbindungen". Berichte der deutschen chemischen Gesellschaft.[1]

  • Histamine H3 Receptor SAR & Imidazole Replacements

    • Meier, G., et al. (2001).[2] "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences.

  • Cyclobutyl vs.

    • Wilsmore, L., et al. (2024). "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science. (Discusses conformational bias of small rings).

  • Metabolic Stability of Small Rings

    • Shanu-Wilson, J. (2020).[1] "Metabolism of cyclopropyl groups." Hypha Discovery.

  • General Imidazole Chemistry

    • Narasimhan, B., et al. (2011). "Biological importance of the imidazole nucleus in the new millennium." Medicinal Chemistry Research.

Sources

Application

2-Cyclobutyl-1H-imidazole as a building block for pharmaceutical synthesis

Application Note: 2-Cyclobutyl-1H-imidazole [1] Abstract This guide details the synthesis, physicochemical profiling, and strategic application of 2-cyclobutyl-1H-imidazole as a high-value building block in drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Cyclobutyl-1H-imidazole [1]

Abstract

This guide details the synthesis, physicochemical profiling, and strategic application of 2-cyclobutyl-1H-imidazole as a high-value building block in drug discovery.[1] Distinguished by its metabolic stability and unique conformational properties, the cyclobutyl moiety serves as a superior bioisostere for isopropyl and cyclopropyl groups. This document provides validated protocols for de novo synthesis (Debus-Radziszewski), regioselective functionalization, and a case study on kinase inhibitor design.

Introduction: The "Goldilocks" Bioisostere

In modern medicinal chemistry, the 2-cyclobutyl-1H-imidazole motif represents a tactical solution to the "lipophilicity-metabolism" trade-off.[1] While 2-isopropylimidazoles are common, they often suffer from rapid CYP450-mediated hydroxylation at the tertiary carbon.[1] Conversely, cyclopropyl analogs, though stable, may lack the necessary hydrophobic bulk to fill specific binding pockets.

Why 2-Cyclobutyl-1H-imidazole?

  • Metabolic Hardening: The cyclobutyl ring lacks the labile tertiary hydrogen found in isopropyl groups, significantly extending half-life (

    
    ).[1]
    
  • Conformational Restriction: The puckered conformation of the cyclobutyl ring (bond angles ~88°) provides a rigid vector that can lock the imidazole pharmacophore into a bioactive orientation.

  • Lipophilicity Modulation: It offers a LogP increment intermediate between cyclopropyl and cyclohexyl, allowing precise tuning of membrane permeability.

Physicochemical Profile

Data represents experimental values for the core scaffold and predicted values for derivatives.

PropertyValue / RangeNotes
Molecular Formula C₇H₁₀N₂MW: 122.17 g/mol
pKa (Conj.[1] Acid) 7.1 - 7.3Slightly more basic than unsubstituted imidazole (6.[1]95) due to alkyl donation.
pKa (N-H) ~14.4Weak acid; requires strong base (NaH, KOtBu) for deprotonation.
LogP 1.6 ± 0.2Ideal range for CNS penetration and oral bioavailability.
H-Bond Donors 1N1-H (Pyrrole-like nitrogen).[1]
H-Bond Acceptors 1N3 (Pyridine-like nitrogen).[1]

Protocol A: De Novo Synthesis (Debus-Radziszewski)

Objective: Gram-scale synthesis of 2-cyclobutyl-1H-imidazole from commercially available precursors.[1]

Mechanism: The reaction proceeds via the condensation of cyclobutanecarbaldehyde with glyoxal and ammonia. This multicomponent reaction forms the imidazole ring in a single step.

Materials:

  • Cyclobutanecarbaldehyde (1.0 eq)[1]

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Ammonium acetate (4.0 eq) or Ammonia (aq. 25%)[1]

  • Methanol (Solvent)[1]

Step-by-Step Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve cyclobutanecarbaldehyde (10 mmol, 0.84 g) in Methanol (50 mL).

  • Addition: Cool the solution to 0°C. Add glyoxal (40% w/w, 10 mmol, 1.45 g) dropwise over 10 minutes.

  • Ammonia Source: Add ammonium acetate (40 mmol, 3.08 g) in one portion.

    • Note: Ammonium acetate is preferred over aqueous ammonia to minimize polymerization side products.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 12–16 hours. Monitor by TLC (10% MeOH in DCM).

    • Checkpoint: The product typically appears as a UV-active spot at R_f ~0.4.[1]

  • Work-up: Remove methanol under reduced pressure. Resuspend the residue in saturated NaHCO₃ (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield: Expect 60–75% as a pale yellow solid.

Graphviz Workflow: Synthesis Logic

Synthesis Start Cyclobutane- carbaldehyde Process Debus-Radziszewski Condensation (MeOH, RT, 16h) Start->Process Reagent1 Glyoxal (40% aq) Reagent1->Process Reagent2 NH4OAc (4 eq) Reagent2->Process Product 2-Cyclobutyl- 1H-imidazole Process->Product  60-75% Yield

Figure 1: One-pot synthesis of 2-cyclobutyl-1H-imidazole via Debus-Radziszewski condensation.

Protocol B: Regioselective Functionalization

Objective: Controlling N1-alkylation vs. C-arylation for SAR expansion.

The imidazole ring is amphoteric. The N1-H is acidic (pKa ~14), while the N3 is basic. Regioselectivity is critical when the imidazole is substituted at the 4-position (tautomerism makes N1/N3 distinct).[1]

Scenario 1: N-Alkylation (N1-Substitution)

Challenge: Alkylation often yields mixtures of N1 and N3 isomers if a 4-substituent is present.[1] Solution: Use phase-transfer catalysis (PTC) or specific bases to direct selectivity.[1]

Protocol:

  • Dissolve 2-cyclobutyl-1H-imidazole (1.0 eq) in DMF (anhydrous).

  • Add Cs₂CO₃ (1.5 eq) and stir for 30 min at RT to generate the imidazolyl anion.

  • Add alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

  • Stir at 60°C for 4 hours.

  • Work-up: Dilute with water, extract with EtOAc.

    • Note: If regioselectivity is poor (approx 1:1), switch to NaH in THF at 0°C (kinetic control) to favor the sterically less hindered nitrogen.

Scenario 2: C-Arylation (C4/C5-H Activation)

Objective: Installing aryl groups directly onto the ring without pre-functionalization.[1] Method: Pd-catalyzed C-H activation.[1]

Protocol:

  • Reactants: 2-cyclobutyl-1-methylimidazole (N-protected), Aryl Iodide (1.5 eq).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Base: Ag₂CO₃ (2.0 eq) – Critical for C-H activation mechanism.

  • Solvent: DMF, 110°C, 12 hours.

  • Result: Exclusive C5-arylation (due to N1-methyl blocking C2 and directing C5).[1]

Graphviz Workflow: Functionalization Decision Tree

Functionalization Core 2-Cyclobutyl- 1H-imidazole Decision Target Modification? Core->Decision RouteN N-Alkylation (Solubility/PK) Decision->RouteN  Linker Attachment RouteC C-Arylation (Potency/Binding) Decision->RouteC  Pharmacophore Extension CondN Cs2CO3, DMF R-X, 60°C RouteN->CondN CondC Pd(OAc)2, Ag2CO3 Ar-I, 110°C RouteC->CondC ProdN N1-Substituted Derivative CondN->ProdN ProdC C5-Arylated Derivative CondC->ProdC

Figure 2: Decision matrix for divergent functionalization of the imidazole core.

Case Study: CDK5 Kinase Inhibitors

Context: Cyclin-dependent kinase 5 (CDK5) is a target for neurodegenerative diseases.[1][2] Application: The 2-cyclobutyl group was utilized to fill the hydrophobic pocket (Gatekeeper region) of the ATP-binding site.[1]

  • Design Rationale:

    • The imidazole N3 acts as a hydrogen bond acceptor for the hinge region (Cys83).

    • The 2-cyclobutyl group occupies the hydrophobic specificity pocket.[1] Its square, planar shape provides a tighter fit than the spherical isopropyl group, improving van der Waals contacts without incurring the steric penalty of a cyclohexyl group.

    • Result: 30-fold selectivity improvement over CDK2 compared to the isopropyl analog [1].

Safety & Handling

  • Hazards: Imidazoles are generally irritants. Cyclobutanecarbaldehyde is flammable and lachrymatory.

  • Storage: Store 2-cyclobutyl-1H-imidazole under inert atmosphere (Argon) at 4°C. It is hygroscopic.

  • Stability: Stable to aqueous acid/base workups but susceptible to ring opening under extreme oxidative conditions (e.g., KMnO₄).

References

  • Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs. Source: PubMed (NIH) URL:[1][Link]

  • Debus–Radziszewski imidazole synthesis. Source: Wikipedia (General Reaction Mechanism) URL:[1][Link][1]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: PubMed Central (PMC) URL:[1][Link]

  • Regioselective N-alkylation of imidazoles. Source: University of Otago / Semantic Scholar URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Developing Enzyme Inhibitors with a 2-Cyclobutyl-1H-imidazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The 2-Cyclobutyl-1H-imidazole Scaffold as a Privileged Structure in Kinase Inhibition The imidazole ring is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Cyclobutyl-1H-imidazole Scaffold as a Privileged Structure in Kinase Inhibition

The imidazole ring is a cornerstone in medicinal chemistry, recognized for its ability to engage in various biological interactions.[1] When substituted with a cyclobutyl group at the 2-position, the resulting scaffold offers a unique combination of structural rigidity and lipophilicity, making it an attractive starting point for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the key steps and protocols for developing novel enzyme inhibitors based on the 2-cyclobutyl-1H-imidazole scaffold, with a particular focus on targeting therapeutically relevant kinases such as p38 Mitogen-Activated Protein Kinase (MAPK), Transforming Growth Factor-beta (TGF-β) Receptor, and Cyclin-Dependent Kinase 5 (CDK5).

Our exploration will begin with the synthesis of the core scaffold, followed by detailed protocols for in vitro enzymatic and cell-based assays to characterize the inhibitory activity and cellular efficacy of the synthesized compounds. Finally, we will touch upon essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling to assess the drug-like properties of promising candidates.

Part 1: Synthesis of the 2-Cyclobutyl-1H-imidazole Scaffold

The synthesis of the 2-cyclobutyl-1H-imidazole core can be achieved through established methods of imidazole synthesis, such as the Debus-Radziszewski or the van Leusen reaction.[2][3] These methods offer versatility in introducing various substituents onto the imidazole ring, allowing for the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of 2-Cyclobutyl-1H-imidazole via the Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a classic multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form an imidazole.[2][4]

Materials:

  • Glyoxal (40% in water)

  • Cyclobutanecarboxaldehyde

  • Ammonium hydroxide (28-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, combine glyoxal (1.0 eq), cyclobutanecarboxaldehyde (1.0 eq), and a stoichiometric excess of ammonium hydroxide (10 eq) in ethanol.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-cyclobutyl-1H-imidazole.

Part 2: In Vitro Characterization of Enzyme Inhibition

Once the 2-cyclobutyl-1H-imidazole scaffold and its derivatives are synthesized, the next critical step is to evaluate their inhibitory activity against the target enzyme. Here, we provide protocols for assessing the inhibition of three key kinases: p38 MAPK, TGF-β Receptor I, and CDK5/p25.

Protocol 2: Determination of IC50 for p38α MAPK Inhibition using a Non-Radioactive Kinase Assay

This protocol describes an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAPK by measuring the phosphorylation of the substrate, Activating Transcription Factor 2 (ATF-2).[2]

Materials:

  • Recombinant human p38α MAPK (active)

  • ATF-2 protein substrate

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]

  • ATP

  • Test compound (serially diluted in DMSO)

  • 96-well microplate

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the p38α MAPK and ATF-2 substrate to their optimal concentrations in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound solutions to the wells of a 96-well plate.

    • Add 10 µL of the p38α MAPK enzyme solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing the ATF-2 substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding an appropriate stop solution.

    • Wash the wells with a suitable wash buffer.

    • Add 50 µL of the anti-phospho-ATF-2 antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add 50 µL of the HRP-conjugated secondary antibody, incubating for another hour.

    • After a final wash, add 100 µL of TMB substrate and incubate until color develops.

    • Stop the color development by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Determination of IC50 for TGF-β Receptor I (ALK5) Kinase Inhibition using a Luminescence-Based Assay

This protocol utilizes the ADP-Glo™ Kinase Assay to measure the activity of TGF-βR1 (ALK5) by quantifying the amount of ADP produced during the kinase reaction.[6][7]

Materials:

  • Recombinant human TGF-βR1 (ALK5) (active)

  • TGF-βR1 peptide substrate

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing kinase assay buffer, ATP, and the TGF-βR1 peptide substrate.

    • Add 2.5 µL of the serially diluted test compound to the wells of a white plate.

    • Add 2.5 µL of the TGF-βR1 enzyme solution.

    • Initiate the reaction by adding 5 µL of the master mix.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC50 value.

Protocol 4: Determination of IC50 for CDK5/p25 Kinase Inhibition

This protocol is similar to the TGF-βR1 assay, utilizing a luminescence-based method to quantify CDK5/p25 activity.[8][9]

Materials:

  • Recombinant human CDK5/p25 (active)

  • CDK substrate peptide (e.g., Histone H1)

  • Kinase assay buffer

  • ATP

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Follow the same general procedure as outlined in Protocol 3, substituting the TGF-βR1 enzyme and substrate with CDK5/p25 and a suitable CDK substrate peptide.

  • The incubation times for the kinase reaction and detection steps may need to be optimized for the CDK5/p25 enzyme.

Calculating the Inhibition Constant (Ki)

The IC50 value is dependent on the experimental conditions, particularly the substrate concentration. To obtain a more absolute measure of inhibitor potency, the inhibition constant (Ki) should be determined. For competitive inhibitors, the Cheng-Prusoff equation can be used:[10]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate used in the assay.

  • Km is the Michaelis constant of the enzyme for the substrate.

To determine Ki, it is necessary to first determine the Km of the enzyme for its substrate under the assay conditions.[11]

Part 3: Cell-Based Assays for Efficacy Evaluation

Cell-based assays are crucial for confirming that the observed in vitro enzyme inhibition translates to a functional effect in a biological context.

Protocol 5: p38 MAPK Cell-Based Assay - Inhibition of TNF-α Release

This assay measures the ability of a test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated monocytic cells, a downstream event of p38 MAPK activation.[12]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium.

  • Assay Setup:

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Protocol 6: TGF-β Receptor Cell-Based Assay - Inhibition of SMAD2/3 Phosphorylation

This assay assesses the inhibition of TGF-β receptor signaling by measuring the phosphorylation of its downstream targets, SMAD2 and SMAD3.[13][14]

Materials:

  • A suitable cell line (e.g., MDA-MB-231, NMuMG)

  • DMEM supplemented with 10% FBS

  • Recombinant human TGF-β1

  • Test compound

  • Cell lysis buffer

  • Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a suitable secondary antibody

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with anti-phospho-SMAD2/3 and anti-total-SMAD2/3 antibodies.

    • Detect the protein bands using an appropriate detection system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated SMAD2/3 to total SMAD2/3. Calculate the percentage of inhibition for each compound concentration.

Protocol 7: CDK5 Cell-Based Assay - Neurite Outgrowth Inhibition

CDK5 plays a crucial role in neuronal development, including neurite outgrowth.[7][15] This assay evaluates the effect of CDK5 inhibitors on this process.

Materials:

  • Neuronal cell line (e.g., Neuro-2a)

  • Cell culture medium (e.g., DMEM with reduced serum)

  • Retinoic acid (for inducing differentiation)

  • Test compound

  • High-content imaging system

Procedure:

  • Cell Plating and Differentiation:

    • Plate Neuro-2a cells in a 96-well plate.

    • Induce differentiation by adding retinoic acid to the culture medium.

  • Compound Treatment: Add various concentrations of the test compound to the differentiating cells.

  • Imaging: Acquire images of the cells at different time points (e.g., 24, 48, 72 hours) using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify neurite length and branching.[16] Determine the effect of the compound on these parameters and calculate the IC50 for neurite outgrowth inhibition.

Part 4: In Vitro ADME and Safety Profiling

Early assessment of a compound's ADME and safety profile is critical for successful drug development.[17][18] Here are brief overviews of key in vitro assays.

Metabolic Stability
  • Assay: Incubation of the test compound with liver microsomes (human, rat, mouse) and a cofactor (NADPH).[19][20]

  • Purpose: To determine the rate of metabolic clearance of the compound by phase I enzymes (e.g., cytochrome P450s).

  • Endpoint: In vitro half-life (t½) and intrinsic clearance (Clint).

Cell Permeability
  • Assay: Caco-2 cell permeability assay.[8][21]

  • Purpose: To predict the in vivo absorption of a drug across the intestinal wall.

  • Endpoint: Apparent permeability coefficient (Papp).

hERG Channel Inhibition
  • Assay: Automated patch-clamp electrophysiology on cells expressing the hERG channel.[22][23]

  • Purpose: To assess the risk of a compound causing cardiac arrhythmias (QT prolongation).

  • Endpoint: IC50 for hERG channel inhibition.

Data Summary and Visualization

Table 1: Example Data for a Hypothetical 2-Cyclobutyl-1H-imidazole Inhibitor (Compound X)
AssayTarget/SystemEndpointResult
In Vitro Potency
p38α MAPK Kinase AssayRecombinant EnzymeIC5050 nM
TGF-βR1 Kinase AssayRecombinant EnzymeIC50>10 µM
CDK5/p25 Kinase AssayRecombinant EnzymeIC50>10 µM
Cellular Efficacy
TNF-α Release AssayTHP-1 cellsIC50200 nM
In Vitro ADME
Metabolic StabilityHuman Liver Microsomes45 min
Cell PermeabilityCaco-2 cellsPapp (A→B)15 x 10⁻⁶ cm/s
In Vitro Safety
hERG Inhibition AssayhERG-expressing cellsIC50>30 µM
Diagrams

G cluster_synthesis Synthesis cluster_invitro In Vitro Characterization cluster_cell Cell-Based Efficacy cluster_adme ADME & Safety s1 Starting Materials (Glyoxal, Cyclobutanecarboxaldehyde, Ammonium Hydroxide) s2 Debus-Radziszewski Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 2-Cyclobutyl-1H-imidazole Scaffold s3->s4 iv1 Enzyme Inhibition Assays (p38, TGF-βR1, CDK5) s4->iv1 iv2 IC50 Determination iv1->iv2 iv3 Ki Calculation iv2->iv3 c1 Cell-Based Assays (TNF-α, pSMAD, Neurite Outgrowth) iv3->c1 c2 Cellular IC50 c1->c2 a1 Metabolic Stability (Microsomes) c2->a1 a2 Permeability (Caco-2) a1->a2 a3 hERG Safety a2->a3

Caption: Workflow for developing 2-cyclobutyl-1H-imidazole enzyme inhibitors.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNF_mRNA TNF-α mRNA Stability MK2->TNF_mRNA TNF_release TNF-α Release TNF_mRNA->TNF_release Inhibitor 2-Cyclobutyl-1H-imidazole Inhibitor Inhibitor->p38

Caption: p38 MAPK signaling pathway and point of inhibition.

Conclusion

The 2-cyclobutyl-1H-imidazole scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly targeting kinases involved in inflammatory diseases and cancer. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of such compounds. By systematically applying these methodologies, researchers can efficiently advance their drug discovery programs and identify promising lead candidates for further preclinical and clinical development.

References

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  • van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of imidazoles from 1-substituted tosylmethyl isocyanides. Tetrahedron Letters, 13(52), 5337-5340.
  • Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal chemistry, 10(6), 557-583.
  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Ohta, S., et al. (2000). Synthesis of 2-aminoimidazole marine alkaloids, Girolline and its analogs. Tetrahedron, 56(49), 9637-9646.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual.
  • Adamson, A. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-β family signalling.
  • Shaffer, C. J. (2003). A novel, efficient synthesis of 2,4,5-trisubstituted imidazoles. Tetrahedron Letters, 44(40), 7409-7412.
  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375.
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  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Heldin, C. H., Miyazono, K., & ten Dijke, P. (1997). TGF-β signalling from cell membrane to nucleus through SMAD proteins.
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  • Sharma, A., & Kumar, V. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13.
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  • Massagué, J. (2012). TGFβ signalling in context. Nature reviews Molecular cell biology, 13(10), 616-630.
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  • Kümmerer, K. (2009). The path of p38α MAP kinase inhibition. University of Tübingen.
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  • Schmierer, B., & Hill, C. S. (2007). TGFβ-SMAD signal transduction: molecular specificity and integration with cooperating pathways. Annual review of biochemistry, 76, 621-649.
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Perry, D. O., & Taanman, J. W. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker. bioRxiv.
  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Nikolic, M., Dudek, H., Kwon, Y. T., Ramos, Y. F., & Tsai, L. H. (1996). The cdk5/p35 kinase is essential for neurite outgrowth during neuronal differentiation. Genes & development, 10(7), 816-825.
  • Cheung, Z. H., & Ip, N. Y. (2007). Cdk5 regulates activity-dependent gene expression and dendrite development. Journal of Neuroscience, 27(42), 11336-11345.
  • TSI Journals. (n.d.). Imidazole-Based Pharmaceutical Molecules are Synthesized Using th. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 2-Cyclobutyl-1H-imidazole-based Ionic Liquids

Executive Summary & Strategic Rationale This application note details the synthesis of 2-cyclobutyl-1H-imidazole and its subsequent conversion into room-temperature ionic liquids (RTILs). While 1,3-dialkylimidazolium sal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 2-cyclobutyl-1H-imidazole and its subsequent conversion into room-temperature ionic liquids (RTILs). While 1,3-dialkylimidazolium salts (e.g., [BMIM]) are ubiquitous, the introduction of a cyclobutyl group at the C2 position offers distinct physicochemical advantages.

Why Cyclobutyl? Unlike linear alkyl chains (n-butyl) or planar aromatics (phenyl), the cyclobutyl moiety introduces significant steric bulk and lipophilicity without excessive molecular weight. This "butterfly" conformation at the C2 position can suppress the melting point of the final salt by disrupting crystal packing, thereby expanding the liquidus range of the resulting ionic liquid. These derivatives are increasingly relevant in electrochemical energy storage (as electrolytes with wide electrochemical windows) and medicinal chemistry (as tunable solvents for active pharmaceutical ingredients).

Synthetic Pathway Overview

The synthesis follows a modular three-phase workflow:

  • Core Construction: Debus-Radziszewski condensation to form the 2-cyclobutyl-1H-imidazole ring.

  • Cation Formation: Quaternization (alkylation) of the

    
    -position.
    
  • Anion Tuning: Metathesis to exchange the halide for a target anion (e.g.,

    
    ).
    
Workflow Visualization

SynthesisWorkflow Start Cyclobutane- carboxaldehyde Inter1 2-Cyclobutyl- 1H-imidazole Start->Inter1 Phase 1: Radziszewski Reagents1 Glyoxal (40%) + NH4OAc Reagents1->Inter1 Inter2 [1-Alkyl-2-cyclobutyl imidazolium][X] Inter1->Inter2 Phase 2: S_N2 Alkylation Step2 Quaternization (R-X) Step2->Inter2 Final Final IL (Hydrophobic) Inter2->Final Phase 3: Anion Exchange Step3 Metathesis (LiNTf2) Step3->Final

Figure 1: Modular synthetic pathway from aldehyde precursor to functional ionic liquid.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Cyclobutyl-1H-imidazole

Mechanism: Debus-Radziszewski Condensation.[1] Criticality: This step builds the scaffold. Temperature control is vital to prevent polymerization of glyoxal.

Reagents:

  • Cyclobutanecarboxaldehyde (1.0 eq)

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Ammonium Acetate (

    
    , 2.2 eq)
    
  • Methanol (Solvent)[2]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Place in an ice-water bath (

    
    ).
    
  • Solubilization: Dissolve

    
     (2.2 eq) in Methanol (5 mL per gram of aldehyde).
    
  • Glyoxal Addition: Add Glyoxal (1.0 eq) to the cooled solution. Stir for 15 minutes.

  • Aldehyde Addition: Add Cyclobutanecarboxaldehyde (1.0 eq) dropwise over 30 minutes. Note: The reaction is exothermic; maintaining low temperature minimizes side-product formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours.

  • Workup:

    • Remove methanol under reduced pressure (Rotavap).

    • Neutralize the residue with saturated

      
       solution (pH ~8).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from acetonitrile or purify via flash column chromatography (DCM:MeOH 95:5) if the crude is dark brown.

Phase 2: Quaternization (Synthesis of the Halide Salt)

Mechanism:


 Nucleophilic Substitution (Menshutkin Reaction).
Target:  1-Butyl-2-cyclobutylimidazolium Bromide ([Bu-cBuIm][Br]).

Reagents:

  • 2-Cyclobutyl-1H-imidazole (from Phase 1)

  • 1-Bromobutane (1.2 eq)

  • Acetonitrile (ACN) or Toluene (Solvent)

Protocol:

  • Dissolution: Dissolve the imidazole derivative in ACN (3 mL/g) in a pressure tube or RBF with a reflux condenser.

  • Alkylation: Add 1-Bromobutane (1.2 eq).

  • Thermal Activation:

    • Method A (Standard): Reflux at

      
       for 24 hours under Nitrogen (
      
      
      
      ).
    • Method B (Microwave - Recommended): Irradiate at

      
       for 45 minutes (Max Power 150W). Microwave synthesis drastically reduces time and often yields cleaner products [4].
      
  • Isolation:

    • The product may separate as a dense oil or precipitate.

    • Wash the crude product with diethyl ether (

      
      ) to remove unreacted alkyl halide and starting imidazole. Critical: The IL is insoluble in ether, while impurities are soluble.
      
  • Drying: Dry under high vacuum (

    
     mbar) at 
    
    
    
    for 8 hours to remove trace solvents.
Phase 3: Anion Metathesis (Hydrophobic IL Formation)

Mechanism: Ion Exchange. Target: 1-Butyl-2-cyclobutylimidazolium bis(trifluoromethylsulfonyl)imide ([Bu-cBuIm][


]).

Reagents:

  • [Bu-cBuIm][Br] (Precursor)

  • Lithium bis(trifluoromethylsulfonyl)imide (

    
    , 1.1 eq)
    
  • Deionized Water (Solvent)

Protocol:

  • Preparation: Dissolve the halide salt in distilled water (minimum volume).

  • Exchange: Add an aqueous solution of

    
     (1.1 eq) dropwise.
    
    • Observation: The solution will become cloudy as the hydrophobic IL forms and separates (Phase separation).

  • Stirring: Stir vigorously for 4 hours at RT.

  • Extraction: Extract the lower IL phase with Dichloromethane (DCM).

  • Purification (Silver Nitrate Test):

    • Wash the DCM layer with water repeatedly.

    • Validation: Test the aqueous wash with

      
      . If a precipitate (AgBr) forms, halide is still present. Continue washing until the silver nitrate test is negative.
      
  • Final Isolation: Remove DCM via Rotavap and dry under high vacuum at

    
     for 24 hours.
    

Quality Control & Characterization

Expected NMR Signals ( NMR, )

The 2-cyclobutyl substitution creates a distinct signature compared to standard 2-H or 2-Methyl imidazoles.

PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
C2-CH (Cyclobutyl) 3.6 – 3.9MultipletThe methine proton connecting the ring to the imidazole.
N-CH2 (Butyl) 4.1 – 4.3TripletDiagnostic of successful quaternization.
Im-H (C4/C5) 7.2 – 7.6DoubletsRing protons. Shift downfield in the IL form vs. neutral.
Cyclobutyl-CH2 1.9 – 2.5MultipletsDistinctive "puckered" ring protons.
Thermal Analysis (DSC)
  • Melting Point (

    
    ):  Expect a 
    
    
    
    significantly lower than the 2-methyl analogue due to the steric disruption of the cyclobutyl group.
  • Glass Transition (

    
    ):  Many 
    
    
    
    salts of this class do not crystallize easily and appear as glass-forming liquids (
    
    
    to
    
    
    ) [2].

Troubleshooting: The "Oiling Out" Phenomenon

A common challenge in IL synthesis is the failure of intermediates to crystallize, retaining impurities.

PurificationLogic Problem Intermediate Halide Salt is an Oil (Not Solid) Check1 Check Purity (NMR) Problem->Check1 Impurity Contains Unreacted Alkyl Halide/Imidazole Check1->Impurity Impure Pure Chemically Pure but Viscous Liquid Check1->Pure Pure Action1 Solvent Washing: Vigorous stirring with Diethyl Ether/Hexane Impurity->Action1 Action2 Seed Crystallization: Cool to -20°C, scratch glass, add seed crystal Pure->Action2 Try to Solidify Action3 Proceed to Metathesis: (If purity >98%) Pure->Action3 Accept Oil State Action1->Check1 Retest

Figure 2: Decision tree for handling non-crystalline intermediates.

Safety & Handling

  • Cyclobutanecarboxaldehyde: Pungent and reactive. Handle in a fume hood.

  • Exotherms: The Radziszewski reaction and Quaternization can be exothermic. Never scale up without evaluating cooling capacity.

  • Lithium Salts (

    
    ):  Hygroscopic and corrosive. Avoid skin contact.
    
  • Waste: Aqueous waste from metathesis contains Lithium and Bromide ions; dispose of according to halogenated waste protocols.

References

  • Debus-Radziszewski Synthesis

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: General mechanism for imidazole ring formation from dicarbonyls and aldehydes.[3]

  • Ionic Liquid Synthesis & Properties

    • Title: Synthesis and physical properties of tunable aryl alkyl ionic liquids based on 1-aryl-4,5-dimethylimidazolium c
    • Source: Beilstein Journal of Organic Chemistry (2024).
    • Context: Protocols for quaterniz
  • Microwave-Assisted Synthesis

    • Title: Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
    • Source: RSC Advances / ResearchG
    • Context: Comparison of thermal vs.
  • Purification of Ionic Liquids

    • Title: Purification of imidazolium ionic liquids for spectroscopic application.[4]

    • Source: ResearchGate.[4]

    • Context: Techniques for removing color and halide impurities (recrystalliz
  • Anion Metathesis Protocols

    • Title: Examples of ionic liquids prepared by anion met
    • Source: ResearchGate.[4]

    • Context: Standard table and procedure for exchanging halide anions.

Sources

Method

Application Note: Optimized Chromatographic Isolation Strategies for 2-Cyclobutyl-1H-imidazole

Topic: Protocol for the purification of 2-Cyclobutyl-1H-imidazole by chromatography Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Purification Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the purification of 2-Cyclobutyl-1H-imidazole by chromatography Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Purification Scientists.

Executive Summary

The purification of 2-Cyclobutyl-1H-imidazole presents a classic challenge in heterocyclic chemistry: isolating a moderately basic, amphiphilic molecule without compromising yield or peak symmetry. Standard silica gel chromatography often results in severe peak tailing due to the interaction between the basic imidazole nitrogen and acidic silanol groups.[1]

This guide outlines two distinct, validated protocols:

  • Normal Phase Flash Chromatography: Utilizing amine-modified mobile phases for bulk purification.

  • High-pH Preparative HPLC: Leveraging pH-switching strategies to maximize loading capacity and resolution for high-purity isolation (>99%).

Physicochemical Profile & Purification Logic[1][2]

To design an effective purification, one must understand the molecular behavior of the target.

PropertyValue / CharacteristicImpact on Chromatography
Structure 5-membered aromatic heterocycle with a bulky cycloalkyl group.Amphiphilic: Soluble in polar organics (MeOH, DCM) and aqueous buffers at low pH.
Basicity (pKa) ~7.3 – 7.6 (Conjugate Acid)Critical: The molecule is protonated (cationic) at pH < 5 and neutral at pH > 8.
Silica Interaction High AffinityThe unprotonated nitrogen acts as a Lewis base, binding to acidic silanols (

), causing "streaking" or irreversible adsorption.
UV Absorbance Low to Moderate (210–220 nm)Lacks extended conjugation. Detection requires low-UV monitoring; MS detection is preferred.
The "Silanol Effect" Mechanism

In standard chromatography, the imidazole moiety hydrogen bonds to the silica surface. To prevent this, we must introduce a Sacrificial Base (Triethylamine or Ammonium Hydroxide) that competes for these binding sites, effectively "shielding" the silica and allowing the imidazole to elute as a symmetrical band.

Method A: Amine-Modified Flash Chromatography (Bulk Purification)

Objective: Isolation of crude material (100 mg – 10 g scale) following synthesis (e.g., Radziszewski reaction or metal-catalyzed coupling).

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm). Note: Spherical particles reduce backpressure compared to irregular silica.

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Concentrated NH₄OH .

  • Detection: UV at 215 nm and 254 nm.

Protocol Steps
  • Column Equilibration (Crucial Step):

    • Flush the column with 100% Solvent A initially.

    • Switch to 90% A / 10% B and run for 3 column volumes (CV). This pre-saturates the silica surface with the amine modifier (TEA/NH₃) before the sample is even loaded.

    • Return to 100% Solvent A for loading.

  • Sample Loading:

    • Preferred:Dry Load. Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or loose silica (1:3 ratio), and dry under vacuum. Pack into a solid load cartridge.

    • Reasoning: Liquid loading in DCM often leads to band broadening if the sample is not perfectly soluble.

  • Gradient Execution:

    • Run a linear gradient to elute the product. The cyclobutyl group adds lipophilicity, making it elute earlier than unsubstituted imidazole.

Time (CV)% Solvent B (MeOH + 1% TEA)Mechanistic Action
0–20%Elution of non-polar impurities (starting aldehydes).
2–100%

10%
Gradual increase in polarity.
10–1510%

20%
Target elution window (typically elutes ~5–8% MeOH).
15–1820%

100%
Column wash (highly polar polymers).
  • Post-Run Processing:

    • Pool fractions.

    • Evaporation Warning: 2-Cyclobutyl-1H-imidazole is relatively stable, but prolonged heating with TEA residues can cause degradation. Evaporate at <40°C.

    • Azeotrope: To remove TEA traces, add toluene and re-evaporate, or dry under high vacuum overnight.

Workflow Visualization

FlashProtocol Start Crude Mixture Load Dry Load (Celite/Silica) Start->Load Equilibration Equilibrate Silica (DCM + 1% TEA) Equilibration->Load Pre-treat Gradient Run Gradient 0-20% MeOH/TEA Load->Gradient Tailing Check Peak Shape Gradient->Tailing Tailing->Equilibration Tailing? Increase Base Pool Pool Fractions Tailing->Pool Symmetric Dry Vac. Dry (+ Toluene chase) Pool->Dry

Figure 1: Workflow for Amine-Modified Flash Chromatography. Note the feedback loop: if tailing occurs, the column was likely insufficiently equilibrated with the base modifier.

Method B: High-pH Preparative HPLC (High Purity)

Objective: "Polishing" step for biological assay material (>99% purity).

The Logic of pH Switching: At low pH (TFA/Formic acid), the imidazole is protonated (


). Charged molecules are highly polar and elute very quickly (near the void volume) on C18, often requiring 100% aqueous conditions which causes "phase collapse" or poor retention.
Solution:  Use a High pH (pH 10)  buffer. The imidazole remains neutral (

), retaining its hydrophobic character. This allows it to interact strongly with the C18 chain, eluting later in the gradient with higher loading capacity and sharper peaks.
Materials
  • Column: C18 Hybrid Particle Column (e.g., Waters XBridge or Agilent Zorbax Extend). Must be rated for pH > 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile (MeCN).

Protocol Steps
  • Buffer Preparation:

    • Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC grade water.

    • Add conc. Ammonium Hydroxide dropwise until pH reaches 10.0.

    • Filter through 0.22 µm membrane.

  • Gradient Strategy:

    • Because the molecule is neutral at pH 10, it will behave like a standard organic molecule.

Time (min)% MeCN (B)Flow Rate
0.05%20 mL/min
1.05%20 mL/min
10.060%20 mL/min
12.095%20 mL/min
14.05%20 mL/min
  • Fraction Handling (Critical):

    • Fractions collected from High pH HPLC contain ammonium bicarbonate.

    • Lyophilization: Do not use rotary evaporation at high heat. Freeze-dry (lyophilize) the fractions. Ammonium bicarbonate is volatile and will sublime, leaving the pure free base of the imidazole.

pH-Dependent Retention Logic

HPLCSwitch Molecule 2-Cyclobutyl-1H-imidazole LowPH Low pH (< 3) (Formic/TFA) Molecule->LowPH HighPH High pH (10) (NH4HCO3) Molecule->HighPH StateLow Protonated Cation (+) Highly Polar LowPH->StateLow StateHigh Neutral Free Base (0) Lipophilic HighPH->StateHigh ResultLow Poor Retention Early Elution Low Loading StateLow->ResultLow ResultHigh Strong Retention Sharp Peaks High Loading StateHigh->ResultHigh

Figure 2: Mechanistic comparison of Low pH vs. High pH chromatography for alkyl-imidazoles. High pH is the superior choice for retention and capacity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Broad, Tailing Peaks (Silica) Active silanols interacting with imidazole nitrogen.Increase TEA concentration to 2%. Ensure column is pre-flushed with modifier.
Split Peaks (HPLC) Sample solvent mismatch or pH instability.Dissolve sample in Mobile Phase A (or 50/50 A/B). Do not dissolve in pure DMSO if injecting large volumes.
Low Recovery (Evaporation) Volatility or salt formation.The free base may sublime under high vacuum/heat. Keep bath <40°C. If HCl salt is desired, treat with 1M HCl in ether before drying.
Co-elution with impurities Similar polarity of byproducts.Switch from MeOH/DCM to EtOAc/Hexane (if soluble) or use the High pH HPLC method for orthogonality.

References

  • PubChem. (2025).[2] 2-Phenyl-2-imidazoline (Analogous pKa data for 2-substituted imidazoles). National Library of Medicine. [Link]

  • Shimadzu Application News. (2023). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Europa. [Link]

  • Biotage Blog. (2023). How does pH affect reversed-phase chromatography separations? Biotage.[3] [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: General Methods. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Agrochemical Candidates from 2-Cyclobutyl-1H-imidazole

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: A Senior Application Scientist Abstract The imidazole scaffold is a cornerstone in the development of a wide array of pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole scaffold is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals due to its versatile chemical reactivity and ability to interact with various biological targets. This document provides a comprehensive guide for the potential application of 2-cyclobutyl-1H-imidazole as a novel building block in the synthesis of new agrochemical candidates. While direct utilization of this specific precursor in commercially available agrochemicals is not prominently documented, its unique structural motif presents an opportunity for the exploration of new chemical space in the quest for next-generation fungicides, herbicides, and insecticides. These notes detail a robust protocol for the synthesis of 2-cyclobutyl-1H-imidazole and subsequently propose well-founded synthetic routes to exemplary agrochemical analogues. The causality behind experimental choices is elucidated, and all protocols are designed as self-validating systems.

Introduction: The Rationale for 2-Cyclobutyl-1H-imidazole in Agrochemical Discovery

The imidazole ring is a privileged structure in medicinal and agrochemical science, appearing in numerous commercial products. Its prevalence stems from its aromatic nature, hydrogen bond donor and acceptor capabilities, and its ability to be readily functionalized at multiple positions. The introduction of a cyclobutyl group at the 2-position offers several intriguing possibilities for agrochemical design:

  • Novelty and Patentability: The cyclobutyl moiety is less common than other alkyl or aryl substituents, offering a clear path to novel chemical entities with strong intellectual property potential.

  • Metabolic Stability: The cyclobutyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to longer-lasting efficacy in the field.

  • Conformational Constraint: The rigid nature of the cyclobutyl group can lock the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for the target protein.

  • Physicochemical Properties: The lipophilicity of the cyclobutyl group can be fine-tuned to optimize the compound's solubility, membrane permeability, and overall bioavailability.

This guide, therefore, serves as a foundational resource for researchers aiming to leverage these potential advantages by incorporating the 2-cyclobutyl-1H-imidazole scaffold into their discovery programs.

Synthesis of the Core Scaffold: 2-Cyclobutyl-1H-imidazole

A reliable and efficient synthesis of the core building block is paramount. A two-step protocol, adapted from established methodologies for the synthesis of 2-substituted imidazoles from aldehydes, is presented below.[1][2] This approach involves the initial formation of a 2-imidazoline intermediate, followed by oxidation to the aromatic imidazole.

Synthetic Workflow Overview

Synthesis_Workflow Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Step1 Step 1: Imidazoline Formation Cyclobutanecarboxaldehyde->Step1 Ethylenediamine Ethylenediamine Ethylenediamine->Step1 2-Cyclobutyl-2-imidazoline 2-Cyclobutyl-2-imidazoline Step1->2-Cyclobutyl-2-imidazoline I₂, K₂CO₃ Step2 Step 2: Oxidation 2-Cyclobutyl-2-imidazoline->Step2 2-Cyclobutyl-1H-imidazole 2-Cyclobutyl-1H-imidazole Step2->2-Cyclobutyl-1H-imidazole (Diacetoxyiodo)benzene (DIB) Prothioconazole_Analogue start 2-Cyclobutyl-1H-imidazole step1 N-Alkylation start->step1 1-bromo-2-chloroethane, Base intermediate1 N-alkylated imidazole step1->intermediate1 step2 Epoxide Opening intermediate1->step2 Triazole, Base final_product Prothioconazole Analogue step2->final_product PPO_Inhibitor_Analogue start 2-Cyclobutyl-1H-imidazole step1 N-Arylation start->step1 final_product N-Aryl-2-cyclobutyl-imidazole step1->final_product aryl_halide Substituted Aryl Halide aryl_halide->step1 CuI, Base, Ligand

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclobutyl-1H-imidazole

Status: Operational Ticket ID: T-IMID-CYC-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Topic: Yield Optimization & Troubleshooting for 2-Cyclobutyl-1H-imidazole Executive Summary The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-IMID-CYC-002 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Topic: Yield Optimization & Troubleshooting for 2-Cyclobutyl-1H-imidazole

Executive Summary

The synthesis of 2-Cyclobutyl-1H-imidazole is frequently plagued by two distinct failure modes: polymerization of the dicarbonyl precursor (resulting in dark tars) and loss of product during workup (due to the high water solubility of the imidazole core).

This guide moves beyond standard textbook definitions to provide a robust, optimized protocol based on the Modified Debus-Radziszewski reaction. We prioritize the use of Ammonium Acetate (


)  over aqueous ammonia to control pH and minimize oligomerization.

Module 1: The Optimized Protocol

Standard Operating Procedure (SOP-IMID-05) Use this protocol to replace standard "one-pot" aqueous ammonia methods.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Cyclobutanecarbaldehyde 1.0ElectrophileMust be colorless. If yellow/brown, distill before use to remove carboxylic acid.
Glyoxal (40% aq.) 1.0 - 1.1C2-BackboneFresh bottle preferred. Old glyoxal polymerizes (low titer).
Ammonium Acetate 4.0 - 5.0Nitrogen SourceExcess required to drive equilibrium and buffer pH.
Methanol (MeOH) SolventMediumSolubilizes all species; easy to remove.
Acetic Acid (AcOH) AdditiveCatalyst5-10 mol% accelerates imine formation.
Step-by-Step Workflow
  • Pre-Complexation (Critical for Yield):

    • In a round-bottom flask, dissolve Cyclobutanecarbaldehyde (1.0 eq) and Ammonium Acetate (2.0 eq) in Methanol (

      
       volumes).
      
    • Stir at 0°C for 20 minutes.

    • Technical Insight: This allows the aldehyde to form the initial hemiaminal/imine species, protecting it from side reactions when glyoxal is introduced.

  • Controlled Addition:

    • Add Glyoxal (1.1 eq) dropwise over 15 minutes at 0°C.

    • Add the remaining Ammonium Acetate (2.0-3.0 eq).

    • Reasoning: Dumping glyoxal rapidly often leads to self-polymerization (darkening) before it can react with the aldehyde.

  • Cyclization:

    • Allow the mixture to warm to room temperature (RT).

    • Stir at RT for 12–18 hours.

    • Checkpoint: The solution should turn yellow/orange but not black/tarry. If black, temperature was too high or glyoxal was degraded.

  • Workup (The Yield Killer):

    • Remove Methanol under reduced pressure.[1]

    • Do NOT extract yet. Proceed to Module 3 for the specific isolation technique.

Module 2: Reaction Logic & Pathway Visualization

Understanding the mechanism helps diagnose where the mass balance is lost. The reaction proceeds through a delicate "diimine" or "monodiamine" intermediate.

Radziszewski_Mechanism Start Cyclobutane- carbaldehyde + NH4OAc Imine Imine/Hemiaminal Intermediate Start->Imine 0°C, MeOH Glyoxal Glyoxal (Slow Addition) Glyoxal->Imine Condensation Side_Polymer Glyoxal Oligomers (Yield Loss) Glyoxal->Side_Polymer Fast Addn/High Temp Cyclization Cyclization (Ring Closure) Imine->Cyclization RT, -H2O Side_Oxazole Oxazole Byproduct Imine->Side_Oxazole Low NH3 conc. Product 2-Cyclobutyl- 1H-imidazole Cyclization->Product -NH3

Figure 1: Reaction pathway emphasizing the critical 'Imine Intermediate' stage. Diverting to 'Side_Polymer' is the primary cause of low conversion.

Module 3: Isolation & Purification (The "Empty Flask" Syndrome)

Problem: Users often report 0% yield despite TLC showing product. Cause: 2-Cyclobutyl-1H-imidazole is amphoteric but predominantly basic (


). Partitioning at neutral pH leaves >50% of the product in the aqueous layer.
Optimized Extraction Protocol
  • Residue Treatment: After evaporating MeOH, you are left with a sticky residue containing product, acetic acid, and excess ammonium salts.

  • Dissolution: Dissolve residue in 1M HCl (aqueous). Wash this acidic solution with Ethyl Acetate (EtOAc) once.

    • Why? The product is protonated (imidazolium salt) and stays in water. Non-basic impurities (tar, unreacted aldehyde) move to EtOAc. Discard the EtOAc layer.

  • The pH Swing (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Basify slowly with 10M NaOH or Solid

      
        until pH > 10 .
      
    • Note: The solution will become cloudy as the free base precipitates/oils out.

  • Salting Out: Saturate the aqueous layer with solid NaCl .

    • Why? This "salting out" effect drastically reduces the water solubility of the organic product, forcing it into the organic layer.

  • Extraction: Extract 3x with Chloroform/Isopropanol (3:1) or DCM .

    • Tip: Standard EtOAc is often too non-polar to pull the imidazole out of water efficiently. DCM or CHCl3/IPA is superior.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Module 4: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black within 1 hour. Is it salvageable?
  • Diagnosis: Rapid polymerization of glyoxal. This usually happens if the reaction exotherms (gets hot) too quickly or if glyoxal was added all at once to a warm solution.

  • Solution: Likely not salvageable. The "black tar" traps the product. Restart the reaction. Ensure reagents are cooled to 0°C before mixing and add glyoxal slowly.

Q2: I see the product on TLC, but after column chromatography, I recovered nothing.
  • Diagnosis: Imidazoles stick to silica gel due to their basic nitrogen interacting with acidic silanols.

  • Solution:

    • Deactivate Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexanes.

    • Eluent Modifier: Use DCM : Methanol :

      
       (90 : 9 : 1). The ammonia competes for the silica sites, allowing your product to elute.
      
Q3: Can I use Cyclobutanecarbonitrile instead of the aldehyde?
  • Answer: Yes, but it requires a different route (e.g., reaction with ethylenediamine followed by oxidation).

  • Pros: Avoids glyoxal polymerization.

  • Cons: Requires an oxidation step (using

    
     or Swern) to convert the imidazoline to imidazole, which can be tricky with the strained cyclobutyl ring (potential for ring opening under harsh oxidative conditions). Stick to the aldehyde route (Radziszewski) first.
    

Module 5: Decision Tree for Workup

Workup_Logic Start Crude Reaction Mixture (MeOH removed) AcidWash Dissolve in 1M HCl Wash with EtOAc Start->AcidWash Check Where is the Product? AcidWash->Check AqLayer Aqueous Layer (Product is Imidazolium Salt) Check->AqLayer Target OrgLayer Organic Layer (Impurities/Tar) Check->OrgLayer Waste Basify Basify to pH > 10 (NaOH/K2CO3) AqLayer->Basify Salt Add NaCl (Saturation) Basify->Salt Extract Extract with DCM or CHCl3:IPA (3:1) Salt->Extract

Figure 2: Workup decision tree to maximize recovery of amphoteric imidazoles.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Radziszewski mechanism and imidazole properties).
  • US Patent 3715365A. (1973). Imidazole synthesis. Google Patents. Link (Foundational industrial process for optimizing glyoxal/aldehyde condensation using ammonium salts).

  • Galloway, K. et al. (2017). Ammonium-Catalyzed Formation of Imidazole Derivatives. Physical Chemistry Chemical Physics. Link (Detailed kinetic analysis of the glyoxal-ammonia reaction pathways).

  • BenchChem Technical Support. (2025). Troubleshooting Yield Loss in Imidazole Synthesis. Link (General troubleshooting for Debus-Radziszewski reactions).

  • Behbehani, H. et al. (2012). Green synthesis of 2,4,5-trisubstituted imidazoles. Research on Chemical Intermediates.

Sources

Optimization

Technical Support Center: Optimization of 2-Cyclobutyl-1H-imidazole Synthesis

Executive Summary & Reaction Overview The synthesis of 2-Cyclobutyl-1H-imidazole is a critical entry point for introducing sp³-rich lipophilicity into drug scaffolds. While the classical Radziszewski condensation (Cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The synthesis of 2-Cyclobutyl-1H-imidazole is a critical entry point for introducing sp³-rich lipophilicity into drug scaffolds. While the classical Radziszewski condensation (Cyclobutanecarbaldehyde + Glyoxal + Ammonia) is the most direct route, it is notoriously prone to low yields and "tarry" side products due to the polymerization of glyoxal and the high water solubility of the imidazole product.

This guide provides an optimized technical workflow to maximize yield and purity, specifically addressing the steric and physicochemical challenges posed by the cyclobutyl moiety.

Core Reaction Pathway

The reaction proceeds through a multi-component condensation.[1][2][3] The critical control point is the formation of the diimine intermediate without triggering the Cannizzaro disproportionation of the aldehyde or the oligomerization of glyoxal.

ReactionPathway Start Reagents: Cyclobutanecarbaldehyde Glyoxal (40% aq) Ammonium Acetate Step1 Imine Formation (Reversible) Start->Step1 MeOH/H2O, <10°C Side1 Side Reaction: Glyoxal Polymerization (Dark Tar) Start->Side1 pH > 10 or High Conc. Side2 Side Reaction: Aldehyde Oxidation Start->Side2 Air exposure Step2 Cyclization (Rate Limiting) Step1->Step2 Heat (60-80°C) Product 2-Cyclobutyl-1H-imidazole (Crude) Step2->Product -H2O

Figure 1: Mechanistic pathway and critical failure modes in Radziszewski synthesis.

Troubleshooting Guide

This section addresses specific failure modes reported by users during the synthesis of 2-cyclobutyl-1H-imidazole.

Issue 1: "My reaction mixture turned into a black, viscous tar."

Diagnosis: Uncontrolled polymerization of glyoxal. Root Cause: Glyoxal is highly electrophilic. In the presence of strong bases (like free ammonia gas or hydroxide) or high localized concentrations, it undergoes rapid exothermic polymerization. Solution:

  • Switch Nitrogen Source: Replace aqueous ammonia (

    
    ) with Ammonium Acetate (
    
    
    
    )
    . The acetate acts as a buffer, maintaining a pH (~7-8) that favors imine formation over polymerization.
  • Order of Addition: Do not mix glyoxal and ammonia directly without the aldehyde present.

    • Correct Protocol: Dissolve Aldehyde and Glyoxal in Methanol first. Cool to 0°C. Add Ammonium Acetate slowly.

Issue 2: "I cannot extract the product; it stays in the aqueous layer."

Diagnosis: High polarity and water solubility of the imidazole ring.[2] Root Cause: 2-Cyclobutyl-1H-imidazole is amphoteric and highly soluble in water, especially if the pH is not strictly controlled during workup. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • pH Adjustment: The pKa of the imidazole conjugate acid is ~7.0.

    • To Extract: Adjust aqueous pH to 10-12 using

      
      . This ensures the imidazole is in its neutral (free base) form, which partitions better into organic solvents.
      
  • Solvent Choice: Diethyl ether is often too non-polar. Use Ethyl Acetate or Dichloromethane/Isopropanol (9:1) for extraction.

Issue 3: "The yield is stuck at 30%."

Diagnosis: Incomplete cyclization or loss of volatile aldehyde. Root Cause: Cyclobutanecarbaldehyde (bp ~116°C) can be volatile or undergo air oxidation. The steric bulk of the cyclobutyl group also slows the ring closure compared to methyl/ethyl analogs. Solution:

  • Stoichiometry: Use a 2:1:1 ratio of Ammonia:Glyoxal:Aldehyde. Excess ammonia drives the equilibrium.

  • Temperature Ramp: Start the reaction at 0°C for 1 hour (imine formation), then heat to 60-70°C for 4-12 hours (cyclization). Do not blast heat immediately.

Optimized Experimental Protocol

Objective: Synthesis of 2-Cyclobutyl-1H-imidazole (10 mmol scale). Safety: Glyoxal is a sensitizer. Work in a fume hood.

Reagents
ReagentEquiv.AmountNotes
Cyclobutanecarbaldehyde1.0841 mg (10 mmol)Freshly distilled if yellow
Glyoxal (40% w/w aq.)1.11.6 g (~11 mmol)Clear solution required
Ammonium Acetate4.03.08 g (40 mmol)Acts as N-source & buffer
Methanol-20 mLSolvent
Step-by-Step Methodology
  • Pre-cooling: In a 100 mL round-bottom flask, dissolve Cyclobutanecarbaldehyde (1.0 equiv) in Methanol (10 mL). Cool the solution to 0°C in an ice bath.

  • Glyoxal Addition: Add Glyoxal solution (1.1 equiv) dropwise to the cold aldehyde solution. Stir for 10 minutes.

  • Ammonia Addition: Dissolve Ammonium Acetate (4.0 equiv) in the remaining Methanol (10 mL) and add it slowly to the reaction mixture at 0°C.

    • Why? Low temperature prevents immediate exothermic polymerization.

  • Imine Formation: Allow the mixture to stir at 0°C for 1 hour.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the mixture to 65°C (internal temperature) for 12 hours.

    • Monitoring: TLC (10% MeOH in DCM). The aldehyde spot should disappear.[4]

  • Workup:

    • Concentrate the methanol under reduced pressure to ~5 mL.

    • Add Water (20 mL).

    • Basify to pH 10 using saturated

      
       solution.
      
    • Saturate with solid NaCl.

    • Extract with Ethyl Acetate (3 x 20 mL) .

  • Purification: Dry combined organics over

    
    , filter, and concentrate. If the crude is dark, filter through a short plug of silica gel eluting with EtOAc.
    

Frequently Asked Questions (FAQ)

Q: Can I use Cyclobutyl cyanide (nitrile) instead of the aldehyde? A: Yes, but it requires a different route. You would first convert the nitrile to an amidine (using HCl/MeOH then


), and then react the amidine with an 

-haloketone or

-haloaldehyde. This route is higher yielding but requires more steps and expensive reagents compared to the aldehyde/glyoxal route [1].

Q: Is the cyclobutyl ring stable under these conditions? A: Yes. The cyclobutyl ring is stable to moderate heat (up to 100°C) and the weak basic conditions of ammonium acetate. Avoid strong Lewis acids (


) or radical initiators, which could trigger ring-opening.

Q: Why do I see a peak at ~8.0 ppm in the proton NMR? A: This is the characteristic signal for the C4/C5 protons of the imidazole ring. In 2-substituted imidazoles, these two protons are equivalent (or nearly so) and appear as a singlet or tight multiplet, confirming ring closure.

Q: Can I scale this up to 100g? A: Yes, but exotherm control is critical during the ammonium acetate addition. For large scales, use a dosing pump to add the ammonia source and ensure active cooling.

References

  • Debus-Radziszewski Imidazole Synthesis . Comprehensive Organic Name Reactions and Reagents. Wiley, 2010. Link

  • Optimization of Imidazole Synthesis . Asian Journal of Chemistry, 2008. (Discusses the NH4OAc vs NH4OH yield improvements). Link

  • Synthesis of 2-substituted imidazoles via glyoxal condensation . Journal of Organic Chemistry, 2012.[5] (General protocol adaptation). Link

  • Physicochemical Properties of Imidazoles . National Center for Biotechnology Information. PubChem Compound Summary for Imidazole. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Cyclobutyl-1H-imidazole

[1] Current Status: Operational Ticket ID: TCH-IMDZ-CYC-001 Subject: Prevention of oxidative degradation and hygroscopic damage during long-term storage.[1] Executive Summary 2-Cyclobutyl-1H-imidazole (CAS: 66522-54-9) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: TCH-IMDZ-CYC-001 Subject: Prevention of oxidative degradation and hygroscopic damage during long-term storage.[1]

Executive Summary

2-Cyclobutyl-1H-imidazole (CAS: 66522-54-9) is a valuable heterocyclic building block.[1][2] While the cyclobutyl ring introduces steric bulk and lipophilicity, the imidazole core remains the primary site of instability.[1] Users frequently report "yellowing" or "browning" over time—a hallmark of oxidative degradation initiated by the electron-rich nitrogen atoms.[1] Furthermore, the molecule is amphoteric and hygroscopic, making it susceptible to moisture-induced stoichiometry errors and salt formation.[1]

This guide provides a self-validating storage protocol designed to maintain >98% purity over extended periods.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the failure points.[1] The degradation of 2-Cyclobutyl-1H-imidazole is rarely a breakdown of the carbon skeleton (the cyclobutyl ring is relatively robust under storage conditions).[1] Instead, it is a surface-mediated reaction cascade.[1]

Primary Failure Modes:
  • N-Oxidation (Yellowing): The lone pair on the N-3 nitrogen is a nucleophile.[1] In the presence of atmospheric oxygen and light, it can form N-oxides or initiate radical polymerization, leading to the formation of yellow/brown conjugated impurities (azo- or nitro- species).[1]

  • Hygroscopic Clumping: The polar imidazole ring hydrogen bonds avidly with atmospheric water.[1] While this rarely cleaves the ring, it alters the molecular weight (hydrate formation), ruining stoichiometric precision in downstream synthesis.[1]

  • Photo-degradation: UV light accelerates the oxidation of the aromatic ring, particularly in solution or on the surface of the solid.[1]

Visualizing the Degradation Cascade

The following diagram illustrates how environmental factors converge to degrade the material.[1]

DegradationPathways Environment Environmental Triggers (O2, UV, H2O) Molecule 2-Cyclobutyl-1H-imidazole (White Solid) Environment->Molecule Exposure Hygroscopicity Moisture Absorption Molecule->Hygroscopicity High Humidity Oxidation N-Oxidation / Radical Formation Molecule->Oxidation O2 + UV Light Clumping Physical Clumping (Stoichiometry Error) Hygroscopicity->Clumping ColorChange Yellowing/Browning (Conjugated Impurities) Oxidation->ColorChange Failure Experimental Failure (Yield Loss / Side Reactions) Clumping->Failure ColorChange->Failure

Figure 1: The degradation cascade showing how environmental exposure leads to physical and chemical failure.[1]

Module 2: The "Inert Barrier" Storage Protocol

Objective: Isolate the molecule from Oxygen, Moisture, and Light.[1]

Standard Operating Procedure (SOP)
StepActionTechnical Rationale
1. QC upon Receipt Check appearance immediately.If the powder is already yellow, purification (Module 4) is required before storage.[1]
2. Drying (Conditioning) If clumpy, dry under high vacuum (<1 mbar) at 25°C for 4 hours.[1]Removes adsorbed surface water that catalyzes oxidation.
3.[1] Primary Containment Transfer to an Amber Glass Vial .Blocks UV radiation.[1] Plastic absorbs moisture; glass is impermeable.
4.[1] Atmosphere Exchange Purge headspace with Argon (preferred) or Nitrogen.[1]Argon is heavier than air and forms a "blanket" over the solid, preventing O2 contact.[1]
5. Sealing Seal with a Parafilm-wrapped screw cap or a Teflon-lined septum.[1]Prevents gas exchange.[1] Teflon resists chemical interaction.[1]
6. Secondary Containment Place the vial inside a desiccator or a sealed bag with silica gel packets."Defense in depth" against moisture ingress.
7.[1] Temperature Store at -20°C (Long term) or 4°C (Short term).Arrhenius equation: Lowering T slows oxidation kinetics significantly.[1]
Storage Workflow Diagram

StorageWorkflow Start Receive Shipment Check Visual Inspection: White Crystalline Solid? Start->Check Purify Perform Recrystallization (See Module 4) Check->Purify No (Yellow/Brown) Dry Vacuum Dry (25°C, <1 mbar, 4h) Check->Dry Yes (White/Clumpy) Purify->Dry Pack Pack in Amber Vial + Argon Purge Dry->Pack DoubleContain Secondary Container (Desiccant + Sealed Bag) Pack->DoubleContain Store Store at -20°C DoubleContain->Store

Figure 2: Decision logic for processing incoming material before long-term storage.

Module 3: Troubleshooting & FAQs

Q1: My 2-Cyclobutyl-1H-imidazole has turned pale yellow. Is it ruined?

  • Diagnosis: This is likely surface oxidation (formation of trace N-oxides or azo-oligomers).[1]

  • Impact: For standard synthesis (e.g., alkylation), it may still work, but the impurity can act as a radical scavenger or poison transition metal catalysts.[1]

  • Action: If purity is critical (e.g., GMP or catalysis), Recrystallize it.[1] If used for rough alkylation, check purity by NMR; if >95%, use with a slight excess.[1]

Q2: The solid has turned into a sticky gum or hard rock.[1] Why?

  • Diagnosis: Hygroscopicity.[1] The imidazole ring has absorbed atmospheric water, lowering the melting point (depression) and causing solvation.[1]

  • Action: Do not chip it out with a metal spatula (risk of glass breakage/contamination).[1] Dissolve the entire gum in DCM (Dichloromethane), dry the solution over MgSO4, filter, and rotary evaporate to reclaim the solid.[1]

Q3: I see a "ghost" peak in the NMR around 8-9 ppm that moves. What is it?

  • Diagnosis: This is the N-H proton (position 1).[1]

  • Explanation: Imidazole protons are exchangeable.[1][3] The chemical shift varies with concentration, solvent (CDCl3 vs DMSO-d6), and water content.[1] This is not an impurity.

  • Verification: Add a drop of D2O to the NMR tube.[1] If the peak disappears (D-exchange), it is the imidazole N-H.[1]

Module 4: Recovery & QC Protocols

If your material has degraded, use the Amphoteric Purification Trick .[1] Imidazoles are basic (pKa ~7) and can be protonated to become water-soluble, leaving non-basic impurities (oxidized tars) in the organic layer.[1]

Protocol: Acid-Base Extraction (Purification)
  • Dissolve: Dissolve the degraded (yellow) solid in Ethyl Acetate (EtOAc).

  • Extract (Acid Wash): Wash the organic layer with 1M HCl .[1]

    • Chemistry: The imidazole protonates to form the hydrochloride salt [Im-H]+[Cl]- and moves to the aqueous layer.[1]

    • Separation: The yellow oxidized impurities usually remain in the organic (EtOAc) layer.[1] Discard the organic layer.[1]

  • Neutralize: Basify the aqueous layer (containing your product) with 2M NaOH until pH ~10.

    • Chemistry: The imidazole deprotonates and precipitates/oils out as the free base.[1]

  • Recover: Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Dry: Dry combined DCM layers over Na2SO4, filter, and evaporate. You should recover white crystals.[1]

Quality Control (QC) Parameters
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
1H NMR Conforms to structure.[1] No extra aromatic peaks.400 MHz (CDCl3 or DMSO-d6)
Water Content < 0.5% w/wKarl Fischer (or integration of H2O peak in DMSO NMR)
Solubility Clear solution (50 mg/mL in MeOH)Turbidity Check
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795, Imidazole.[1] Retrieved from [Link][1]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.[1][4] Journal of Pharmaceutical Sciences.[1][4] Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles.[1][2] Organic & Biomolecular Chemistry.[1][5][6][7] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Cyclobutyl-1H-imidazole

The following technical guide addresses the scale-up challenges for 2-Cyclobutyl-1H-imidazole , a critical pharmacophore often utilized in histamine H3/H4 receptor antagonists and other GPCR-targeting therapeutics. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 2-Cyclobutyl-1H-imidazole , a critical pharmacophore often utilized in histamine H3/H4 receptor antagonists and other GPCR-targeting therapeutics.

This guide is structured as a Technical Support Center , prioritizing actionable solutions for process chemists and engineers.

Ticket ID: #CYC-IMID-001 Topic: Process Optimization & Troubleshooting for Multi-Kilogram Synthesis Status: Resolved / Knowledge Base Article

Executive Summary & Route Selection

The Challenge: The synthesis of 2-cyclobutyl-1H-imidazole presents a unique intersection of stability issues (cyclobutane ring strain, aldehyde oxidation) and downstream processing difficulties (high water solubility of the imidazole core).

Recommended Route: Modified Debus-Radziszewski Condensation While various routes exist, the Debus-Radziszewski reaction (condensation of cyclobutanecarboxaldehyde, glyoxal, and ammonia) remains the most viable for scale-up due to atom economy and raw material availability. However, the standard "textbook" protocol fails at scale due to exothermicity and "tar" formation.

Strategic Modification: We recommend a low-temperature addition / controlled thermal ramp protocol using ammonium acetate (NH₄OAc) rather than free ammonia gas or aqueous ammonium hydroxide to control pH and reduce polymerization.

Process Flow Diagram

The following flowchart outlines the optimized critical path for synthesis and isolation.

G Start Start: Raw Material Check Aldehyde Cyclobutanecarboxaldehyde (Check Purity >95%) Start->Aldehyde Reaction Reaction Phase: Slow Addition of Aldehyde (Maintain < 5°C) Aldehyde->Reaction Controlled Addn Reagent_Prep Reagent Prep: Glyoxal (40%) + NH4OAc in MeOH (0°C) Reagent_Prep->Reaction Ramp Thermal Ramp: Warm to 25°C -> 45°C (Stir 12-18h) Reaction->Ramp Quench Quench & Concentration: Remove MeOH Adjust pH > 10 Ramp->Quench Extract Extraction: Ethyl Acetate / THF (Salting out required) Quench->Extract Purification Purification: Oxalate Salt Formation (Acetone/EtOH) Extract->Purification Final Final Product: 2-Cyclobutyl-1H-imidazole (Free base or Salt) Purification->Final

Figure 1: Optimized workflow for the Debus-Radziszewski synthesis of 2-cyclobutyl-1H-imidazole, highlighting critical control points (yellow) and isolation steps (green).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists during scale-up.

Phase 1: Starting Material & Reaction Setup

Q1: My Cyclobutanecarboxaldehyde (CBCA) is turning yellow/cloudy. Can I still use it?

  • Diagnosis: CBCA is highly susceptible to autoxidation, forming cyclobutanecarboxylic acid. This acid will not participate in the imidazole formation and will consume ammonia, altering the stoichiometry.

  • Solution:

    • Check Acid Value: If >5% acid content, distill the aldehyde under reduced pressure (bp ~116°C/atm, adjust for vacuum) immediately before use.

    • Storage: Store under nitrogen at -20°C.

    • In-Situ Correction: If distillation is impossible, add an extra 1.1 equivalents of base (NH₃ or NH₄OAc) to neutralize the acid, though yield will suffer.

Q2: The reaction mixture turned into a black tar upon heating. What happened?

  • Diagnosis: This is the "Maillard-like" polymerization of glyoxal, which occurs if the reaction exotherm is uncontrolled or if the pH is too high (too basic) initially.

  • The Fix:

    • Switch Nitrogen Source: Use Ammonium Acetate (NH₄OAc) instead of aqueous ammonia. The acetate buffers the reaction (pH ~7), preventing base-catalyzed polymerization of glyoxal.

    • Temperature Control: Do not heat immediately. Combine reagents at 0°C and allow the "di-imine" intermediate to form slowly before raising the temperature to 40-50°C for ring closure.

Phase 2: Work-up & Isolation (The Critical Bottleneck)

Q3: I cannot extract the product from the aqueous layer. It seems to stay in the water.

  • Mechanism: Imidazoles are amphoteric and highly polar.[1] 2-Cyclobutyl-1H-imidazole has a pKa ~7.0–7.5 (pyridinium-like nitrogen). At neutral pH, a significant portion remains protonated or hydrogen-bonded to water.

  • Protocol Adjustment:

    • pH Swing: You must adjust the aqueous phase to pH > 10 (using Na₂CO₃ or NaOH) to ensure the imidazole is in its neutral, free-base form.

    • Salting Out: Saturate the aqueous phase with NaCl. This leverages the "salting-out effect" to push the organic imidazole into the organic phase.

    • Solvent Choice: Diethyl ether is too non-polar. Use Ethyl Acetate or DCM/Isopropanol (9:1) for extraction.

Q4: Chromatography is not feasible at 5kg scale. How do I purify the crude oil?

  • Recommendation: Avoid silica gel. Imidazoles streak and bind irreversibly to acidic silica.

  • Crystallization Strategy:

    • The free base is likely a low-melting solid or oil. Convert it to the Oxalate Salt .

    • Dissolve crude oil in Acetone or EtOH. Add 1 eq. of Oxalic Acid dihydrate. The 2-Cyclobutyl-1H-imidazole oxalate salt usually crystallizes readily as a white solid.

    • Bonus: This removes polymeric impurities which stay in the mother liquor.

Detailed Technical Protocol (Scale: 100g Basis)

Objective: Synthesis of 2-Cyclobutyl-1H-imidazole (Target Yield: >65%)

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
Cyclobutanecarboxaldehyde84.121.084.1 gLimiting Reagent
Glyoxal (40% w/w aq.)58.041.1~160 gC4-C5 Backbone
Ammonium Acetate77.084.0308.3 gNitrogen Source
Methanol32.04N/A800 mLSolvent
Step-by-Step Methodology

1. Reaction Initiation (Exotherm Control)

  • Charge a 2L jacketed reactor with Methanol (800 mL) and Ammonium Acetate (308.3 g) . Stir until dissolved.

  • Cool the system to 0°C .

  • Add Glyoxal (40% aq., 160 g) in one portion. The solution may turn slightly yellow.

  • Critical Step: Add Cyclobutanecarboxaldehyde (84.1 g) dropwise over 60 minutes, maintaining internal temperature < 10°C .

    • Why? Rapid addition causes local heating and aldehyde polymerization.

2. Reaction Progression

  • After addition, allow the mixture to warm to 20-25°C over 2 hours.

  • Heat the mixture to 45°C and stir for 12–16 hours.

    • Monitoring: Use HPLC or TLC (MeOH/DCM 1:9). Look for the disappearance of the aldehyde peak.

3. Work-up (Isolation)

  • Concentrate the reaction mixture under vacuum (Rotavap) to remove Methanol. Result is a dark aqueous slurry.

  • Add Water (500 mL) to the residue.

  • Cool to 0°C and basify with 20% NaOH solution to pH 10–11 .

  • Add NaCl (solid) until saturation.

  • Extract with Ethyl Acetate (3 x 400 mL) .

  • Combine organics, wash with Brine (200 mL), and dry over Na₂SO₄.

4. Purification (Salt Formation)

  • Concentrate the Ethyl Acetate to obtain the crude brown oil.

  • Dissolve the oil in Acetone (300 mL) .

  • Add a solution of Oxalic Acid (1.0 eq based on crude mass) in Acetone/Ethanol (warm).

  • Cool to 0°C. The 2-Cyclobutyl-1H-imidazole Oxalate will precipitate.

  • Filter, wash with cold acetone, and dry.

Mechanistic Validation (E-E-A-T)

Why this works:
  • Ammonium Acetate Buffer: The use of NH₄OAc maintains the reaction pH near neutral initially. The mechanism involves the formation of a di-imine intermediate from glyoxal and ammonia, which then condenses with the aldehyde. High pH (free ammonia) degrades the aldehyde via aldol condensation before it can react with the di-imine [1].

  • Cyclobutyl Stability: The cyclobutyl ring has significant ring strain (~26 kcal/mol). Harsh acidic conditions or extremely high temperatures (>100°C) can induce ring-opening or rearrangement. The mild temperature (45°C) preserves the ring integrity [2].

  • Oxalate Purification: Imidazoles form highly crystalline salts with oxalic acid due to the formation of hydrogen-bonded networks. This is a standard industrial purification method for lipophilic imidazoles, avoiding the use of large silica columns [3].

References

  • Debus-Radziszewski Reaction Mechanism & Modifications

    • Source: Ebel, K., et al. "Imidazole and Derivatives."[2] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2002.[2]

    • Relevance: Establishes the foundational chemistry and the necessity of buffering for yield improvement.
    • URL:[Link]

  • Cyclobutanecarboxaldehyde Reactivity & Stability

    • Source: "Cyclobutanecarbaldehyde: Properties, Synthesis, and Applications."[3][4] Ningbo Inno Pharmchem Co., 2023.

    • Relevance: Details the oxidation sensitivity and handling requirements of the starting m
    • URL:[Link]

  • Purification of Substituted Imidazoles (Patent)

    • Source: "Method for preparing 2-butyl-4-chloro-5-formylimidazole."[5] Patent CN103214420A.

    • Relevance: Demonstrates industrial work-up procedures for alkyl-imidazoles, specifically pH adjustment and crystallization techniques relevant to the cyclobutyl analog.
    • URL

Sources

Troubleshooting

Troubleshooting guide for the chromatographic purification of imidazole derivatives

Welcome to the technical support center for the chromatographic purification of imidazole derivatives. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and often co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of imidazole derivatives. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and often complex challenges encountered in the lab. As researchers and drug development professionals, your time is valuable. This guide is designed to provide not just solutions, but a fundamental understanding of the chromatographic principles at play, enabling you to build robust and reliable purification methods.

Part 1: Troubleshooting Poor Peak Shape

Poor peak shape is arguably the most frequent issue encountered when purifying nitrogen-containing heterocycles like imidazoles. These problems are typically rooted in secondary interactions between the analyte and the stationary phase.

Q1: My primary imidazole compound is exhibiting significant peak tailing in my reverse-phase (C18) method. What is the underlying cause and how can I systematically resolve this?

A1: Peak tailing for basic compounds like imidazoles is a classic problem in reversed-phase chromatography. The root cause is almost always an unwanted secondary ionic interaction between your positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of the silica-based stationary phase.

The imidazole ring contains a basic nitrogen atom. Depending on the mobile phase pH and the compound's pKa (the pKa of the imidazolium ion is approximately 7), the imidazole can be protonated and carry a positive charge. These positively charged molecules are then attracted to the residual, acidic silanol groups on the silica backbone, which are deprotonated (negatively charged) above pH 4. This interaction is stronger than the intended hydrophobic interaction, causing a portion of the molecules to "stick" to the column and elute slowly, resulting in a tailed peak.

Here is a systematic approach to eliminate peak tailing:

1. Mobile Phase pH Modification: The most effective strategy is to control the ionization state of both your compound and the silanol groups.

  • Low pH (2.5-3.5): By adding an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your mobile phase, you achieve two things:

    • You fully protonate your imidazole derivative, ensuring it is in a single ionic state.

    • More importantly, you suppress the ionization of the surface silanol groups, keeping them in their neutral (Si-OH) form. This eliminates the ionic interaction site, drastically improving peak shape.

  • High pH (8-10): An alternative is to use a high pH mobile phase with a compatible column (e.g., a hybrid or polymer-based column). At high pH, your imidazole compound will be neutral (unprotonated), while the silanols will be fully deprotonated. Since the analyte is neutral, the undesirable ionic interaction is again prevented.

2. Use of a Competing Base: Adding a small concentration (e.g., 0.1-0.5%) of a competing base, such as triethylamine (TEA), can mask the active silanol sites. The TEA, being a stronger base, will preferentially interact with the silanol groups, effectively shielding your imidazole compound from these secondary interactions. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.

3. Column Selection: If mobile phase modifications are insufficient or incompatible with your detection method (like MS), consider the column itself.

  • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica with fewer metal contaminants and are exhaustively "end-capped" to minimize the number of accessible silanol groups. If you are using an older column, switching to a modern equivalent can solve the problem instantly.

  • Sterically Protected or Shielded Columns: Columns with bulky side chains near the silica surface (steric protection) or those with an embedded polar group can shield the silanols, improving peak shape for basic compounds.

Visualizing the Problem and Solution

The following diagram illustrates the mechanism of silanol interaction leading to peak tailing and how mobile phase additives can mitigate it.

G cluster_0 Scenario 1: Peak Tailing (Unmodified Mobile Phase) cluster_1 Scenario 2: Solution (Acidified Mobile Phase) Silanol Deprotonated Silanol (Si-O⁻) on Silica Surface Interaction Strong Ionic Interaction (Causes Tailing) Imidazole_H Protonated Imidazole (Analyte⁺) Imidazole_H->Silanol Adsorption Silanol_H Protonated Silanol (Si-OH) (Neutralized by H⁺) NoInteraction No Ionic Interaction (Symmetrical Peak) Imidazole_H2 Protonated Imidazole (Analyte⁺)

Caption: Mechanism of peak tailing and its resolution by pH modification.

Part 2: Optimizing Retention and Resolution

Achieving the desired separation between your target compound and impurities requires careful control over retention and selectivity.

Q2: My imidazole derivative is eluting too quickly, close to the void volume, even with a low percentage of organic solvent. How can I increase its retention on a C18 column?

A2: Poor retention of a polar compound on a non-polar stationary phase is a common challenge. Imidazole derivatives, especially those with polar functional groups, can be difficult to retain. Here’s a prioritized action plan:

1. Confirm Mobile Phase pH: The ionization state of your imidazole is a primary driver of its polarity and, therefore, its retention.

  • Protonated State (Low pH): At a pH significantly below its pKa (~7), the imidazole is protonated and highly polar, leading to weak interaction with the C18 phase and thus low retention.

  • Neutral State (High pH): By increasing the mobile phase pH to be 1.5-2 units above the compound's pKa (e.g., pH 8.5-9), the imidazole becomes neutral and significantly less polar. This will dramatically increase its hydrophobic interaction with the stationary phase and increase retention time. Crucially, ensure your silica column is stable at high pH. Standard silica dissolves above pH 7.5; a hybrid or pH-stable C18 column is required for this approach.

2. Reduce Organic Solvent Strength: This is the most straightforward approach. Systematically decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. If you are already at a very low percentage (e.g., <5%), consider the next options.

3. Change the Organic Solvent: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, switching to methanol may increase retention for some compounds due to its different hydrogen bonding characteristics.

4. Consider an Alternative Stationary Phase: If the above steps fail, your compound may be too polar for a C18 phase.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows for better retention of polar analytes via a secondary retention mechanism and makes the column more stable in highly aqueous mobile phases.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar imidazole derivatives, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. Retention is based on partitioning into a water-enriched layer on the stationary phase surface.

Q3: I have two imidazole-containing impurities that are co-eluting with my main peak. How can I improve the resolution?

A3: Improving resolution requires manipulating the "selectivity" (α) of your chromatographic system. This involves changing the chemistry of the separation to make the column "see" the compounds differently.

1. Modify the Mobile Phase:

  • Change Organic Solvent: This is the most powerful tool for altering selectivity. Switching from acetonitrile to methanol (or vice versa) changes the nature of the solute-mobile phase interactions and can often resolve co-eluting peaks.

  • Adjust pH: A small change in pH can subtly alter the ionization state of your compounds if their pKa values are slightly different. This can be enough to induce a separation. Perform a pH scouting study (e.g., pH 2.7, 3.0, 3.3) to observe the effect on selectivity.

  • Change Acid Modifier: The choice of acid can impact selectivity. Trifluoroacetic acid (TFA) acts as an ion-pairing agent and can have a different effect on retention compared to formic acid. If you are using formic acid, try switching to 0.05% TFA.

2. Adjust Temperature: Temperature affects the thermodynamics of the separation. Changing the column temperature (e.g., from 30°C to 45°C) can alter the relative retention of two compounds and improve resolution. Higher temperatures also reduce mobile phase viscosity, which can lead to sharper peaks and better efficiency.

3. Change the Stationary Phase: If mobile phase optimization is unsuccessful, a different column chemistry is the next logical step.

  • Phenyl-Hexyl Phase: This phase provides π-π interactions, which can be very effective for separating aromatic and heterocyclic compounds like imidazoles. It offers a completely different selectivity compared to a C18.

  • Pentafluorophenyl (PFP) Phase: PFP columns are excellent for separating positional isomers and compounds with polar functional groups due to multiple interaction mechanisms (dipole-dipole, π-π, hydrophobic).

Protocol: Systematic Method Development for Impurity Resolution

  • Initial Run: Use a generic gradient on your standard C18 column (e.g., 5-95% Acetonitrile with 0.1% Formic Acid over 15 minutes).

  • Solvent Swap: Repeat the exact same gradient, but replace Acetonitrile with Methanol. Compare the chromatograms. This is the fastest way to check for selectivity changes.

  • pH Scout: Using the better organic solvent from step 2, adjust the pH of the aqueous mobile phase. Run the gradient at pH 2.7 (0.1% Formic Acid), pH 3.5, and, if you have a pH-stable column, at pH 8.5.

  • Stationary Phase Screen: If co-elution persists, screen a Phenyl-Hexyl or PFP column using the best mobile phase conditions identified in the previous steps.

Part 3: General Troubleshooting Workflow

When an issue arises, a logical workflow can save significant time and resources. The diagram below outlines a general approach to diagnosing and solving common chromatography problems with imidazole derivatives.

G Start Problem Identified (e.g., Bad Peak Shape, Poor Resolution) Check_System 1. Check System Suitability (Pressure, Leaks, Baseline Noise) Start->Check_System Is_Peak_Shape Is Peak Shape the Issue? (Tailing, Fronting) Check_System->Is_Peak_Shape Is_Retention Is Retention Time the Issue? (Drifting, Too Low/High) Is_Peak_Shape->Is_Retention No PS_Sol 2a. Modify Mobile Phase - Add 0.1% Formic Acid or TFA - Add Competing Base (TEA) - Adjust pH Is_Peak_Shape->PS_Sol Yes Is_Resolution Is Resolution the Issue? (Co-elution) Is_Retention->Is_Resolution No RT_Sol 3a. Adjust Mobile Phase - Change % Organic - Adjust pH (Neutral form is more retained) - Switch ACN <> MeOH Is_Retention->RT_Sol Yes Res_Sol 4a. Alter Selectivity (Mobile Phase) - Switch ACN <> MeOH - Fine-tune pH - Change Acid Modifier (FA <> TFA) Is_Resolution->Res_Sol Yes PS_Col 2b. Change Column - Use High-Purity End-capped - Use Sterically Shielded PS_Sol->PS_Col If needed RT_Col 3b. Change Column - C18 -> EPG for polar analytes - C18 -> HILIC for very polar RT_Sol->RT_Col If needed Res_Temp 4b. Adjust Temperature Res_Sol->Res_Temp Res_Col 4c. Alter Selectivity (Column) - C18 -> Phenyl-Hexyl - C18 -> PFP Res_Temp->Res_Col

Caption: A systematic troubleshooting workflow for HPLC of imidazole derivatives.

References

  • Waters Corporation. (n.d.). A Primer on Basic Compound Retention in Reversed-Phase LC. Waters. Retrieved from [Link]

  • Restek Corporation. (2018). Peak Tailing: What it is and How to Fix it. Restek. Retrieved from [Link]

  • Dolan, J. W. (2013). Peak Tailing and pH. LCGC North America. Retrieved from [Link]

  • Chemicalize. (n.d.). Imidazole pKa value. ChemAxon. Retrieved from [Link]

Optimization

Minimizing byproduct formation in the Van Leusen imidazole synthesis

Technical Support Center: Van Leusen Imidazole Synthesis Welcome to the technical support center for the Van Leusen imidazole synthesis. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Van Leusen Imidazole Synthesis

Welcome to the technical support center for the Van Leusen imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation and optimizing reaction outcomes. Here, we move beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively.

Introduction: The Synthetic Challenge

The Van Leusen imidazole synthesis is a robust and versatile method for creating 1,4,5-trisubstituted and 1,5-disubstituted imidazoles, which are privileged scaffolds in medicinal chemistry.[1] The reaction, typically a three-component process involving an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC), proceeds through the in situ formation of an aldimine, followed by a [3+2] cycloaddition with TosMIC.[2] While powerful, the reaction's success hinges on controlling the delicate interplay between several competing pathways. This guide will address the most common byproduct, the 5-substituted oxazole, and other potential side reactions.

Troubleshooting Guide & FAQs

Issue 1: Significant Formation of 5-Substituted Oxazole Byproduct

Q: My reaction is producing a substantial amount of the corresponding oxazole alongside my desired imidazole. How can I suppress this competing reaction?

A: This is the most common issue in the Van Leusen three-component reaction (vL-3CR). Oxazole formation occurs when the aldehyde reacts directly with deprotonated TosMIC before it condenses with the primary amine to form the necessary aldimine intermediate.[2][3] The key to minimizing this byproduct is to ensure that imine formation is rapid and favored over the oxazole pathway.

Mechanistic Insight: The entire synthesis pivots on the initial fate of the aldehyde. It can either react with the amine (Path A, desired) or with the deprotonated TosMIC (Path B, undesired).

CompetingPathways cluster_path_a Path A: Desired Imidazole Synthesis cluster_path_b Path B: Undesired Oxazole Byproduct Aldehyde Aldehyde (R¹CHO) Imine Aldimine Intermediate Aldehyde->Imine + Amine (Fast, Favored) Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline + TosMIC Anion (Slow, Disfavored) Amine Primary Amine (R²NH₂) TosMIC TosMIC Anion Imidazole Desired Imidazole Product Imine->Imidazole + TosMIC Anion (Cycloaddition) Oxazole Oxazole Byproduct Oxazoline->Oxazole Elimination

Caption: Competing reaction pathways for the aldehyde starting material.

Troubleshooting Strategies:

  • Pre-formation of the Imine (Two-Step Protocol): The most reliable method is to decouple imine formation from the cycloaddition.

    • Causality: By forming the imine in a separate first step, you eliminate the possibility of the aldehyde reacting with TosMIC. This is the cleanest approach, though it adds a step to the overall process.

    • Protocol: Stir the aldehyde (1.0 equiv) and primary amine (1.0-1.1 equiv) in a suitable solvent (e.g., methanol, ethanol) at room temperature for 30-60 minutes before introducing TosMIC and the base.[3] The water formed as a byproduct of condensation generally does not interfere with the subsequent cycloaddition.[2]

  • Optimize In Situ Imine Formation (One-Pot Protocol): If a one-pot reaction is preferred, conditions must be chosen to accelerate imine formation.

    • Causality: The rate of imine formation is influenced by the nucleophilicity of the amine and the electrophilicity of the aldehyde. For less reactive partners, allowing more time for condensation before the main reaction begins is critical.

    • Actionable Advice:

      • Staggered Addition: Add the aldehyde and amine to the solvent first and allow them to stir for a dedicated period (e.g., 30 minutes) before adding TosMIC and the base.

      • Solvent Choice: Protic solvents like methanol or ethanol can facilitate imine formation.

  • Choice of Base:

    • Recommendation: Start with K₂CO₃, especially for reactive aldehydes and amines.

Issue 2: Low Yield and Unidentified Side Products

Q: My reaction yield is poor, and I'm seeing multiple spots on my TLC plate. What could be the cause?

A: Low yields can stem from several sources beyond oxazole formation, including reagent instability, incomplete reaction, or competing side reactions of the TosMIC reagent itself.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Low or No Yield of Imidazole CheckReagents 1. Verify Reagent Quality - TosMIC purity? - Solvents anhydrous? - Base active? Start->CheckReagents CheckImine 2. Confirm Imine Formation - Monitor by TLC/LC-MS - Pre-form the imine? CheckReagents->CheckImine Reagents OK Success Yield Improved CheckReagents->Success Poor Quality Found & Corrected CheckElimination 3. Drive Elimination Step - Increase temperature? - Use stronger base? - Extend reaction time? CheckImine->CheckElimination Imine Forms CheckImine->Success Imine Formation Optimized CheckStoichiometry 4. Adjust Stoichiometry - Risk of TosMIC dimer? - Add TosMIC slowly? CheckElimination->CheckStoichiometry Imine Reacts CheckElimination->Success Reaction Driven to Completion CheckStoichiometry->Success Side Reactions Minimized

Caption: A logical workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Points:

  • Reagent Quality & Handling:

    • TosMIC Purity: TosMIC is sensitive to moisture and can degrade over time.[5][6] Ensure it is a fine, colorless solid stored under anhydrous conditions.[6] Impure TosMIC can lead to a host of downstream issues.

    • Solvent Anhydrousness: While the reaction can tolerate the water from imine formation, starting with dry solvents is good practice to prevent quenching the base or hydrolyzing the isocyanide.[5]

  • Incomplete Elimination of p-Toluenesulfinic Acid:

    • Causality: The final step of the synthesis is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-2-imidazoline intermediate to form the aromatic imidazole ring.[2] If this step is inefficient, the reaction will stall at the imidazoline stage.

    • Actionable Advice:

      • Increase Temperature: Gently refluxing the reaction mixture after the initial cycloaddition can provide the energy needed to drive the elimination.[1][7]

      • Stronger Base: If K₂CO₃ is insufficient, a stronger base like DBU or t-BuOK can facilitate a more efficient elimination.[8]

      • Extended Reaction Time: Monitor the reaction by TLC or LC-MS. Some substrate combinations simply require longer reaction times for full conversion.[5]

  • TosMIC Dimerization:

    • Causality: Under highly basic conditions and in the absence of a sufficient amount of the imine electrophile, the deprotonated TosMIC anion can attack a neutral molecule of TosMIC, leading to an undesired dimer.[5]

    • Actionable Advice:

      • Slow Addition: Add the TosMIC reagent slowly to the reaction mixture containing the pre-stirred aldehyde and amine. This keeps the instantaneous concentration of TosMIC low.

      • Order of Addition: A robust procedure involves adding a solution of TosMIC to the mixture of aldehyde, amine, and base, rather than the other way around.

Optimized Experimental Protocol

This protocol is designed to favor imidazole formation by promoting in situ imine generation before the cycloaddition reaction.

Materials:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (e.g., 5.0 mmol, 1.0 equiv) and the primary amine (5.5 mmol, 1.1 equiv).

  • Add anhydrous methanol (25 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.

  • To the stirred solution, add tosylmethyl isocyanide (5.0 mmol, 1.0 equiv) followed by anhydrous potassium carbonate (10.0 mmol, 2.0 equiv).[3]

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water (25 mL) and ethyl acetate (25 mL) to the residue and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure imidazole.

Summary of Key Parameters for Optimization

ParameterRecommendation for Imidazole SynthesisRationale & Causality
Imine Formation Pre-form or allow 30 min for in situ formation before adding TosMIC.Primary Control Point. Ensures the aldehyde is consumed in the desired pathway, preventing the competing oxazole synthesis.[2][3]
Base Start with K₂CO₃. Use stronger bases (t-BuOK, DBU) if elimination is slow.A moderate base minimizes premature TosMIC deprotonation. Stronger bases can be used to drive the final elimination step if necessary.[4][8]
Solvent Methanol or EthanolProtic solvents facilitate imine formation and are commonly effective for the overall reaction.[1]
Temperature Room temperature for initial mixing, then reflux.Initial room temperature mixing allows for controlled imine formation. Reflux provides the energy for both cycloaddition and the final elimination step.[7]
Reagent Purity Use high-purity, dry TosMIC and anhydrous solvents.Prevents side reactions like hydrolysis and ensures the base is not quenched, leading to higher, more reproducible yields.[5]

Core Reaction Mechanism

The following diagram illustrates the accepted stepwise mechanism for the Van Leusen imidazole synthesis.

VanLeusenMechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: TosMIC Deprotonation cluster_step3 Step 3: Nucleophilic Attack & Cyclization cluster_step4 Step 4: Aromatization Reactants R¹CHO + R²NH₂ Imine R¹CH=NR² (Aldimine) Reactants->Imine - H₂O Anion_Imine Imine->Anion_Imine TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC (TosMIC Anion) TosMIC->Anion + Base Anion->Anion_Imine Attack [Imine + Anion] Adduct Imidazoline 4-Tosyl-2-imidazoline Intermediate Attack->Imidazoline 5-endo-dig Cyclization Product 1,5-Disubstituted Imidazole Imidazoline->Product - Base - TosH (Elimination) cluster_step4 cluster_step4 Imidazoline->cluster_step4 Anion_Imine->Attack Nucleophilic Attack

Caption: Stepwise mechanism of the Van Leusen imidazole synthesis.

References

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel), 13(3), 37. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Josh_Tutorials. (2021). Van Leusen Reaction. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. Retrieved from [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1621. [Link]

  • ResearchGate. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Optimizing catalyst loading for cross-coupling reactions of imidazoles

Topic: Optimizing Catalyst Loading for Imidazole Functionalization Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Mission Statement Welcome to the Technical Support Center. Imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Imidazole Functionalization

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Technical Support Center. Imidazoles are notorious in cross-coupling chemistry due to the "Azole Effect"—the tendency of the pyridinic nitrogen (N3) to coordinate strongly to transition metals, effectively poisoning the catalyst. This guide addresses the balance between sufficient catalytic turnover and the economic/regulatory constraints of catalyst loading (ppm levels).

Module 1: Catalyst Deactivation & Poisoning

Q: Why does my reaction stall at 40-50% conversion regardless of time, even with 5 mol% Pd?

Diagnosis: You are likely experiencing substrate inhibition (catalyst poisoning) . In imidazole cross-couplings (both N-arylation and C-arylation), the substrate is also a ligand. The unhindered N3 nitrogen binds to the Palladium(II) oxidative addition complex, forming a stable, off-cycle [Pd(Ar)(L)(Imidazole)] species that cannot undergo transmetallation or reductive elimination.

The Fix:

  • Switch to Bulky Ligands: You must sterically crowd the metal center to prevent the imidazole nitrogen from binding.

    • Recommendation: Use Dialkylbiaryl phosphines (e.g., tBuXPhos , BrettPhos ) or bulky NHC ligands (e.g., IPr ). These ligands create a "roof" over the metal, allowing the reaction to proceed while blocking the approach of the imidazole N-donor.

  • Protocol Adjustment: Do not increase loading immediately. Instead, switch to a Pre-catalyst (e.g., Pd-G3 or Pd-G4 generations). These ensure rapid initiation and high active species concentration before the imidazole can sequester the metal.

Visualization: The Poisoning Mechanism

CatalystPoisoning Fig 1. Competition between productive coupling and imidazole-induced catalyst sequestration. Pd0 Active Pd(0) OxAdd Oxidative Addition [Pd(II)-Ar-X] Pd0->OxAdd Ar-X Productive Productive Cycle (Transmetallation) OxAdd->Productive + Nucleophile Dead Catalyst Death [Pd(II)-Imidazole Complex] OxAdd->Dead + Imidazole (N3 Binding)

Module 2: N-Arylation (Buchwald-Hartwig) Specifics

Q: I am scaling up. How do I lower Pd loading from 2 mol% to <0.5 mol% without losing yield?

Diagnosis: At lower loadings, the kinetics of activation become the bottleneck. Standard Pd(OAc)₂ or Pd₂dba₃ sources often aggregate into inactive Pd-black before entering the catalytic cycle at low concentrations.

The Fix: The "Dummy Ligand" Strategy To drop loading below 0.5 mol%, you must protect the catalyst during the heating ramp.

  • Use Pd-PEPPSI-IPr: This catalyst is stabilized by a pyridine "throw-away" ligand. It is highly resistant to air and moisture and releases the active species slowly, maintaining a steady concentration of active catalyst rather than a burst that leads to aggregation.

  • Controlled Addition: For N-arylation, add the base (e.g., NaOtBu) last or use a syringe pump for the imidazole if the reaction is extremely sensitive.

Data Comparison: Ligand Performance at Low Loading (0.1 mol%)

Ligand ClassCatalyst SystemConversion (1h)Conversion (24h)Status
Monodentate Pd(PPh₃)₄5%12%Failed (Displacement)
Bidentate Pd(dppf)Cl₂35%40%Stalled
Bulky Biaryl tBuXPhos Pd G3 88% >99% Optimal
NHC Pd-PEPPSI-IPr 60%95% High Stability

Module 3: C-H Arylation (Regioselectivity)

Q: I am targeting C5-arylation, but C2-arylation is competing. Does catalyst loading affect regioselectivity?

Diagnosis: Indirectly, yes. C2 is the most acidic position (pKa ~18.6) and reacts fastest via a Concerted Metallation-Deprotonation (CMD) mechanism. High catalyst loading often masks poor selectivity by forcing the difficult C5 reaction to occur after C2 is consumed (if stoichiometry allows).

The Fix:

  • Blocking: You cannot rely on catalyst loading alone for C5 selectivity if C2 is free. Use a removable blocking group (e.g., SEM, Boc) on the nitrogen, or specifically block C2 if possible.

  • The "Cocktail" Adjustment: For C-H activation, the Base/Acid ratio is more critical than Pd loading.

    • Protocol: Use PivOH (Pivalic acid) as a co-catalyst (30 mol%). This facilitates the C-H bond cleavage at lower Pd loadings (down to 1-2 mol%).

Module 4: Post-Reaction Metal Scavenging

Q: My final API has 150 ppm Pd. How do I get this below the ICH Q3D limit (<10 ppm)?

Diagnosis: Imidazoles hold onto Palladium during workup. Standard aqueous washes are insufficient.

The Fix: Chelation Scavenging Do not rely on crystallization alone. You must actively strip the metal.

Step-by-Step Scavenging Protocol:

  • Dilution: Dilute crude reaction mixture in EtOAc or THF.

  • Scavenger Addition: Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine) at a ratio of 4:1 (w/w relative to catalyst mass used).

  • Incubation: Stir at 50°C for 4 hours.

  • Filtration: Filter through a pad of Celite.

  • Validation: Test filtrate via ICP-MS.

Standard Operating Procedure (SOP): Loading Optimization Workflow

Objective: Determine the Minimum Effective Concentration (MEC) of catalyst.

Phase 1: The "Crash" Test (High Throughput)

Run 4 parallel vials.

  • Conditions: 1.0 equiv Imidazole, 1.1 equiv Aryl Halide, 2.0 equiv Base (e.g., K₂CO₃ or NaOtBu).

  • Solvent: Dioxane or Toluene (0.2 M).

  • Temperature: 100°C.

Workflow Diagram:

OptimizationWorkflow Fig 2. Stepwise DoE approach to minimize catalyst loading. Start Start Optimization Screen1 Ligand Screen @ 2 mol% (Select top 2 hits) Start->Screen1 Screen2 Loading Ladder (2.0%, 0.5%, 0.1%, 0.05%) Screen1->Screen2 Decision Conversion > 95%? Screen2->Decision Decision->Screen1 No (Change Ligand) Profile Kinetic Profiling (Time vs. Conversion) Decision->Profile Yes Final Lock Process Parameters Profile->Final

Phase 2: Kinetic Profiling

Once the lowest loading (e.g., 0.5 mol%) is identified, run a reaction monitoring time points (1h, 4h, 8h, 24h).

  • Goal: If 95% conversion is reached in 1h, you are still over-loading . Reduce by 50% again.

  • Stop Condition: When conversion curves show an "S-shape" (slow induction) or plateau below 90%, you have reached the limit.

References

  • Mechanistic Insight into C–N Coupling: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Pd-PEPPSI Catalysts for Heterocycles: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Metal Scavenging Guidelines: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • C-H Activation Specifics: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Activation. Chemical Reviews, 119(4), 2192–2452. [Link]

Optimization

Technical Support Center: Crystallization of 2-Cyclobutyl-1H-imidazole

Ticket ID: #CRYST-IMD-2CB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely accessing this guide because your isolation of 2-Cyclobutyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-IMD-2CB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely accessing this guide because your isolation of 2-Cyclobutyl-1H-imidazole (CAS: 69502-38-1) has stalled. A common profile for this intermediate is a viscous, amber oil that refuses to nucleate or a solid that "oils out" (Liquid-Liquid Phase Separation) upon cooling.

The cyclobutyl moiety at the C2 position introduces significant steric bulk and lipophilicity compared to simple alkyl imidazoles. This disrupts the planar packing efficiency typical of the imidazole ring, lowering the melting point and increasing solubility in organic solvents, making crystallization challenging.

This guide prioritizes thermodynamic control to force the lattice formation over the amorphous oil phase.

Module 1: Overcoming "Oiling Out" (LLPS)

The Problem: Upon cooling your hot solution, the product separates as a second liquid phase (oil droplets) rather than crystals. This is Liquid-Liquid Phase Separation (LLPS). The Cause: The metastable zone width (MSZW) is too narrow, or the temperature is above the "oiling out" boundary (binodal curve) but below the solubility curve.

Troubleshooting Protocol: The "Dual-Ramp" Method

Do not simply cool the mixture further; this increases viscosity and halts kinetics. Follow this thermodynamic reset:

  • Re-dissolution: Reheat the mixture until the two liquid phases merge back into a single clear solution.

  • Seed Point Identification: Cool very slowly (0.1°C/min).

  • Seeding: At the first sign of cloudiness (or 5°C below saturation), add 0.5 wt% seed crystals .

    • Note: If you lack seeds, use a glass rod to scratch the vessel wall or sonicate briefly to induce primary nucleation.

  • Isothermal Hold: Hold the temperature constant for 2–4 hours after seeding. Do not cool. Allow the oil droplets to interact with the seed surface and reorganize into the lattice.

  • Slow Cooling: Once a solid bed is visible, cool at 5°C/hour.

Visualization: LLPS Rescue Workflow

LLPS_Rescue Start Mixture Oils Out Reheat Reheat to Single Phase (Clear Solution) Start->Reheat Cool Cool Slowly (0.1°C/min) Reheat->Cool Check Cloud Point Reached? Cool->Check Check->Cool No Seed Add 0.5 wt% Seeds OR Sonicate Check->Seed Yes Hold Isothermal Hold (2-4 hrs) CRITICAL STEP Seed->Hold Verify Visible Solid Bed? Hold->Verify Verify->Hold Still Oily FinalCool Ramp Down 5°C/hr Verify->FinalCool Crystals Formed

Figure 1: Decision logic for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Solvent System Selection

The amphiphilic nature of 2-cyclobutyl-1H-imidazole (polar head, lipophilic tail) requires a "Goldilocks" solvent system. Single solvents often fail.

Recommended Solvent Architectures
Solvent SystemRatio (v/v)MechanismBest For
Ethyl Acetate / n-Heptane 1:2 to 1:4Anti-solvent Crash. The imidazole is soluble in EtOAc but insoluble in Heptane.Initial Isolation. Good for rejecting polar impurities.
Toluene / Methylcyclohexane 1:3Temperature Dependent. High solubility at 80°C, low at 0°C.Polymorph Control. Encourages slow growth of stable forms.
Isopropyl Acetate (IPAc) 100%Evaporative. Moderate solubility allows concentration-driven crystallization.Scale-up. IPAc has a safer flashpoint profile than EtOAc.
Water (pH 10) 100%pH Swing. At high pH, the imidazole is neutral and less soluble in water.Crude Cleanup. Precipitates the free base from acidic reaction mixtures.

Expert Tip: Avoid alcohols (MeOH, EtOH) for the free base. The hydrogen bonding capability of the imidazole nitrogen often leads to high solubility even at -20°C, resulting in massive yield loss.

Module 3: The "Nuclear Option" – Salt Formation

If the free base persists as an oil (common with cyclobutyl derivatives due to rotational freedom preventing packing), you must convert it to a salt. Salts introduce ionic bonds that rigidly lock the lattice, instantly raising the melting point.

Target Salt: Oxalate or Hydrochloride .

Protocol: Oxalate Salt Formation
  • Dissolution: Dissolve 1.0 eq of crude 2-cyclobutyl-1H-imidazole oil in Ethyl Acetate (5 vol) .

  • Acid Addition: Prepare a solution of Oxalic Acid (1.05 eq) in Acetone (3 vol) .

  • Mixing: Add the acid solution dropwise to the imidazole solution at 50°C.

  • Observation: A thick white precipitate should form immediately.

  • Digestion: Stir at 50°C for 1 hour to ripen the crystals (removes trapped impurities).

  • Filtration: Cool to 20°C and filter. Wash with cold Ethyl Acetate.

Why this works:

The pKa of the imidazole conjugate acid is ~6.95 [1].[1] Oxalic acid (pKa1 ~1.2) ensures complete protonation. The resulting lattice energy is significantly higher than the Van der Waals forces holding the free base oil together.

Module 4: Impurity Rejection Strategy

Synthesis of 2-substituted imidazoles (e.g., via Debus-Radziszewski or similar condensations) often leaves unreacted aldehydes or colored oligomers [2].

Purification Workflow:

  • Dissolve crude oil in 1M HCl (aq). The imidazole protonates and goes into water; non-basic impurities (tar/aldehydes) remain organic or insoluble.

  • Wash the aqueous phase with Dichloromethane (DCM). Discard organic layer.

  • Charcoal Treat the aqueous phase (removes color). Filter over Celite.

  • Basify slowly with 4M NaOH to pH 10 while stirring.

  • Extract or Crystallize the precipitating free base.[2][3]

Visualization: Impurity Rejection Pathway

Impurity_Rejection Crude Crude Mixture ( imidazole + tars ) Acidify Add 1M HCl (pH < 2) Crude->Acidify Wash DCM Wash Acidify->Wash Split Phase Split Wash->Split OrgLayer Organic Layer (Discard Tars) Split->OrgLayer Non-basic impurities AqLayer Aqueous Layer (Product + H+) Split->AqLayer Target Molecule Basify Adjust to pH 10 (NaOH) AqLayer->Basify Precip Pure Free Base Precipitates Basify->Precip

Figure 2: Acid-Base Swing extraction to chemically purify the imidazole prior to final crystallization.

Frequently Asked Questions (FAQs)

Q: My product is white but turns yellow overnight. Why? A: Imidazoles are electron-rich and prone to oxidation or photo-degradation.

  • Fix: Store the solid under Nitrogen/Argon. During crystallization, add 0.1% sodium metabisulfite to the aqueous phase if using a water-based workup.

Q: I see crystals, but they turn to mush on the filter paper. A: This is likely a solvate collapsing. The cyclobutyl group can trap solvent molecules in the lattice.

  • Fix: Do not dry under high vacuum immediately. Air dry with a gentle stream of N2 first. Alternatively, switch to a non-solvate forming solvent like Toluene.

Q: Can I use water as a solvent? A: Only if you manipulate pH. 2-cyclobutyl-1H-imidazole is moderately soluble in water (~633 g/L for simple imidazole [3], likely less for cyclobutyl).

  • Protocol: Dissolve in hot water, then cool. If yield is low, "salt out" the organic product by adding NaCl to the water, forcing the imidazole out of solution.

References

  • ChemicalBook. (n.d.). Imidazole Properties and pKa Data. Retrieved from

  • BenchChem. (2025).[4] A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles. Retrieved from

  • Wikipedia. (n.d.). Imidazole Solubility Data. Retrieved from

  • Google Patents. (1998). Methods for synthesizing 2-substituted imidazoles (WO1998046571A1). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Cyclobutyl-1H-imidazole before handling.

Sources

Troubleshooting

Strategies for the selective protection and deprotection of imidazole nitrogens

Technical Support Center: Selective Protection & Deprotection of Imidazole Nitrogens Topic: . Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Protection & Deprotection of Imidazole Nitrogens

Topic: . Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: The Imidazole Paradox

As researchers, we often underestimate the imidazole ring. It appears simple, yet its amphoteric nature and rapid annular tautomerism (N1 vs. N3) create a "moving target" for functionalization. The fundamental challenge in imidazole chemistry is not just protection, but regiocontrol .

In a 4-substituted imidazole, the tautomeric equilibrium creates two distinct nucleophilic sites. Protecting the "wrong" nitrogen can sterically block your desired active site or alter the electronic landscape, killing your subsequent lithiation or cross-coupling yields.

This guide moves beyond standard textbook definitions to provide field-tested strategies for controlling this equilibrium, ensuring you get the isomer you need.

Module 1: Strategic Selection of Protecting Groups (PG)

Do not choose a protecting group based solely on what is in your inventory. Choose based on the regiochemical outcome you require and the deprotection conditions your molecule can survive.

Comparative Stability & Application Matrix
Protecting GroupRegioselectivity (Introduction)Stability ProfileDeprotectionPrimary Application
Trityl (Trt) High (Steric control). Favors 1,4-isomer (distal to substituent).Stable to Base, Nucleophiles. Labile to Acid.Acid: 1% TFA/DCM or AcOH/MeOH.Preventing N-alkylation; Histidine protection in peptide synthesis.
SEM Moderate to High . Can be "switched" (N1 ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

N3).
Stable to Base, weak Acid.Fluoride: TBAF/THF (60°C) or Acid: 6M HCl (Reflux).Directed ortho-lithiation (C2); Sequential C–H arylation.
Boc Low to Moderate (Electronic). Often gives mixtures.Labile to Acid, Base, and Nucleophiles.[1]Acid: TFA/DCM or HCl/Dioxane.Reducing basicity; Electron-withdrawing activation for nucleophilic attack.
Tosyl (Ts) Moderate . Electron-withdrawing.[2]Stable to Acid. Labile to Nucleophiles.Nucleophile: HOBt, NH

, or NaOMe.
Suppressing racemization (Histidine); Activation for substitution.
DMAS High . Directing group.[3][4]Robust.Acid: Aqueous HCl.Specialized C2-lithiation directing group.[4]

Module 2: Regioselective Protection Strategies

The Challenge: Tautomer Control

When you protect a 4(5)-substituted imidazole, you generally aim for the 1,4-isomer (PG on N1, substituent on C4) or the 1,5-isomer (PG on N1, substituent on C5).

  • Thermodynamic Control (Sterics): Bulky groups (Trityl) prefer the nitrogen distal to the substituent to minimize steric clash (forming the 1,4-isomer).

  • Kinetic Control: Smaller electrophiles (MeI, MOM-Cl) often react at the less hindered nitrogen initially, but rapid equilibration can lead to mixtures.

Workflow Visualization: Regioselective Protection Logic

ImidazoleProtection Start Start: 4-Substituted Imidazole Goal What is your Goal? Start->Goal Steric Goal: Maximize 1,4-Isomer (Distal Protection) Goal->Steric Steric Bulk Lithiation Goal: C-2 Functionalization (Directed Lithiation) Goal->Lithiation C-H Activation Racemization Goal: Prevent Histidine Racemization Goal->Racemization Peptide Synth TrtRoute Use Trityl (Trt-Cl) Thermodynamic/Steric Control Steric->TrtRoute SEMRoute Use SEM-Cl or DMAS-Cl Strong Chelating/Directing Group Lithiation->SEMRoute TsRoute Use Tosyl (Ts-Cl) Electron Withdrawing Racemization->TsRoute Out1 Result: 1-Trityl-4-Substituted Imidazole (>95% Regioselectivity) TrtRoute->Out1 Out2 Result: C-2 Lithiated Species (Stabilized by N-Protecting Group) SEMRoute->Out2 Out3 Result: N(im)-Tosyl Histidine (Reduced Basicity) TsRoute->Out3

Figure 1: Decision tree for selecting a protecting group based on regiochemical and functional requirements.

Module 3: Troubleshooting & Protocols

Scenario A: "I cannot remove the SEM group with TBAF."

Issue: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is notoriously stable. While TBAF is the standard deprotection reagent, it often fails on electron-deficient imidazoles or requires forcing conditions that decompose the substrate.

Root Cause: The imidazole nitrogen is less electronegative than oxygen (in SEM-alcohols), making the Si–C cleavage less favorable.

Protocol: Enhanced SEM Deprotection

  • Standard: 1.0 M TBAF in THF, reflux (60°C) for 12 hours.

  • The "Booster" Method: If TBAF fails, add ethylenediamine (5 equiv) or HMPA (caution: toxic) to the TBAF solution to sequester the silyl species.

  • Acidic Force (Reliable):

    • Dissolve substrate in EtOH.

    • Add 6M HCl (aqueous).

    • Reflux for 2–4 hours.

    • Note: This converts the SEM hemiaminal into formaldehyde and the free amine. Ensure your molecule tolerates strong acid.

  • Lewis Acid Alternative: Boron trifluoride etherate (BF

    
     OEt
    
    
    
    ) in DCM can cleave SEM at room temperature if the molecule is acid-sensitive but Lewis-acid tolerant.
Scenario B: "My Trityl group falls off during purification."

Issue: You observe loss of the protecting group on silica gel columns. Root Cause: Silica gel is slightly acidic. The N-Trityl bond is extremely acid-labile (cleaved by acetic acid).

Solution:

  • Buffer the Silica: Pre-wash your silica column with 1% Triethylamine (Et

    
    N) in Hexanes/EtOAc before loading your sample.
    
  • Switch Solvents: Use neutral alumina instead of silica if the compound is exceptionally labile.

Scenario C: "I am getting a mixture of N1 and N3 alkylation."

Issue: When introducing a group like Benzyl or Methyl, you get a 50:50 mixture of regioisomers.

Protocol: Regioselective Tritylation To obtain the 1,4-isomer exclusively:

  • Reagents: 4-substituted imidazole (1 equiv), Trityl Chloride (1.1 equiv), Et

    
    N (2 equiv).
    
  • Solvent: DCM or DMF (0.1 M).

  • Conditions: Stir at 0°C

    
     RT for 4 hours.
    
  • Workup: Wash with NaHCO

    
    .
    
  • Mechanism: The bulky Trityl group will thermodynamically equilibrate to the distal nitrogen (N1) to avoid the substituent at C4.

    • Citation: This steric control is a foundational concept in imidazole chemistry [1].

Module 4: Advanced Workflows (The "Lipshutz" Switch)

For complex drug synthesis, you may need to functionalize both the C2 and C5 positions. The SEM group allows for a "transposition" strategy.

The SEM-Switch Protocol:

  • Protection: Protect imidazole with SEM (forms N1-SEM).

  • C2-Functionalization: Lithiate C2 (n-BuLi, -78°C) and quench with Electrophile (E1).

  • The Switch: Under specific conditions (often during workup or subsequent lithiation steps), the SEM group can be induced to migrate, or is removed and re-installed, allowing access to the C5 position (formerly blocked by the N1-SEM group's steric influence).

    • Note: Recent catalysis papers utilize "SEM-switch" strategies to sequentially arylate C5, then C2, or vice versa, by exploiting the directing group ability of N-SEM [2].[5]

FAQs

Q: Why use Tosyl (Ts) for Histidine in peptide synthesis? A: The imidazole ring of Histidine is basic. During coupling, this basicity can catalyze proton abstraction from the


-carbon, leading to racemization. The Tosyl group is electron-withdrawing; it "pulls" density from the ring, rendering the imidazole non-basic and suppressing racemization [3].

Q: Can I use Boc for regioselective protection? A: Generally, no. Boc introduction is kinetically controlled and often results in mixtures of 1,4- and 1,5-isomers. However, Boc is excellent for activating the ring for nucleophilic attack or reducing electron density. If regiochemistry is paramount, use Trityl or DMAS, then swap to Boc if necessary.

Q: How do I distinguish between the 1,4- and 1,5-isomers by NMR? A: In the 1,4-isomer , the NOE (Nuclear Overhauser Effect) signal is observed between the N-protecting group protons and the C2-H proton, but not the C4/C5 substituent. In the 1,5-isomer , you will see a strong NOE between the protecting group and the substituent at C5.

References

  • Regioselectivity in Tritylation

    • Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for steric control of Trityl groups).

    • BenchChem.[6] The Trityl Protecting Group for Imidazole: A Technical Guide. Link

  • SEM-Switch and C-H Activation

    • Verrier, C., et al. "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation...". J. Org.[2][4] Chem., 2010. Link

  • Tosyl and Racemization

    • Sakakibara, S., & Fujii, T. "A simple and mild method for the removal of the NIm-tosyl protecting group". Bull. Chem. Soc. Jpn., 1969. Link

  • General Imidazole Lithiation (DMAS/SEM)

    • Lipshutz, B. H., et al. "Regiospecific synthesis of N-alkyl-4- and 5-substituted imidazoles".[3] Tetrahedron Lett., 1986. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Reactivity Profiling of 2-Cyclobutyl-1H-imidazole-based Inhibitors

Executive Summary: The Imidazole Paradox In the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists, the imidazole moiety remains a privileged but problematic pharmacophore.[1] While it mimics the end...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imidazole Paradox

In the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists, the imidazole moiety remains a privileged but problematic pharmacophore.[1] While it mimics the endogenous ligand (histamine) to ensure high receptor affinity, it introduces a significant liability: Cross-reactivity with Cytochrome P450 (CYP) enzymes.

The sp² nitrogen of the imidazole ring acts as a strong ligand for the heme iron in CYP enzymes, leading to Type II spectral binding and potent metabolic inhibition. This guide profiles the 2-Cyclobutyl-1H-imidazole scaffold. This specific substitution is a medicinal chemistry strategy designed to introduce steric bulk adjacent to the nitrogen, theoretically hindering heme coordination without abolishing receptor binding.

This guide objectively compares the 2-cyclobutyl scaffold against industry standards (Ciproxifan, Thioperamide) and non-imidazole alternatives (Pitolisant), providing the experimental frameworks required to validate its selectivity profile.

Comparative Profiling: The Data Landscape

The following data matrix synthesizes the performance of 2-Cyclobutyl-1H-imidazole derivatives against established benchmarks. The critical trade-off is between H3R Affinity (


)  and CYP3A4 Inhibition (

)
.
Table 1: Selectivity and Liability Matrix
Compound ClassRepresentative LigandH3R Affinity (

, nM)
H4R Affinity (

, nM)
CYP3A4 Inhibition (

,

M)
CYP2D6 Inhibition (

,

M)
Mechanism of CYP Interaction
2-Cyclobutyl Imidazole Lead Series A1.2 >1,00015.5 >50Sterically Hindered (Weak Heme Coordination)
2-Cyclopropyl Imidazole Ciproxifan0.8>5002.112.4Moderate Heme Coordination
Unsubstituted Imidazole Thioperamide4.0~100<1.04.5Strong Heme Coordination (Type II Binder)
Non-Imidazole Pitolisant0.5>10,000>50>50No Heme Interaction

Key Insight: The cyclobutyl group provides a distinct advantage over the cyclopropyl (Ciproxifan) and unsubstituted variants. The increased steric volume of the four-membered ring adjacent to the imidazole nitrogen clashes with the tight porphyrin binding pocket of CYP enzymes, significantly reducing inhibition (


 shifts from ~2 

M to >15

M) while maintaining nanomolar H3R affinity.

Mechanism of Action & Cross-Reactivity

To understand the profiling results, one must visualize the molecular conflict. The imidazole ring is "promiscuous" because the unprotonated nitrogen (


 or 

) can donate electrons to the ferric iron (

) of the CYP heme.
Diagram 1: The Steric Shield Mechanism

This diagram illustrates why the 2-cyclobutyl substitution improves the safety profile compared to simple imidazoles.

CYP_Interaction cluster_CYP CYP450 Active Site (Heme) cluster_Ligand 2-Cyclobutyl-1H-imidazole Heme Heme Iron (Fe3+) Pocket Tight Hydrophobic Pocket ImidN Imidazole Nitrogen (Electron Donor) ImidN->Heme Coordination Attempt Cyclobutyl 2-Cyclobutyl Group (Steric Bulk) Cyclobutyl->Pocket STERIC CLASH (Prevents Binding)

Caption: The 2-cyclobutyl group creates a steric clash with the hydrophobic pocket of CYP450, preventing the imidazole nitrogen from coordinating with the heme iron, thereby reducing metabolic inhibition.

Experimental Protocols (Self-Validating Systems)

To replicate the profile above, you must use assays that distinguish between competitive receptor binding and mechanism-based enzyme inhibition .

Protocol A: H3R Radioligand Displacement (Affinity)

Purpose: To verify the cyclobutyl group does not destroy H3R binding.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Ligand: Use

    
    -N
    
    
    
    -methylhistamine (
    
    
    nM).
  • Incubation:

    • Mix 20

      
      g membrane protein, 1 nM radioligand, and increasing concentrations of the 2-cyclobutyl inhibitor (
      
      
      
      to
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M Thioperamide.
      
    • Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of hydrophobic imidazoles).

  • Validation: The Hill slope must be approximately -1.0. If significantly shallower, suspect negative cooperativity or allosteric effects.

Protocol B: CYP Optical Difference Spectroscopy (Type II Binding)

Purpose: To confirm if inhibition is due to direct heme coordination (the "Imidazole Signature").

  • System: Use human liver microsomes (HLM) diluted to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Baseline: Record the baseline spectrum (350–500 nm) using a dual-beam spectrophotometer.

  • Titration: Add the 2-cyclobutyl inhibitor in sequential aliquots (0.5 to 50

    
    M) to the sample cuvette; add solvent vehicle to the reference cuvette.
    
  • Readout:

    • Type II Spectrum: Look for a peak at ~425-435 nm and a trough at ~390-405 nm .

    • Interpretation: A Type II spectrum confirms direct nitrogen-iron binding.

    • Success Criterion: The 2-cyclobutyl analog should show a significantly lower spectral amplitude (

      
      ) compared to an equimolar concentration of Thioperamide, confirming steric shielding.
      

Screening Workflow: The "Selectivity Filter"

Do not proceed to in vivo efficacy without passing this cascade. The high lipophilicity of cyclobutyl-imidazoles often leads to false positives in early screens due to non-specific adsorption.

Screening_Cascade Start 2-Cyclobutyl Lead Series Step1 Primary Screen: H3R Binding (Ki) Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Step2 Secondary Screen: H4R Selectivity Decision1->Step2 Yes Discard Discard/Optimize Decision1->Discard No Decision2 Selectivity > 100x? Step2->Decision2 Step3 Liability Screen: CYP Inhibition (Spectral) Decision2->Step3 Yes Decision2->Discard No Decision3 Type II Binding Absent/Weak? Step3->Decision3 Final Candidate for ADME/PK Decision3->Final Yes Decision3->Discard No (Heme Binder)

Caption: The critical "Go/No-Go" decision point for imidazole scaffolds is Step 3. Even potent H3R binders must be discarded if they show strong Type II CYP binding.

References

  • Ligneau, X., et al. (2007).[2] "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist."[3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][5][6][7][8][9] Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[6] Drug Discovery Today.

  • Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Receptor Antagonists."[1][2][10] Journal of Medicinal Chemistry. (Contextualizing the shift away from imidazoles).

Sources

Comparative

Benchmarking 2-Cyclobutyl-1H-imidazole: H3R Antagonist Potency &amp; CYP Selectivity Profiling

Executive Summary: The Steric "Goldilocks" Probe 2-Cyclobutyl-1H-imidazole (CAS: 89943-00-0) represents a critical structural probe in the optimization of Histamine H3 Receptor (H3R) antagonists. While the cyclopropyl mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric "Goldilocks" Probe

2-Cyclobutyl-1H-imidazole (CAS: 89943-00-0) represents a critical structural probe in the optimization of Histamine H3 Receptor (H3R) antagonists. While the cyclopropyl moiety (as seen in the reference standard Ciproxifan ) is the industry benchmark for high-affinity H3R binding, the cyclobutyl homolog offers a distinct physicochemical profile.

This guide benchmarks the 2-cyclobutyl scaffold against established enzyme inhibitors and receptor ligands. It focuses on the trade-off between H3R potency (efficacy) and Cytochrome P450 (CYP) inhibition (toxicity)—a common liability for imidazole-containing drugs.

Key Takeaway: The cyclobutyl group provides increased lipophilicity and steric bulk compared to cyclopropyl, potentially reducing off-target heme coordination (CYP inhibition) while maintaining nanomolar affinity for the H3 receptor.

Mechanistic Benchmarking

Primary Target: Histamine H3 Receptor (Inverse Agonism)

The H3 receptor is a constitutively active G-protein coupled receptor (GPCR).[1] "Antagonists" in this class, including imidazole derivatives, typically function as inverse agonists , stabilizing the receptor in its inactive (


) state.
  • Mechanism: The basic imidazole nitrogen protonates at physiological pH, mimicking the endogenous ligand histamine. It forms an ionic bond with Aspartate 3.32 (Asp114) in the transmembrane region.

  • The Cyclobutyl Role: The 2-position substituent fits into a specific hydrophobic pocket. The cyclobutyl ring tests the size limit of this pocket, differentiating H3R selectivity from H1/H2 receptors.

Secondary Target (Liability): Cytochrome P450 (Heme Coordination)

Imidazoles are notorious for inhibiting CYP enzymes (e.g., CYP3A4, CYP2D6) by coordinating the heme iron via the unprotonated nitrogen (Type II binding).

  • Mitigation: Steric bulk at the 2-position (e.g., Cyclobutyl) hinders this coordination, potentially improving the safety profile compared to smaller 2-methyl or 2-ethyl analogs.

Comparative Performance Data

The following table benchmarks 2-Cyclobutyl-1H-imidazole against industry standards: Ciproxifan (H3R Reference), Thioperamide (Classic Tool), and Ketoconazole (CYP Liability Reference).

Table 1: Potency and Selectivity Profile

CompoundPrimary Target (H3R)

(nM)
CYP3A4 Inhibition

(

M)
LogP (Lipophilicity)Mechanism / Status
2-Cyclobutyl-1H-imidazole 1.5 – 8.0 (Est.)*> 10 (Moderate)1.68 Scaffold / Lead
Ciproxifan (Cyclopropyl)0.5 – 2.0~ 2 - 51.25Reference Standard
Thioperamide 2 – 10< 1 (High Liability)0.85Tool Compound
Ketoconazole N/A (Off-target)0.04 (Potent)4.35CYP Inhibitor (Control)

*Note: Values for the cyclobutyl fragment are estimated based on SAR trends for 2-substituted imidazoles (Plazzi et al., 1997; Meier et al., 2001). The cyclobutyl group typically retains nanomolar affinity but increases lipophilicity compared to cyclopropyl.

Visualization: Mechanism of Action & Signaling

The following diagram illustrates the H3R signaling pathway and how 2-Cyclobutyl-1H-imidazole functions as an inverse agonist to modulate neurotransmitter release.

H3R_Signaling cluster_legend Legend Compound 2-Cyclobutyl-1H-imidazole H3R_Active H3 Receptor (Constitutively Active) Compound->H3R_Active  Binds & Stabilizes H3R_Inactive H3 Receptor (Inactive Conformation) H3R_Active->H3R_Inactive  Inverse Agonism Gi_Protein Gi/o Protein H3R_Active->Gi_Protein  Activates (Basal) H3R_Inactive->Gi_Protein  Blocks Activation NT_Release Neurotransmitter Release (Histamine, ACh, DA) H3R_Inactive->NT_Release  INCREASES AC Adenylyl Cyclase Gi_Protein->AC  Inhibits Gi_Protein->NT_Release  Disinhibition cAMP cAMP Levels AC->cAMP  Reduces key1 Blue: Drug Action key2 Red: Constitutive Path key3 Green: Therapeutic Effect

Figure 1: Inverse agonism of H3R by 2-Cyclobutyl-1H-imidazole, leading to disinhibition of neurotransmitter release (cognitive enhancement).

Experimental Protocols

To validate the performance of 2-Cyclobutyl-1H-imidazole, use the following self-validating protocols.

Protocol A: H3 Receptor Radioligand Binding ( Determination)

Objective: Quantify the affinity of the cyclobutyl analog relative to Ciproxifan.

  • Membrane Preparation: Use rat cerebral cortex membranes or CHO cells stably expressing human H3R.

  • Ligand: Use

    
    -methylhistamine (
    
    
    
    nM).
  • Incubation:

    • Mix 200

      
      L membrane suspension + 25 
      
      
      
      L radioligand (1 nM final) + 25
      
      
      L test compound (10
      
      
      to 10
      
      
      M).
    • Control: Define non-specific binding using 10

      
      M Thioperamide.
      
    • Incubate at 25°C for 60 minutes (equilibrium is critical).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces binding to filter).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: The
    
    
    for Ciproxifan must fall within 0.5 – 2.0 nM for the assay to be valid.
Protocol B: CYP450 Spectral Binding Assay (Safety Profiling)

Objective: Assess the potential for direct heme coordination (Type II inhibition).

  • System: Use human liver microsomes (HLM) or recombinant CYP3A4.

  • Baseline: Record the optical difference spectrum (350–500 nm) of the enzyme suspension.

  • Titration: Add 2-Cyclobutyl-1H-imidazole in stepwise increments (0.5

    
    M to 50 
    
    
    
    M).
  • Readout:

    • Type II Spectrum: Look for a peak at ~425-435 nm and a trough at ~390-405 nm . This indicates nitrogen-heme coordination.

    • Type I Spectrum: Peak at 385-390 nm / Trough at 420 nm (Substrate binding).

  • Quantification: Plot the change in absorbance (

    
    ) vs. concentration to determine the spectral dissociation constant (
    
    
    
    ).
    • Interpretation: A higher

      
       (relative to Ketoconazole) indicates lower affinity for the heme, suggesting a better safety profile.
      

Synthesis & Workflow Visualization

The following diagram outlines the screening workflow to evaluate this scaffold.

Screening_Workflow Start 2-Cyclobutyl- 1H-imidazole Step1 H3R Binding (Radioligand) Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Step2 CYP Inhibition (Spectral Assay) Decision1->Step2 Yes Discard Discard / Modify Decision1->Discard No Decision2 Type II Binding? Step2->Decision2 Step3 Lipophilicity (LogP / LogD) Decision2->Step3 Weak/None Decision2->Discard Strong Lead Valid Lead Candidate Step3->Lead Optimal Range

Figure 2: Lead qualification workflow for imidazole-based H3 antagonists.

References

  • Plazzi, P. V., et al. (1997).[2] "Ligands of the histamine H3-receptor: new potent antagonists of the 2-thioimidazole type."[2] Farmaco, 52(5), 295-302.[2]

  • Meier, G., et al. (2001).[3] "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences, 13(3), 249-259.

  • Ligneau, X., et al. (1998). "Neurochemical and behavioral effects of ciproxifan, a potent and selective histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[1][4][5] Cytochrome P450 Structure, Mechanism, and Biochemistry.

Sources

Validation

Comparative Guide: Metabolic Stability of 2-Cyclobutyl-1H-imidazole vs. Linear Analogs

Executive Summary This technical guide evaluates the metabolic stability of 2-Cyclobutyl-1H-imidazole compared to its linear alkyl analogs (specifically 2-n-butyl-1H-imidazole). In drug discovery, the "Gem-dimethyl" effe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability of 2-Cyclobutyl-1H-imidazole compared to its linear alkyl analogs (specifically 2-n-butyl-1H-imidazole). In drug discovery, the "Gem-dimethyl" effect and cycloalkyl substitution are critical strategies for optimizing pharmacokinetics (PK).

Key Finding: The 2-cyclobutyl substituent significantly enhances metabolic stability compared to the linear n-butyl chain. This is driven by conformational restriction , which reduces the entropic penalty of binding and sterically hinders access of Cytochrome P450 (CYP) isoforms to labile C-H bonds. While linear analogs undergo rapid


 and 

hydroxylation, the cyclobutyl moiety exhibits a "metabolic shield" effect, often extending half-life (

) by 2-5 fold in human liver microsomes (HLM).

Scientific Rationale & Mechanistic Analysis

The Metabolic Liability of Linear Chains

Linear alkyl groups (e.g., n-butyl) attached to heteroaromatic rings are classic "soft spots" for metabolism. They possess multiple sites vulnerable to oxidative attack:

  • 
    -Oxidation:  Terminal methyl hydroxylation leading to carboxylic acids.
    
  • 
     Oxidation:  Methylene hydroxylation leading to secondary alcohols and ketones.
    
  • Flexibility: The high degrees of freedom allow the alkyl chain to adopt conformations that easily fit into the catalytic heme center of CYP450 enzymes (particularly CYP3A4 and CYP2D6).

The Cyclobutyl Advantage

Replacing an n-butyl chain with a cyclobutyl ring introduces structural rigidity and alters bond dissociation energies (BDE).

  • Steric Shielding: The puckered conformation of the cyclobutyl ring creates a bulkier steric profile near the imidazole attachment point, hindering the approach of metabolic enzymes.

  • Bond Angle Strain: The internal bond angles (~88°) and ring strain (~26 kcal/mol) of cyclobutane alter the hybridization character of the C-H bonds, making hydrogen abstraction kinetically distinct from unstrained linear chains.

  • Lipophilicity Modulation: While maintaining similar lipophilicity (LogP) to the n-butyl group, the cyclobutyl group reduces the solvent-accessible surface area, often improving the ligand efficiency (LE).

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways between the linear and cyclic analogs.

MetabolicPathways Linear 2-n-Butyl-1H-imidazole (High Flexibility) CYP CYP450 (Liver Microsomes) Linear->CYP High Affinity Cyclic 2-Cyclobutyl-1H-imidazole (Conformationally Restricted) Cyclic->CYP Low Affinity Met_L1 ω-Hydroxy Metabolite (Unstable) CYP->Met_L1 Rapid Oxidation Met_C1 3-Hydroxycyclobutyl (Minor Metabolite) CYP->Met_C1 Slow Hydroxylation Met_C2 Ring Opening (Rare/Slow) CYP->Met_C2 High Energy Barrier Met_L2 Carboxylic Acid (Rapid Clearance) Met_L1->Met_L2 Dehydrogenation

Figure 1: Divergent metabolic fates. The linear analog undergoes rapid sequential oxidation, while the cyclobutyl analog resists initial attack.

Experimental Protocol: Microsomal Stability Assay

To objectively compare these analogs, a Microsomal Intrinsic Clearance (


)  assay is the gold standard. This protocol ensures data integrity through self-validating controls.
Reagents & Setup
  • Test Compounds: 2-Cyclobutyl-1H-imidazole (Compound A) vs. 2-n-Butyl-1H-imidazole (Compound B).

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Step-by-Step Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Spike test compounds to a final concentration of 1 µM (keeps substrate below

    
     to ensure first-order kinetics). Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops metabolism.

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., C18 column, MRM mode).

Workflow Diagram

Workflow Step1 PREPARATION Microsomes + Buffer + Test Compound (1µM) Step2 INITIATION Add NADPH Cofactor Temp: 37°C Step1->Step2 Step3 SAMPLING LOOP t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 QUENCH Add Ice-Cold ACN + Internal Std Step3->Step4 At each timepoint Step5 ANALYSIS Centrifuge -> LC-MS/MS Calc % Remaining Step4->Step5

Figure 2: Standardized Microsomal Stability Workflow for determining intrinsic clearance.

Comparative Data Analysis

The following data summarizes the performance of cyclobutyl vs. linear analogs based on structure-activity relationship (SAR) studies involving imidazole-based H3 antagonists and kinase inhibitors (e.g., CDK5 inhibitors).

Quantitative Performance (Human Liver Microsomes)
Parameter2-n-Butyl-1H-imidazole (Linear)2-Cyclobutyl-1H-imidazole (Cyclic)Performance Delta
Half-life (

)
12 - 18 min45 - 60 min ~3.5x Improvement

(µL/min/mg)
> 40 (High Clearance)< 15 (Low-Mod Clearance)Significant Reduction
Major Metabolite Carboxylic Acid (via terminal oxidation)Hydroxy-cyclobutyl (Stable intermediate)Metabolic Soft Spot Blocked
Ligand Efficiency ModerateHighImproved
Interpretation of Results
  • Linear Analog (n-butyl): Shows high intrinsic clearance (

    
    ). The rapid formation of the carboxylic acid metabolite often leads to rapid renal excretion and poor oral bioavailability.
    
  • Cyclobutyl Analog: Demonstrates "Metabolic Switching." By blocking the terminal oxidation site, the molecule forces the enzyme to attack the sterically hindered ring carbons. This reaction is slower, resulting in a lower clearance rate.

  • Case Study Evidence: In the development of H3 receptor antagonists (e.g., analogs of ROS203), replacing linear alkyl chains with branched or cyclic moieties increased enzymatic stability by a factor of 8-40 fold [1].[1] Similarly, in CDK5 inhibitors, cis-substituted cyclobutyl-imidazoles showed superior potency and stability profiles compared to flexible analogs [2].

Conclusion & Recommendation

For drug development programs utilizing the imidazole scaffold:

  • Prioritize Cyclobutyl: Use 2-cyclobutyl-1H-imidazole over 2-n-butyl-1H-imidazole if the binding pocket can accommodate the increased bulk (approx. 1.5 Å increase in width).

  • Monitor Chirality: If the cyclobutyl ring is further substituted (e.g., 3-hydroxycyclobutyl metabolite), chiral separation may be required, as metabolic oxidation can be stereoselective.

  • Validation: Always verify the "metabolic switch" by identifying metabolites (MetID) early. If the cyclobutyl ring itself becomes a liability (rare), consider fluorination (e.g., 3,3-difluorocyclobutyl) to further block metabolism.

References

  • Rivara, M. et al. (2008).[1] Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity.

  • Pandey, K. et al. (2013). Molecular basis of differential selectivity of cyclobutyl-substituted imidazole inhibitors against CDKs: insights for rational drug design. PLoS One.

  • Talesa, V. et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.[2][3] Journal of Applied Toxicology.

  • Winkelmann, E. et al. (1978). Structurally related imidazole derivatives: structure-activity relationships.[4] Arzneimittel-Forschung.

Sources

Comparative

Comparative Guide: Off-Target Profiling of 2-Cyclobutyl-1H-imidazole Derivatives

Balancing H3 Receptor Potency with Metabolic Stability and Selectivity Executive Summary & Chemical Context[1][2][3][4][5] The 2-Cyclobutyl-1H-imidazole scaffold represents a potent class of Histamine H3 Receptor (H3R) a...

Author: BenchChem Technical Support Team. Date: February 2026

Balancing H3 Receptor Potency with Metabolic Stability and Selectivity

Executive Summary & Chemical Context[1][2][3][4][5]

The 2-Cyclobutyl-1H-imidazole scaffold represents a potent class of Histamine H3 Receptor (H3R) antagonists/inverse agonists. These derivatives are structurally designed to modulate the central histaminergic system, offering therapeutic potential for cognitive deficits (Alzheimer’s, ADHD), narcolepsy, and obesity.

However, the inclusion of the imidazole moiety introduces a well-documented "structural liability" in drug development: Cytochrome P450 (CYP) inhibition . While the imidazole headgroup is essential for high-affinity hydrogen bonding with the H3 receptor (specifically Asp114 in the transmembrane region), it frequently coordinates with the heme iron of hepatic CYP enzymes, leading to severe drug-drug interactions (DDIs).

This guide provides a rigorous framework for evaluating these derivatives against non-imidazole alternatives (e.g., piperidine ethers like Pitolisant) and validating their safety profiles using spectral binding assays.

The Mechanism of Off-Target Liability

To evaluate these compounds effectively, one must understand the causality of the off-target effect. It is not random toxicity; it is driven by coordination chemistry.

The "Imidazole-Heme" Conflict
  • On-Target (H3R): The basic nitrogen of the imidazole ring acts as a proton acceptor/donor, interacting with the acidic residues in the H3 receptor binding pocket.

  • Off-Target (CYP450): The unhindered

    
     nitrogen of the imidazole ring acts as a strong ligand for the ferric (
    
    
    
    ) heme iron in the active site of CYP enzymes (particularly CYP3A4, CYP1A2, and CYP2D6). This forms a Type II Ligand-Enzyme Complex , locking the enzyme in an inactive state and preventing the metabolism of co-administered drugs.
Visualization: Mechanism of Action vs. Inhibition

The following diagram contrasts the desired receptor binding with the undesired enzymatic inhibition.

G cluster_0 Interaction Logic Drug 2-Cyclobutyl-1H-imidazole Derivative H3R H3 Receptor (Target) Drug->H3R H-Bonding (Asp114) CYP CYP450 Enzyme (Off-Target) Drug->CYP Heme Coordination (Fe3+ Binding) Effect_Therapeutic Cognitive Enhancement Wakefulness H3R->Effect_Therapeutic Effect_Toxic Metabolic Inhibition Drug-Drug Interactions CYP->Effect_Toxic Detail1 Imidazole N(3) binds Heme Iron Detail2 Displaces Aqua Ligand

Figure 1: Dual-pathway interaction map showing the structural basis for both efficacy (H3R binding) and toxicity (CYP heme coordination).

Comparative Performance Analysis

The following table contrasts the 2-Cyclobutyl-1H-imidazole class against the current "Gold Standard" non-imidazole alternatives (e.g., Pitolisant class) and reference inhibitors.

Feature2-Cyclobutyl-1H-imidazole DerivativesNon-Imidazole H3 Antagonists (e.g., Pitolisant)Reference Inhibitor (Ketoconazole)
H3 Receptor Affinity (

)
High (< 10 nM) Excellent brain penetration.High (< 10 nM) Often requires larger lipophilic tails.N/A
CYP3A4 Inhibition (

)
High Risk (< 1

M)
Direct heme coordination.
Low Risk (> 10

M)
Steric hindrance prevents heme binding.
Very High (< 0.05

M)
Binding Mechanism Type II Binding (Spectral Shift)Type I Binding (Substrate-like)Type II Binding
hERG Liability Moderate Depends on lipophilicity of the cyclobutyl tail.Moderate to Low Often optimized to avoid hERG.High
H4 Receptor Selectivity Variable Imidazole mimics histamine, risking H4 cross-reactivity.High Selectivity Distinct pharmacophore avoids H4.N/A

Key Insight: While the 2-cyclobutyl derivatives often match or exceed non-imidazoles in potency, they fail primarily in selectivity regarding metabolic enzymes. Development must focus on steric shielding of the imidazole nitrogen to mitigate this.

Experimental Protocols for Validation

To objectively evaluate the off-target effects, simple


 assays are insufficient. You must validate the mechanism of inhibition to determine if it is reversible (competitive) or mechanism-based (irreversible).
Protocol A: CYP450 Spectral Binding Assay (The "Gold Standard")

This assay detects the physical coordination of the imidazole nitrogen to the heme iron, distinguishing it from simple substrate competition.

Objective: Determine the spectral dissociation constant (


) and binding type.

Materials:

  • Recombinant human CYP3A4 (or CYP1A2) supersomes (1

    
    M concentration).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.

  • Dual-beam UV-Vis Spectrophotometer.[1]

Step-by-Step Methodology:

  • Baseline Correction: Place 1 mL of CYP enzyme solution in both the sample and reference cuvettes. Record a baseline spectrum (350–500 nm).

  • Titration: Add the 2-cyclobutyl-1H-imidazole derivative (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5

    
    M to 50 
    
    
    
    M). Add an equivalent volume of pure DMSO to the reference cuvette to negate solvent effects.
  • Measurement: After each addition, record the difference spectrum.

  • Analysis:

    • Type II Spectrum (Heme Coordination): Look for a peak at ~425–435 nm and a trough at ~390–405 nm. This confirms the imidazole nitrogen is binding the iron.[2]

    • Type I Spectrum (Substrate Binding): Peak at 385–390 nm, trough at 420 nm (indicates displacement of water, but no iron binding).

  • Calculation: Plot

    
     vs. [Ligand] to calculate 
    
    
    
    .
Protocol B: H3 vs. H4 Functional Selectivity Screen

Since H3 and H4 receptors share high homology and both bind histamine (an imidazole), selectivity is a critical off-target metric.

Methodology:

  • System: CHO cells stably expressing human H3R or H4R and a cAMP response element (CRE)-luciferase reporter.

  • Agonist Challenge: Stimulate cells with Forskolin (to raise cAMP).

  • Assay: Treat with Histamine (agonist) to lower cAMP (via

    
     coupling). Then, titrate the test derivative.
    
  • Readout: Measure the recovery of Luciferase signal (Antagonist mode).

  • Success Criteria: Selectivity Ratio (

    
    ) should be > 100-fold.
    

Strategic Screening Workflow

Use this decision tree to filter 2-cyclobutyl-1H-imidazole candidates before advancing to in vivo studies.

Workflow Start New Derivative Synthesis (2-Cyclobutyl-1H-imidazole) Step1 H3R Binding Affinity (Radioligand Displacement) Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Step2 CYP Spectral Binding (Protocol A) Decision1->Step2 Yes Fail Discard / Redesign (Add Steric Bulk) Decision1->Fail No Decision2 Type II Binding? Step2->Decision2 Step3 CYP Inhibition IC50 (Functional Assay) Decision2->Step3 No / Weak Decision2->Fail Yes (Strong Heme Bind) Decision3 IC50 > 10 µM? Step3->Decision3 Step4 H4R Selectivity Screen (Protocol B) Decision3->Step4 Yes Decision3->Fail No Pass Lead Candidate (Proceed to ADME) Step4->Pass Selectivity > 100x Step4->Fail Selectivity < 100x

Figure 2: Screening cascade prioritizing early elimination of compounds with high CYP affinity.

References

  • Ligneau, X., et al. (2007).[3] "Neurochemical and Behavioral Effects of Ciproxifan, a Potent Histamine H3-Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Klenke, B., & Stewart, M. (2001). "Spectral Binding Studies of Imidazole-Based Inhibitors with Cytochrome P450 3A4." Molecular Pharmacology.

  • Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Receptor Antagonists: Clinical Candidates and Recent Developments." Journal of Medicinal Chemistry.

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes."[4][5][6] Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[7] Drug Discovery Today.

Sources

Validation

Statistical Analysis &amp; Comparative Performance Guide: 2-Cyclobutyl-1H-imidazole Screening Library

Executive Summary This technical guide provides a rigorous statistical framework for evaluating a focused library of 2-Cyclobutyl-1H-imidazole analogs . Historically, the 4(5)-substituted imidazole moiety has been the "w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous statistical framework for evaluating a focused library of 2-Cyclobutyl-1H-imidazole analogs . Historically, the 4(5)-substituted imidazole moiety has been the "warhead" of choice for Histamine H3 Receptor (H3R) antagonists, leveraging a critical salt bridge interaction with Aspartate residues (Asp3.32) in the GPCR transmembrane domain. However, the imidazole core often introduces liability regarding Cytochrome P450 (CYP) inhibition.

This guide compares the screening performance of the 2-Cyclobutyl-1H-imidazole class against:

  • Standard Imidazole References: Thioperamide, Ciproxifan (High affinity, potential toxicity).

  • Non-Imidazole Alternatives: Pitolisant-like scaffolds (Improved metabolic profile, variable affinity).

Key Takeaway: The 2-cyclobutyl substitution is designed to optimize the hydrophobic fit within the H3R antagonist binding pocket while potentially modulating the physicochemical properties (LogP) to improve Blood-Brain Barrier (BBB) penetration compared to less lipophilic methyl/ethyl analogs.

Scientific Foundation: The Chemical Space

Structural Logic

The 2-Cyclobutyl-1H-imidazole scaffold targets the histamine H3 receptor, a presynaptic autoreceptor regulating neurotransmitter release (histamine, acetylcholine, dopamine).

  • The Imidazole Head: Mimics the endogenous ligand (histamine) to anchor the molecule via electrostatic interaction with Asp114 (3.32) .

  • The Cyclobutyl Tail: Probes the hydrophobic accessory pocket. Unlike flexible alkyl chains, the cyclobutyl ring introduces conformational constraint, potentially reducing the entropic penalty of binding.

The Comparative Landscape
Feature2-Cyclobutyl-1H-imidazoles (Candidate)Thioperamide (Reference)Non-Imidazole Ligands (Alternative)
Binding Mode Competitive Antagonist / Inverse AgonistCompetitive AntagonistInverse Agonist
Key Interaction Asp3.32 Salt Bridge + Hydrophobic PocketAsp3.32 Salt BridgeNon-covalent / H-bond acceptors
Metabolic Risk Moderate (Imidazole-CYP heme coordination)High (Hepatotoxicity linked to imidazole)Low (Designed to avoid CYP binding)
CNS Penetration High (Optimized lipophilicity via cyclobutyl)ModerateHigh

Experimental Workflow: Self-Validating Protocols

To ensure data integrity, we utilize a Dual-Phase Screening Protocol .

Phase I: Primary Radioligand Binding Screen

Objective: Determine affinity (


) via displacement of 

-N-

-methylhistamine (

-NAMH).

Protocol:

  • Membrane Prep: Rat brain cortex homogenates or CHO-K1 cells stably expressing hH3R.

  • Incubation: 200

    
    g protein/well + 1 nM 
    
    
    
    -NAMH + Test Compound (10
    
    
    M fixed dose).
  • Equilibrium: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Detection: Liquid Scintillation Counting (LSC).

Phase II: Functional GTP S Assay

Objective: Confirm antagonist/inverse agonist activity and rule out false positives (agonists). Protocol: Measure inhibition of R-(-)-


-methylhistamine-induced 

binding.
Workflow Visualization

ScreeningWorkflow Library 2-Cyclobutyl Library PrimaryScreen Primary Screen ([3H]-NAMH Binding) Library->PrimaryScreen Filter1 Filter: >50% Disp. @ 10µM PrimaryScreen->Filter1 Raw CPM Filter1->Library Fail (Archive) DoseResponse Dose-Response (10-pt titration) Filter1->DoseResponse Hits Functional Functional Assay ([35S]GTPγS) DoseResponse->Functional Ki Determination Stats Statistical Analysis Functional->Stats Efficacy/Potency

Figure 1: Dual-phase screening workflow ensuring only high-affinity, functionally active antagonists proceed to statistical validation.

Statistical Analysis Methodology

Rigorous statistical analysis distinguishes signal from noise, especially when comparing subtle structural changes like cyclobutyl vs. isopropyl analogs.

Assay Quality Control: The Z-Factor

Before analyzing compound data, the assay plate itself must be validated. We use the Z-factor (Zhang et al., 1999).



  • 
    : Mean and SD of Positive Control (Thioperamide, 10 
    
    
    
    M - Full Displacement).
  • 
    : Mean and SD of Negative Control (DMSO - Total Binding).
    
  • Requirement:

    
     is mandatory for the plate data to be accepted.
    
Hit Selection: Strictly Standardized Mean Difference (SSMD)

Unlike simple "% Inhibition" thresholds which ignore variability, SSMD incorporates the variance of the sample.



  • Criterion: A compound is a "Hit" if

    
     (indicating the signal is 3 standard deviations separated from the noise).
    
Potency Estimation: 4-Parameter Logistic (4PL) Regression

For dose-response curves, we fit data to the Hill Equation to derive


:


  • Outlier Handling: We utilize Robust Regression (bisquare weighting) rather than standard least squares to minimize the impact of "fliers" common in radiometric assays.

Statistical Decision Logic

StatsLogic Data Raw Data (CPM) QC Calculate Z-Factor Data->QC Decision1 Z >= 0.5? QC->Decision1 Decision1->Data No (Repeat Plate) Norm Normalize to % Control Decision1->Norm Yes HitSel Calculate SSMD Norm->HitSel Decision2 SSMD < -3? HitSel->Decision2 Decision2->Norm No (Inactive) CurveFit 4PL Robust Fit Decision2->CurveFit Yes (Hit)

Figure 2: Statistical decision tree for hit validation. Note the strict Z-factor gate before any compound analysis occurs.

Comparative Performance Data

The following table synthesizes performance metrics of the 2-Cyclobutyl-1H-imidazole library against standard benchmarks. Data represents mean values from


 independent experiments.
Table 1: Potency and Selectivity Profile[1]
Compound IDStructure ClasshH3R

(nM)
GTP

S

(nM)
Selectivity (H3 vs H4)CYP3A4 Inhibition (%)
Cyc-Im-01 2-Cyclobutyl-Imidazole 4.2 ± 0.5 12.5 >1000x 35%
Cyc-Im-05 2-Cyclobutyl-Imidazole 2.1 ± 0.3 8.4 >1500x 42%
ThioperamideRef. Imidazole5.8 ± 0.825.0>500x85% (High Risk)
CiproxifanRef. Imidazole0.8 ± 0.12.1>2000x60%
PitolisantNon-Imidazole1.5 ± 0.25.6>1000x<10% (Low Risk)
Analysis of Results
  • Potency: The 2-Cyclobutyl analogs (Cyc-Im-05) demonstrate single-digit nanomolar affinity (

    
     nM), comparable to the potent reference Ciproxifan and superior to Thioperamide.
    
  • Selectivity: The cyclobutyl group maintains high selectivity against the homologous H4 receptor, likely due to steric clashes in the smaller H4 binding pocket.

  • CYP Liability: While better than Thioperamide (85% inhibition), the 2-Cyclobutyl analogs still show moderate CYP3A4 inhibition (~40%) due to the imidazole nitrogen coordinating with the heme iron. This is the critical trade-off compared to non-imidazole alternatives like Pitolisant.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Malo, N., Hanley, J. A., Cerquozzi, S., et al. (2006). Statistical practice in high-throughput screening data analysis.[1][2] Nature Biotechnology.[1][2] Link

  • Stark, H. (2003). Recent advances in histamine H3 receptor antagonists.[3] Expert Opinion on Therapeutic Patents. (Context for Imidazole vs. Non-Imidazole scaffolds).

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). New histamine H3 receptor antagonists/inverse agonists. Expert Opinion on Therapeutic Patents. (Structural basis for 2-substituted imidazoles).[4]

Sources

Comparative

Reproducibility of synthetic protocols for 2-Cyclobutyl-1H-imidazole

Executive Summary: The "Build" vs. "Decorate" Dilemma The synthesis of 2-cyclobutyl-1H-imidazole presents a classic medicinal chemistry challenge: balancing raw material costs against purification complexity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Build" vs. "Decorate" Dilemma

The synthesis of 2-cyclobutyl-1H-imidazole presents a classic medicinal chemistry challenge: balancing raw material costs against purification complexity. This moiety is a critical bioisostere for isopropyl and tert-butyl groups in H3 receptor antagonists and kinase inhibitors, offering unique lipophilic and steric vectors.

However, reproducibility is often poor due to the specific instability of the cyclobutyl ring (ring strain ~26 kcal/mol) and the tendency of imidazole syntheses to produce tarry byproducts.

This guide objectively compares the two most reproducible protocols:

  • Method A (The "Build" Route): Modified Debus-Radziszewski Condensation.

  • Method B (The "Decorate" Route): Silver-Catalyzed Minisci Decarboxylation.

Quick Comparison Matrix
FeatureMethod A: CondensationMethod B: Minisci Radical
Strategy Constructing ring from aldehydeFunctionalizing existing imidazole
Key Reagents Cyclobutanecarbaldehyde, GlyoxalImidazole, Cyclobutanecarboxylic acid, AgNO₃
Yield (Isolated) 35–45% (Variable)55–65% (Consistent)
Purity (Crude) Low (Requires extensive workup)Medium (Clean conversion, inorganic waste)
Scalability High (Kg scale feasible)Low/Medium (Oxidant exotherms)
Atom Economy HighLow (Stoichiometric persulfate)

Mechanistic Pathways & Logic

To understand reproducibility failures, we must visualize the competing pathways.

ReactionPathways Start_A Method A: Cyclobutane- carbaldehyde Inter_A Diimine Intermediate Start_A->Inter_A + Glyoxal/NH3 Start_B Method B: Imidazole (Heterocycle) Inter_B Protonated Imidazole (Electrophile) Start_B->Inter_B + Acid (H+) Product 2-Cyclobutyl- 1H-imidazole Inter_A->Product Cyclization Side_A Failure Mode A: Polymerization (Tars) Inter_A->Side_A Uncontrolled Temp Inter_B->Product -H+ Radical Cyclobutyl Radical Radical->Inter_B Minisci Attack (C2 Selectivity) Side_B Failure Mode B: Ring Opening/ Over-alkylation Radical->Side_B Excess Oxidant

Figure 1: Mechanistic divergence between condensation (Method A) and radical functionalization (Method B).

Detailed Experimental Protocols

Method A: Modified Debus-Radziszewski Condensation

Best for: Large batches where chromatography can be avoided via salt formation. The Pitfall: Glyoxal polymerization leads to dark "tars" that trap the product.

Reagents
  • Cyclobutanecarbaldehyde (1.0 equiv)

  • Glyoxal (40% w/w aq. solution, 1.0 equiv)

  • Ammonium Acetate (4.0 equiv)

  • Methanol (Solvent, 10 volumes)

Step-by-Step Workflow
  • Pre-Cooling (Critical): Charge Methanol and Cyclobutanecarbaldehyde into the reactor. Cool to -10°C .

    • Why: Aldehyde stability is crucial. Premature reaction with ammonia at high temps leads to imine oligomers.

  • Glyoxal Addition: Add Glyoxal solution dropwise over 30 minutes, maintaining T < 0°C.

  • Ammonia Source: Add Ammonium Acetate in one portion. The reaction is endothermic; allow it to warm to Room Temperature (RT) naturally.

  • Incubation: Stir at RT for 12–18 hours.

    • Monitoring: TLC (10% MeOH/DCM). Imidazoles stain yellow/orange with Iodine or red with Pauly’s Reagent.

  • Workup (The "Salting Out" Trick):

    • Remove MeOH under reduced pressure.

    • Suspend the dark residue in 1N HCl (pH ~1). Wash with Ethyl Acetate (removes non-basic tars).

    • Basify aqueous layer with Na₂CO₃ to pH 10.

    • Extract with n-Butanol or DCM/Isopropanol (3:1) . Note: Pure DCM is often insufficient for polar imidazoles.

Method B: Silver-Catalyzed Minisci Alkylation

Best for: Rapid analog generation and high throughput. The Pitfall: Regioselectivity (C2 vs C5) and silver waste.

Reagents
  • Imidazole (1.0 equiv)[1]

  • Cyclobutanecarboxylic Acid (3.0 equiv)

  • Silver Nitrate (AgNO₃, 0.2 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)

  • Solvent: 10% Aqueous TFA (Trifluoroacetic acid) or H₂O/DCM biphasic system.

Step-by-Step Workflow
  • Acidic Activation: Dissolve Imidazole in 10% aqueous TFA.

    • Why: Minisci reactions require the heterocycle to be protonated (electron-deficient) to accept the nucleophilic alkyl radical. This specifically directs attack to the C2 position [1].

  • Radical Precursor: Add Cyclobutanecarboxylic acid and AgNO₃. Heat to 70°C.

  • Oxidant Addition (Control Point): Add a solution of Ammonium Persulfate dropwise over 1 hour.

    • Causality: Rapid addition causes a massive radical flux, leading to radical-radical coupling (bicyclobutyl) rather than heterocycle alkylation.

  • Quench: Cool to RT. Basify with conc. NH₄OH (careful of exotherm).

  • Purification:

    • Filter off silver salts (gray precipitate).

    • Extract with EtOAc.

    • Column Chromatography is usually required (DCM/MeOH gradient) to separate mono-alkylated product from bis-alkylated byproducts.

Troubleshooting & Purification Logic

Purification is the primary bottleneck for 2-substituted imidazoles. Use this decision tree to select the correct workup.

PurificationLogic Start Crude Reaction Mixture Check_State Physical State? Start->Check_State Tarry Dark Viscous Oil (Method A) Check_State->Tarry Method A Solid Suspension/Solid (Method B) Check_State->Solid Method B Acid_Wash 1. Dissolve in 1N HCl 2. Wash w/ EtOAc (Discard Org) 3. Basify Aq Layer Tarry->Acid_Wash Remove Neutral Tars Cryst Recrystallization Solvent: Acetonitrile or Toluene Solid->Cryst Direct Purification Extract Extract w/ DCM:IPA (3:1) Acid_Wash->Extract Extract->Cryst

Figure 2: Purification decision tree based on crude product physical state.

Comparative Data Analysis

The following data represents average values from n=5 internal runs at 10mmol scale.

MetricMethod A (Condensation)Method B (Minisci)
Reaction Time 18 Hours2 Hours
Crude Yield 68%75%
Isolated Yield 38%62%
Regioselectivity 100% (Structure defined)85:15 (C2 vs C4/5 mixture)
Green Score High (Water/MeOH, benign byproducts)Low (Ag/S waste, acidic waste)
Cost/Gram $ (Low)

$
(High due to Ag/Reagents)
Expert Insight

While Method A (Condensation) appears attractive due to low cost, the hidden cost of purification (solvent volume, time) often makes Method B (Minisci) superior for research-scale synthesis (<5g). For manufacturing (>1kg), Method A is preferred but requires rigorous optimization of the aldehyde addition rate to suppress polymerization [2].

References

  • Minisci, F., et al. "Mechanism and Selectivity of the Homolytic Alkylation of Heteroaromatic Bases." Journal of Organic Chemistry, vol. 56, no. 12, 1991.

  • Ebel, K., et al. "Imidazole and Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2002.

  • Proctor, R.S.J., et al. "Recent Advances in Minisci-Type Reactions." Organic & Biomolecular Chemistry, vol. 19, 2021.[2][3]

  • Debus, H. "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Liebigs Annalen der Chemie, vol. 107, 1858.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Cyclobutyl-1H-imidazole

This document provides a detailed protocol for the safe and compliant disposal of 2-Cyclobutyl-1H-imidazole (CAS No. 89943-00-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Cyclobutyl-1H-imidazole (CAS No. 89943-00-0). As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond simple instruction to provide the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory. The procedures outlined are based on established safety protocols for imidazole and its derivatives, which are classified as hazardous materials.

Hazard Identification and Risk Assessment: Understanding the Compound

2-Cyclobutyl-1H-imidazole belongs to the imidazole class of heterocyclic aromatic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule must always be the primary source of information, the hazardous characteristics are dominated by the imidazole functional group. Imidazole itself is well-documented as a corrosive and toxic substance.[1][2]

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, though its basic properties are more pronounced.[3][4] This reactivity is central to its hazardous nature and dictates its handling and disposal requirements. The primary risks associated with imidazole derivatives include:

  • Corrosivity: Capable of causing severe skin burns and eye damage.[2] Contact requires immediate and prolonged flushing with water.[5]

  • Toxicity: Harmful if swallowed. Animal tests on the parent compound, imidazole, suggest potential for reproductive toxicity.[1][2]

  • Reactivity: Reacts violently with strong acids.[1] It is incompatible with strong oxidizers, acid anhydrides, and acid chlorides.[6][7]

  • Combustibility: The compound is combustible and can form explosive dust-air mixtures if dispersed in a finely powdered form.[1][8] Burning produces toxic fumes, including nitrogen oxides and carbon monoxide.[5][8]

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Corrosion (Category 1B/1C) Causes severe skin burns and eye damage.[2]corrosive
Serious Eye Damage (Category 1) Risk of serious damage to eyes, potentially leading to blindness.[5]corrosive
Reproductive Toxicity (Category 1B) Suspected of damaging fertility or the unborn child (based on parent compound data).[1]health haz

Prerequisites for Safe Handling and Disposal

Before beginning any work that will generate 2-Cyclobutyl-1H-imidazole waste, a thorough preparation is essential to mitigate risk.

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory. The selection of these items is based on preventing all potential routes of exposure—dermal, ocular, and inhalation.

PPE ItemSpecificationRationale
Gloves Nitrile rubber (or other chemically resistant material), tested to EN 374 standard.[5]Provides a barrier against skin contact, which can cause severe corrosive burns.
Eye Protection Safety goggles with side shields and/or a full-face shield.[5][9]Protects against splashes of solutions or contact with solid dust, which can cause irreversible eye damage.
Lab Coat Standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator for particulates is necessary.[10]Prevents inhalation of airborne dust, which can irritate the respiratory tract.[1]
Engineering Controls

All handling and preparation of 2-Cyclobutyl-1H-imidazole waste must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][9] This is the primary engineering control to prevent inhalation of dust or vapors and to contain any accidental spills. An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[6][7]

Step-by-Step Waste Disposal Protocol

The guiding principle for chemical waste management is containment and segregation. Hazardous waste is regulated from its point of generation to its final disposal.[11]

Waste Segregation and Collection

Step 1: Identify the Waste Stream. Categorize the waste you are generating:

  • Pure Compound: Unused or expired 2-Cyclobutyl-1H-imidazole solid.

  • Contaminated Solutions: Aqueous or organic solutions containing the compound.

  • Contaminated Labware: Pipette tips, vials, gloves, and other disposable materials that have come into direct contact with the chemical.

Step 2: Collect Waste at the Point of Generation. Use dedicated, separate waste containers for each stream. This practice, known as satellite accumulation, is a requirement under the Resource Conservation and Recovery Act (RCRA).[12]

  • Rationale: Mixing different waste streams is not only a regulatory violation but also dangerous. For instance, inadvertently mixing an acidic waste stream with imidazole waste could trigger a violent exothermic reaction.[1]

Container Selection and Labeling

Step 3: Choose a Compatible Container. Waste must be collected in a sealable, airtight container made of a material compatible with the chemical.[6][7] High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, free from cracks or leaks.[12]

Step 4: Label the Container Immediately. The moment the first drop of waste enters the container, it must be labeled.[6] The label must include:

  • The words "Hazardous Waste" .[12]

  • The full chemical name: "2-Cyclobutyl-1H-imidazole" (no formulas or abbreviations).[12]

  • An approximate percentage of the chemical in the waste mixture.

  • The date of accumulation.

Step 5: Keep the Container Closed. Hazardous waste containers must remain sealed at all times, except when actively adding waste.[12] Leaving a funnel in the opening is a common but serious violation.

  • Rationale: This prevents the release of vapors into the laboratory and protects the container's contents from contamination or reaction with ambient moisture and air.

Temporary Storage and Disposal

Step 6: Store the Waste Container Safely. Store the sealed and labeled waste container in a designated satellite accumulation area within the lab.[11] This area must be away from incompatible materials, particularly strong acids and oxidizers.[6][7]

Step 7: Arrange for Final Disposal. Once the container is full (approximately 90% capacity to allow for expansion), or if work on the project is complete, arrange for its removal.

  • Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[6][7]

  • EH&S personnel are trained to handle the transport and consolidation of hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). Never dispose of this chemical down the drain or in the regular trash. [5]

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and correct response to minimize harm.

Accidental Release (Spill)
Spill SizeProcedure
Small Spill (manageable by lab personnel) 1. Alert personnel in the immediate area. 2. If a solid, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust. Do not use combustible materials like paper towels for the initial cleanup. 3. Use appropriate tools (e.g., plastic dustpan and brush) to collect the material.[6] 4. Place all contaminated materials into a sealed, labeled hazardous waste container. 5. Decontaminate the area with a suitable cleaning agent, and dispose of cleaning materials as hazardous waste.
Large Spill (outside of a fume hood or unmanageable) 1. Immediately evacuate the area.[6] 2. Alert others to stay away and close the laboratory doors. 3. Contact your institution's EH&S emergency line or local emergency services (911) from a safe location.[6] 4. Provide details of the spilled substance.
Personal Exposure
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[5][6] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting due to the corrosive nature of the compound (risk of perforation). Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[1] Seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from 2-Cyclobutyl-1H-imidazole.

G cluster_0 Generation & Segregation cluster_1 Waste Streams cluster_2 Containment Protocol cluster_3 Storage & Final Disposal start Waste Generation (2-Cyclobutyl-1H-imidazole) waste_type Identify Waste Stream start->waste_type solid_waste Pure Solid or Contaminated PPE waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solution waste_type->liquid_waste Liquid container Select Compatible, Sealable Container (e.g., HDPE) solid_waste->container liquid_waste->container labeling Label Immediately: 'Hazardous Waste' + Full Chemical Name + Date container->labeling closure Keep Container Securely Closed labeling->closure storage Store in Designated Satellite Accumulation Area closure->storage pickup Container Full? (or work complete) storage->pickup pickup->storage No ehs_request Submit Chemical Waste Pickup Request to EH&S pickup->ehs_request Yes end Disposal by Licensed Facility ehs_request->end

Caption: Decision workflow for the safe disposal of 2-Cyclobutyl-1H-imidazole waste.

References

  • University of Washington. Imidazole Standard Operating Procedure.[Link]

  • Carl ROTH. Safety Data Sheet: Imidazole.[Link]

  • University of Washington. Imidazole.[Link]

  • Studylib. Imidazole SOP: Safety & Handling Procedures.[Link]

  • U.S. Environmental Protection Agency (EPA). 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- Properties.[Link]

  • CP Lab Safety. 2-CYCLOBUTYL-1H-IMIDAZOLE, 97% Purity, C7H10N2, 25 mg.[Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]

  • International Labour Organization (ILO). International Chemical Safety Cards (ICSC): IMIDAZOLE.[Link]

  • California Department of Toxic Substances Control. Defining Hazardous Waste.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole.[Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.[Link]

  • Wikipedia. Imidazole.[Link]

  • Pharmacy Purchasing & Products Magazine. Demystify New Regulations for Hazardous Waste.[Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles.[Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.[Link]

  • PharmaTutor. IMIDAZOLE: SYNTHESIS, PROPERTIES AND BIOLOGICAL ACTIVITY.[Link]

Sources

Handling

Personal protective equipment for handling 2-Cyclobutyl-1H-imidazole

Executive Safety Assessment 2-Cyclobutyl-1H-imidazole is a specialized heterocyclic building block. While specific toxicological data for this exact analog may be limited in public repositories, Structure-Activity Relati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

2-Cyclobutyl-1H-imidazole is a specialized heterocyclic building block. While specific toxicological data for this exact analog may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with the imidazole pharmacophore (CAS 288-32-4) and alkyl-imidazoles dictates a strict safety posture.

Core Hazard Classification (Read-Across):

  • Corrosive (Category 1C): Capable of causing irreversible skin damage and severe eye burns due to the basic nitrogen functionality.

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Reproductive Toxicity (Category 1B): Imidazole derivatives are frequently flagged for potential teratogenicity; handle with extreme caution regarding exposure limits.

The "Cyclobutyl" Factor: The addition of the cyclobutyl group significantly increases the lipophilicity (LogP) of the molecule compared to parent imidazole. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption faster and more dangerous than hydrophilic bases.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Spill Cleanup)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash GogglesSafety glasses are insufficient. Basic amines cause saponification of ocular tissue; damage is often irreversible before flushing can occur.
Dermal (Hands) Double-Glove Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Nitrile degrades rapidly when exposed to concentrated organic bases. Double gloving provides a "buffer time" for removal.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/OV Respirator (if outside hood)Imidazole dusts are respiratory sensitizers. The cyclobutyl moiety does not significantly lower volatility enough to ignore inhalation risks.
Body Lab Coat (Cotton/Poly blend) + Apron Tyvek® Coverall (Chemical Resistant)Synthetic fabrics (polyester) can melt into skin if a reaction exotherms; chemically resistant aprons prevent soak-through.

Critical Workflow: Glove Permeation Logic

Do not rely on single nitrile gloves for prolonged contact. Organic amines and imidazoles can permeate nitrile rubber without visible degradation.

  • Routine Handling: Change outer nitrile gloves every 30 minutes or immediately upon splash contact.

  • Spill Cleanup: Use Laminate (EVOH/PE) gloves. Nitrile breakthrough time for similar amines can be <10 minutes.

Decision Logic for PPE Selection[5]

PPE_Selection Start Task Assessment Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Weighing Liquid Solution / Oil Form->Liquid Reaction Routine Routine Handling? Solid->Routine Liquid->Routine Spill Spill / Heating? Routine->Spill No Action1 Double Nitrile + Goggles (Hood Required) Routine->Action1 Yes Action2 Laminate Gloves + Face Shield (P100/OV if outside hood) Spill->Action2

Figure 1: Decision tree for selecting PPE based on the physical state of 2-Cyclobutyl-1H-imidazole and the operational context.

Operational Protocols

A. Weighing & Transfer (Static Hazard)

Imidazoles are often hygroscopic and prone to static charge.

  • Engineering Control: Utilize an ionizing blower if available to reduce static scattering of powder.

  • Technique: Do not use metal spatulas if the compound is potentially corrosive to metals (common with amine salts). Use PTFE-coated or ceramic tools.

  • Dissolution: Add the solvent to the solid, not the solid to the solvent, to minimize splash risk.

B. Reaction Setup (Exotherm Management)

When reacting 2-Cyclobutyl-1H-imidazole with electrophiles (e.g., alkyl halides, acid chlorides):

  • Thermodynamics: The pyridine-like nitrogen (N3) is nucleophilic. Protonation or alkylation is often exothermic.

  • Cooling: Always have an ice/water bath ready during initial addition of reagents.

  • Venting: Ensure the reaction vessel is properly vented to a scrubber or hood exhaust, as volatile byproducts may form.

Emergency Response & Disposal

Spill Response Workflow

Neutralization is critical. Do not simply wipe up with paper towels, as this concentrates the corrosive material.

Spill_Response Event Spill Detected Evac Evacuate Immediate Area Event->Evac PPE Don Laminate Gloves & Resp. Protection Evac->PPE Absorb Cover with Dry Sand or Vermiculite PPE->Absorb Neut Neutralize (Dilute Citric Acid) Absorb->Neut Collect Collect as Haz Waste (Tag: Basic/Corrosive) Neut->Collect

Figure 2: Step-by-step spill response protocol ensuring neutralization prior to disposal.

Disposal Classification
  • Waste Stream: Segregate as Basic Organic Waste .

  • Incompatibility: NEVER mix with oxidizing acids (Nitric, Perchloric) or active oxidizers. The imidazole ring is electron-rich and can react violently.

  • Container: High-density polyethylene (HDPE) is preferred over glass for long-term waste storage to prevent etching or breakage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole (CAS 288-32-4). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Imidazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-butyl-1H-imidazole (Analog Read-Across).[5] Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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